molecular formula C9H7FO4 B1595569 2-(Carboxymethyl)-4-fluorobenzoic acid CAS No. 500779-09-9

2-(Carboxymethyl)-4-fluorobenzoic acid

Cat. No.: B1595569
CAS No.: 500779-09-9
M. Wt: 198.15 g/mol
InChI Key: NJRYCMRYNLWLED-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-4-fluorobenzoic acid (CAS 500779-09-9) is a fluorinated organic compound with the molecular formula C9H7FO4 and a molecular weight of 198.15 g/mol . This solid compound serves as a versatile building block in organic synthesis and pharmaceutical research, particularly in the development of novel compounds such as tetrapeptide analogs studied for their potential to induce apoptosis in cancer cells . As a dicarboxylic acid featuring a fluorine substituent, the compound offers unique electronic and steric properties for molecular design. It has a calculated density of 1.5±0.1 g/cm³ and a melting point of 135.63 °C . The compound is characterized by its high solubility in water and other solvents . Handling and Safety: This compound has a GHS07 warning and carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to wear appropriate personal protective equipment and handle the material in a well-ventilated environment. Product Information: Available for prompt delivery in quantities from 1g to 25g . This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carboxymethyl)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7FO4/c10-6-1-2-7(9(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRYCMRYNLWLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323088
Record name 2-(carboxymethyl)-4-fluorobenzoic acid
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Molecular Weight

198.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500779-09-9
Record name 2-(carboxymethyl)-4-fluorobenzoic acid
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Record name 2-(Carboxymethyl)-4-fluorobenzoic acid
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Foundational & Exploratory

2-(Carboxymethyl)-4-fluorobenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Carboxymethyl)-4-fluorobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

2-(Carboxymethyl)-4-fluorobenzoic acid (CAS No. 500779-09-9) is a strategically important fluorinated aromatic building block in medicinal chemistry and materials science. Its unique structure, featuring a difunctional carboxylic acid arrangement and a fluorine substituent, offers a versatile platform for the synthesis of complex molecular architectures. The fluorine atom significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component for the design of novel active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive technical overview of its chemical properties, proposes a detailed synthetic and purification protocol, outlines methods for its analytical characterization, and discusses its applications in drug development. This document is intended for researchers, medicinal chemists, and process development scientists.

Introduction: The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[1] The high electronegativity and relatively small size of the fluorine atom can profoundly alter a molecule's pKa, dipole moment, and conformational preferences. This often leads to improved target binding affinity, increased metabolic stability by blocking sites of oxidative metabolism, and enhanced membrane permeability.[3]

Fluorinated benzoic acid derivatives, in particular, serve as critical intermediates in the synthesis of a wide range of therapeutics, including anti-inflammatory agents and enzyme inhibitors.[1][3] 2-(Carboxymethyl)-4-fluorobenzoic acid is a distinguished member of this class. It possesses two carboxylic acid groups with different chemical environments, allowing for selective functionalization. This dual reactivity, combined with the electronic effects of the fluorine atom, makes it an invaluable scaffold for creating diverse chemical libraries and optimizing lead compounds in the drug discovery pipeline.[2]

Physicochemical and Structural Properties

The chemical identity and key computed properties of 2-(Carboxymethyl)-4-fluorobenzoic acid are summarized below. These properties are fundamental to understanding its behavior in chemical reactions and biological systems.

PropertyValueReference
CAS Number 500779-09-9[2]
Molecular Formula C₉H₇FO₄[4]
Molecular Weight 198.15 g/mol [2]
Monoisotopic Mass 198.03284 Da[4]
Appearance White solid (predicted)[5]
XLogP (predicted) 1.0[4]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 5[6]
Topological Polar Surface Area 74.6 Ų[6]
Storage Conditions 2-8°C, dry, sealed[2]

The molecule's structure consists of a benzoic acid core substituted with fluorine at the 4-position and a carboxymethyl group at the 2-position. The electron-withdrawing nature of both the fluorine atom and the adjacent carboxylic acid influences the acidity of the carboxymethyl proton and the aromatic ring's reactivity. The two carboxylic acid groups exhibit different pKa values, a feature that can be exploited for selective chemical modification.

Synthesis and Purification

While 2-(Carboxymethyl)-4-fluorobenzoic acid is commercially available, understanding its synthesis is crucial for custom modifications or scale-up. Below is a proposed, robust synthetic pathway starting from commercially available 4-fluoro-2-methylbenzoic acid.

Proposed Synthetic Workflow

The synthesis involves a three-step process: (1) benzylic bromination, (2) cyanide displacement, and (3) hydrolysis of the resulting nitrile to the carboxylic acid.

Synthesis_Workflow A Step 1: Benzylic Bromination 4-Fluoro-2-methylbenzoic acid B Intermediate 2-(Bromomethyl)-4-fluorobenzoic acid A->B NBS, AIBN CCl4, Reflux C Step 2: Cyanide Displacement B->C D Intermediate 2-(Cyanomethyl)-4-fluorobenzoic acid C->D NaCN DMSO, 60°C E Step 3: Nitrile Hydrolysis D->E F Final Product 2-(Carboxymethyl)-4-fluorobenzoic acid E->F 6M HCl (aq) Reflux

Caption: Proposed synthesis of 2-(Carboxymethyl)-4-fluorobenzoic acid.

Detailed Experimental Protocols

Step 1: Benzylic Bromination of 4-Fluoro-2-methylbenzoic acid

  • Rationale: This step utilizes a free-radical chain reaction to selectively brominate the benzylic methyl group, which is activated by the aromatic ring. N-Bromosuccinimide (NBS) is the preferred reagent as it provides a low, steady concentration of bromine, minimizing side reactions. AIBN (Azobisisobutyronitrile) serves as the radical initiator.

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoro-2-methylbenzoic acid (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).

    • Add a sufficient volume of carbon tetrachloride (CCl₄) to dissolve the starting material.

    • Heat the mixture to reflux (approx. 77°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 2-(bromomethyl)-4-fluorobenzoic acid, which can be used in the next step without further purification.

Step 2: Cyanide Displacement to form 2-(Cyanomethyl)-4-fluorobenzoic acid

  • Rationale: The benzylic bromide is an excellent substrate for Sₙ2 reactions. Sodium cyanide (NaCN) is used as the nucleophile to displace the bromide and form a carbon-carbon bond. A polar aprotic solvent like DMSO is chosen to solvate the cation (Na⁺) while leaving the cyanide anion highly reactive.

  • Protocol:

    • Dissolve the crude 2-(bromomethyl)-4-fluorobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO).

    • In a separate flask, carefully dissolve sodium cyanide (1.2 eq) in DMSO. Caution: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

    • Slowly add the NaCN solution to the solution of the bromide at room temperature.

    • Heat the mixture to 60°C and stir for 2-3 hours, monitoring by TLC.

    • After completion, cool the reaction and pour it into a beaker of ice water.

    • Acidify the aqueous solution with 2M HCl to protonate the carboxylic acid, causing the product to precipitate.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 3: Hydrolysis to 2-(Carboxymethyl)-4-fluorobenzoic acid

  • Rationale: The final step involves the hydrolysis of the nitrile functional group to a carboxylic acid. This is reliably achieved under strong acidic conditions and heat, which promotes the complete conversion of the nitrile and the intermediate amide to the desired dicarboxylic acid product.

  • Protocol:

    • Suspend the crude 2-(cyanomethyl)-4-fluorobenzoic acid in 6M aqueous hydrochloric acid.

    • Heat the mixture to reflux (approx. 100-110°C) and maintain for 8-12 hours, or until TLC analysis shows the disappearance of the starting material.

    • Cool the solution to room temperature, then further in an ice bath to maximize precipitation of the product.

    • Collect the white solid by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral to pH paper.

    • Dry the product under vacuum.

Purification Protocol
  • Rationale: Recrystallization is an effective method for purifying the final solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. An ethanol/water mixture is often suitable for polar aromatic acids.

  • Protocol:

    • Dissolve the crude, dry product in a minimum amount of hot ethanol in an Erlenmeyer flask.

    • Slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point).

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound.

Analytical_Workflow cluster_0 Purity & Identity Confirmation A Synthesized Product B HPLC Analysis (Purity Assessment) A->B C NMR Spectroscopy (Structure Elucidation) A->C D Mass Spectrometry (Molecular Weight Verification) A->D E Final Characterized Compound B->E C->E D->E

Caption: Standard analytical workflow for compound characterization.

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆): δ ~13.0 (br s, 2H, -COOH), δ 7.8-8.0 (m, 1H, Ar-H), δ 7.2-7.4 (m, 2H, Ar-H), δ ~3.8 (s, 2H, -CH₂-). Aromatic protons will show coupling to fluorine.
¹³C NMR (101 MHz, DMSO-d₆): δ ~172 (-CH₂C OOH), δ ~168 (Ar-C OOH), δ 160-165 (d, ¹JCF, C -F), aromatic carbons between δ 115-140, δ ~40 (-C H₂-).
¹⁹F NMR (376 MHz, DMSO-d₆): A single resonance expected around δ -110 to -115 ppm.
Mass Spec (ESI-) m/z: 197.02 [M-H]⁻, 243.03 [M+HCOO]⁻.
Mass Spec (ESI+) m/z: 199.04 [M+H]⁺, 221.02 [M+Na]⁺.[4]
HPLC Purity >95% (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% TFA, detection at 254 nm).

Applications in Medicinal Chemistry and Drug Development

2-(Carboxymethyl)-4-fluorobenzoic acid is a highly valuable building block due to its trifecta of features: two differentially reactive carboxylic acids and a strategically placed fluorine atom.

  • Scaffold and Linker Synthesis: The two carboxylic acid groups can be selectively addressed. The aromatic carboxyl group is generally less reactive than the aliphatic one, allowing for sequential coupling reactions. This makes the molecule an ideal starting point for creating complex scaffolds or for use as a heterobifunctional linker in applications like Proteolysis Targeting Chimeras (PROTACs).

  • Modulation of Physicochemical Properties: The fluorine atom at the 4-position significantly lowers the pKa of the benzoic acid moiety, influencing its ionization state at physiological pH. This can be critical for optimizing solubility and target engagement.[1]

  • Metabolic Blocking: A fluorine atom on an aromatic ring can block sites of cytochrome P450-mediated oxidation, a common metabolic pathway. Incorporating this moiety can increase the metabolic stability and half-life of a drug candidate.[3]

  • Bioisosteric Replacement: The carboxymethyl benzoic acid structure can serve as a bioisostere for other chemical groups, helping to fine-tune a molecule's interaction with a biological target while improving its drug-like properties.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related fluorobenzoic acids indicates a consistent hazard profile.

  • Primary Hazards: Based on analogous compounds, 2-(Carboxymethyl)-4-fluorobenzoic acid should be considered a hazardous substance that causes skin irritation and serious eye irritation/damage.[7][8][9] Inhalation of dust may cause respiratory tract irritation.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure full skin coverage.[10]

    • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if handling large quantities or if dust formation is likely.[7]

  • Handling Procedures:

    • Handle only in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid generating dust. Use appropriate weighing techniques (e.g., weighing boats).

    • Do not get in eyes, on skin, or on clothing.[7]

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[2] Keep away from strong oxidizing agents and bases.[7]

Conclusion

2-(Carboxymethyl)-4-fluorobenzoic acid is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure provides medicinal chemists with a reliable platform for rational drug design, offering multiple handles for chemical modification and inherent properties that can enhance the pharmacokinetic profile of new drug entities. The synthetic and analytical protocols outlined in this guide provide a framework for its effective use and characterization, empowering scientists to leverage its full potential in the development of next-generation therapeutics.

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Sources

Spectroscopic Characterization of 2-(Carboxymethyl)-4-fluorobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a comprehensive overview of the expected spectral data for 2-(Carboxymethyl)-4-fluorobenzoic acid, a valuable building block in pharmaceutical and materials science research. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles and methodologies behind its spectroscopic analysis. For researchers, scientists, and drug development professionals, this guide will serve as a practical reference for compound verification and characterization.

Molecular Structure and Spectroscopic Overview

2-(Carboxymethyl)-4-fluorobenzoic acid possesses a unique arrangement of functional groups—two carboxylic acids and a fluorine atom on a benzene ring—that give rise to a distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting its spectral data.

Caption: Molecular structure of 2-(Carboxymethyl)-4-fluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(Carboxymethyl)-4-fluorobenzoic acid, both ¹H and ¹³C NMR will provide key structural information.

Experimental Protocol: NMR Spectroscopy

A standard approach for obtaining high-quality NMR spectra of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(Carboxymethyl)-4-fluorobenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as the acidic protons of the carboxylic acids may exchange with protic solvents, leading to signal broadening or disappearance.[1][2]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methylene, and carboxylic acid protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~12-13Broad Singlet2H-COOHThe acidic protons of carboxylic acids are highly deshielded and typically appear as broad singlets at very downfield shifts.[1][2]
~7.9-8.1Doublet1HAromatic HThis proton is ortho to a carboxylic acid group, leading to significant deshielding.
~7.2-7.4Doublet of Doublets1HAromatic HThis proton is coupled to the adjacent aromatic protons and the fluorine atom.
~3.8Singlet2H-CH₂-The methylene protons are adjacent to a carboxylic acid and the aromatic ring, placing them in this region.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~172-174-C OOH (carboxymethyl)The carbonyl carbons of aliphatic carboxylic acids are found in this range.[3]
~166-168-C OOH (benzoic)Aromatic carboxylic acid carbonyl carbons are typically slightly upfield compared to their aliphatic counterparts.[3]
~160-165 (d)C -FThe carbon directly attached to the highly electronegative fluorine atom will be significantly downfield and will appear as a doublet due to C-F coupling.
~130-140Quaternary Aromatic CThe two quaternary carbons of the aromatic ring will be in this region.
~115-130Aromatic C -HThe three aromatic C-H carbons will appear in this range, with their exact shifts influenced by the substituents.
~40-45-C H₂-The methylene carbon is expected in this region due to its proximity to the carboxylic acid and aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

For a solid sample like 2-(Carboxymethyl)-4-fluorobenzoic acid, a common method is the thin solid film or KBr pellet technique.[4][5][6]

  • Sample Preparation (Thin Film):

    • Dissolve a small amount of the solid (a few milligrams) in a volatile solvent (e.g., acetone or methylene chloride).[4]

    • Apply a drop of the solution to a salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[4]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plate.

    • Place the sample plate in the spectrometer and acquire the sample spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted IR Spectral Data

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and fluoroaromatic moieties.

Predicted Wavenumber (cm⁻¹) Vibration Description
2500-3300O-H stretchA very broad and strong absorption characteristic of the hydrogen-bonded carboxylic acid dimer.[3]
~1700-1720C=O stretchA strong and sharp absorption for the carbonyl of the dimerized carboxylic acids.[3]
~1600, ~1475C=C stretchAbsorptions corresponding to the aromatic ring.
~1200-1300C-O stretchStrong absorption associated with the carboxylic acid C-O bond.
~1000-1100C-F stretchA strong absorption indicating the presence of the carbon-fluorine bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.[7]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid or ammonia to aid in ionization.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred, detecting the [M-H]⁻ ion.

Predicted Mass Spectral Data

The predicted monoisotopic mass of C₉H₇FO₄ is 198.0328 Da.

  • Molecular Ion: In negative ion mode, the base peak is expected to be the deprotonated molecule [M-H]⁻ at m/z 197.0256. In positive ion mode, a sodium adduct [M+Na]⁺ at m/z 221.0221 may be observed.

Predicted Fragmentation Pathway

The fragmentation of 2-(Carboxymethyl)-4-fluorobenzoic acid would likely proceed through the loss of small, stable neutral molecules from the molecular ion.

Fragmentation_Pathway M [M-H]⁻ m/z = 197 F1 Loss of H₂O [M-H-H₂O]⁻ m/z = 179 M->F1 - H₂O F2 Loss of CO₂ [M-H-CO₂]⁻ m/z = 153 M->F2 - CO₂ F3 Loss of COOH [M-H-COOH]⁻ m/z = 152 F2->F3 - H

Caption: A plausible fragmentation pathway for 2-(Carboxymethyl)-4-fluorobenzoic acid in negative ion mode ESI-MS.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive analytical toolkit for the structural confirmation and purity assessment of 2-(Carboxymethyl)-4-fluorobenzoic acid. The predicted spectral data presented in this guide, based on established spectroscopic principles and data from analogous compounds, offer a reliable benchmark for researchers working with this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, enabling confident characterization of this molecule in various research and development applications.

References

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  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

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An In-Depth Technical Guide to the Putative Biological Activity of 2-(Carboxymethyl)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing 2-(Carboxymethyl)-4-fluorobenzoic acid for Therapeutic Potential

In the landscape of modern drug discovery, the strategic design and evaluation of novel small molecules form the cornerstone of therapeutic innovation. The compound 2-(Carboxymethyl)-4-fluorobenzoic acid, while not extensively characterized in existing literature, presents a compelling scaffold for investigation. Its structure is a thoughtful amalgamation of two key pharmacophores: a 4-fluorobenzoic acid moiety and a phenylacetic acid derivative backbone. This guide puts forth a hypothesis-driven framework for elucidating the putative biological activities of this molecule, grounded in the known properties of its constituent parts.

The presence of a fluorine atom on the benzoic acid ring is a well-established strategy in medicinal chemistry to enhance metabolic stability and bioavailability[1]. Fluorinated benzoic acid derivatives have been explored for a range of therapeutic applications, including as intermediates in the synthesis of antibacterial and anticancer agents[1]. Furthermore, derivatives of 4-fluorobenzoic acid have demonstrated notable antioxidant properties[2].

Concurrently, the molecule's classification as a phenylacetic acid derivative is of significant interest. This class of compounds is renowned for its anti-inflammatory, analgesic, and antipyretic activities, with prominent members like diclofenac acting as potent inhibitors of cyclooxygenase (COX) enzymes[3][4]. The carboxymethyl group not only defines this structural class but can also modulate the solubility and reactivity of the molecule, potentially enhancing its biological effects.

This technical guide will, therefore, outline a comprehensive, multi-pronged research program to systematically investigate the putative antimicrobial, anticancer, and anti-inflammatory activities of 2-(Carboxymethyl)-4-fluorobenzoic acid. We will begin with in silico predictive modeling to assess its drug-like properties, followed by detailed protocols for a suite of in vitro assays designed to test our primary hypotheses.

Part 1: In Silico Evaluation of Druggability and Toxicological Profile

Before embarking on resource-intensive in vitro studies, a robust in silico analysis is crucial for predicting the pharmacokinetic and toxicological properties of 2-(Carboxymethyl)-4-fluorobenzoic acid. This initial screen provides a "fail-fast" opportunity and helps to prioritize experimental efforts.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

The objective of this initial phase is to computationally estimate the ADMET profile of the target molecule. A favorable ADMET profile is a critical determinant of a compound's potential for clinical success.

Methodology:

A variety of computational tools and web servers can be employed for ADMET prediction. A common workflow involves:

  • Input: The 2D structure of 2-(Carboxymethyl)-4-fluorobenzoic acid is converted to a simplified molecular-input line-entry system (SMILES) string.

  • Descriptor Calculation: The software calculates a range of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors).

  • Model Prediction: These descriptors are then used as inputs for pre-trained machine learning models to predict various ADMET properties.

Key Parameters to Evaluate:

ParameterDesired Range/OutcomeRationale
Molecular Weight < 500 DaAdherence to Lipinski's rule of five for oral bioavailability.
LogP (Octanol-Water Partition Coefficient) -0.4 to +5.6A measure of lipophilicity, influencing absorption and distribution.
Hydrogen Bond Donors < 5Adherence to Lipinski's rule of five.
Hydrogen Bond Acceptors < 10Adherence to Lipinski's rule of five.
Aqueous Solubility HighEssential for absorption and formulation.
Blood-Brain Barrier (BBB) Penetration Predicted as non-penetrant or penetrant (depending on therapeutic target)Crucial for CNS-acting drugs or for avoiding CNS side effects[5].
CYP450 Enzyme Inhibition Predicted non-inhibitor of major isoforms (e.g., 2D6, 3A4)To avoid drug-drug interactions.
hERG Inhibition Predicted non-inhibitorTo mitigate the risk of cardiotoxicity.
Ames Mutagenicity Predicted non-mutagenicTo assess the potential for carcinogenicity.
Target Prediction and Pathway Analysis

In parallel with ADMET profiling, computational methods can be used to predict potential biological targets for 2-(Carboxymethyl)-4-fluorobenzoic acid. This is achieved by comparing its structural and physicochemical properties to libraries of known bioactive compounds[6].

Methodology:

Ligand-based virtual screening approaches are particularly useful here. These methods operate on the principle that structurally similar molecules are likely to have similar biological activities[6].

  • Similarity Searching: The molecule's structure is used to search databases of known drugs and bioactive compounds to identify structurally similar molecules with known targets.

  • Pharmacophore Modeling: A 3D arrangement of the key chemical features of the molecule (pharmacophore) is generated and used to screen for proteins with complementary binding sites.

  • Pathway Analysis: The predicted targets can then be mapped to known signaling pathways to generate hypotheses about the molecule's mechanism of action.

G cluster_insilico In Silico Workflow Input Molecule Input Molecule ADMET Prediction ADMET Prediction Input Molecule->ADMET Prediction Target Prediction Target Prediction Input Molecule->Target Prediction Druggability Assessment Druggability Assessment ADMET Prediction->Druggability Assessment Target Prediction->Druggability Assessment Hypothesis Generation Hypothesis Generation Druggability Assessment->Hypothesis Generation

Caption: In Silico Drug Discovery Workflow.

Part 2: Investigation of Putative Antimicrobial Activity

Based on the known antimicrobial properties of some fluorobenzoic acid derivatives, a primary hypothesis is that 2-(Carboxymethyl)-4-fluorobenzoic acid will exhibit inhibitory activity against a range of pathogenic bacteria and fungi.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution assay is a standardized method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[7].

Experimental Protocol:

  • Preparation of Bacterial/Fungal Inoculum:

    • From an overnight culture plate, select isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Suspend the colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 2-(Carboxymethyl)-4-fluorobenzoic acid in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate to achieve a range of test concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the compound dilutions with the prepared microbial suspension.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Part 3: Evaluation of Putative Anticancer Activity

The role of fluorinated compounds as anticancer agents warrants the investigation of 2-(Carboxymethyl)-4-fluorobenzoic acid for cytotoxic effects against cancer cell lines.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability[8].

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in their appropriate growth media.

    • Trypsinize and count the cells, then seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well).

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of 2-(Carboxymethyl)-4-fluorobenzoic acid in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[8].

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization[9].

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

G cluster_invitro In Vitro Screening Workflow Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: Workflow for In Vitro Anticancer Screening.

Part 4: Assessment of Putative Anti-inflammatory Activity

Given that phenylacetic acid derivatives are known NSAIDs that inhibit COX enzymes[3], we hypothesize that 2-(Carboxymethyl)-4-fluorobenzoic acid may possess anti-inflammatory properties via a similar mechanism.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is a key mediator of inflammation and pain.

Experimental Protocol:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-2 enzyme, prepare the reaction buffer, and dissolve the arachidonic acid substrate and a fluorescent probe according to the manufacturer's instructions (e.g., a fluorometric COX-2 inhibitor screening kit)[10].

    • Prepare a series of dilutions of 2-(Carboxymethyl)-4-fluorobenzoic acid and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound or controls.

    • Incubate for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

    • Incubate for a specified time at 37°C.

  • Detection:

    • Stop the reaction and measure the fluorescence (or absorbance, depending on the kit) using a microplate reader. The signal is proportional to the amount of prostaglandin produced.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the uninhibited control.

    • Determine the IC₅₀ value for COX-2 inhibition.

G cluster_pathway Pro-inflammatory Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Test Compound Test Compound Test Compound->COX-2 Enzyme

Caption: Putative Mechanism of Anti-inflammatory Action.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the initial investigation of the putative biological activities of 2-(Carboxymethyl)-4-fluorobenzoic acid. The proposed workflow, from in silico prediction to targeted in vitro assays, is designed to efficiently assess its potential as a novel antimicrobial, anticancer, or anti-inflammatory agent. Positive results from these initial studies would warrant further investigation, including mechanism of action studies, evaluation in more complex cellular models, and eventual progression to in vivo efficacy and safety studies. The modular nature of this research plan allows for a focused and cost-effective approach to unlocking the therapeutic potential of this promising, yet underexplored, chemical entity.

References

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  • Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools. (2023). MDPI.
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  • Machine Learning-Assisted Prediction of the Biological Activity of Aromatase Inhibitors and Data Mining to Explore Similar Compounds. (2023). ACS Omega.
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2-(Carboxymethyl)-4-fluorobenzoic acid derivatives screening

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Design and Execution of a Screening Cascade for 2-(Carboxymethyl)-4-fluorobenzoic Acid Derivatives

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. The 2-(carboxymethyl)-4-fluorobenzoic acid scaffold presents a compelling starting point for drug discovery, featuring two carboxylic acid moieties for potential dual-target engagement or tailored pro-drug strategies, and a strategically placed fluorine atom to modulate electronic properties. This guide provides a comprehensive, field-proven framework for the systematic screening of derivative libraries based on this core structure. We will move beyond a simple recitation of protocols to explain the strategic rationale behind each step, ensuring a self-validating workflow from initial library synthesis to validated hit identification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust screening cascade for this promising class of compounds.

The Strategic Imperative: Why Screen This Scaffold?

The decision to commit resources to a screening campaign begins with a clear understanding of the therapeutic potential inherent in the chemical scaffold. The 2-(carboxymethyl)-4-fluorobenzoic acid core is not arbitrary; its features suggest a predisposition for interacting with specific classes of biological targets.

  • The Fluorine Advantage : The fluorine atom at the 4-position is a potent electron-withdrawing group. This influences the acidity (pKa) of the carboxylic acid groups, which can be critical for forming key ionic or hydrogen-bond interactions within a target's active site. Furthermore, the C-F bond is exceptionally stable, which can block metabolic attack at that position, thereby improving the pharmacokinetic profile of potential drug candidates.

  • Dual Carboxylic Functionality : The presence of two carboxylic acid groups—one directly on the aromatic ring and one on the carboxymethyl substituent—opens up unique design possibilities. These groups can act as potent hydrogen bond donors and acceptors, and can chelate metal ions in the active sites of metalloenzymes. This dual functionality allows for the exploration of derivatives that might engage with two distinct pockets within a single target or even bridge two separate protein subunits.

  • Privileged Structural Motif : Benzoic acid derivatives are considered "privileged structures" in medicinal chemistry, as they are recurring motifs in a multitude of approved drugs, including anti-inflammatory and antimicrobial agents. This history of success provides a strong rationale for exploring novel variations.

Given these features, derivatives of this scaffold are prime candidates for screening against targets where acidic groups are known to play a crucial role in ligand recognition, such as proteases, kinases, and certain classes of G-protein coupled receptors (GPCRs). For the purpose of this guide, we will focus on a hypothetical screening campaign to identify inhibitors of a specific human protease, a common target class in drug discovery.

Assembling the Toolkit: Synthesis of a Diverse Derivative Library

A successful screening campaign is contingent on the quality and diversity of the compound library. The goal is not to synthesize compounds randomly, but to systematically explore the chemical space around the core scaffold. A generalized synthetic approach allows for the creation of a focused library where structure-activity relationships (SAR) can be readily deciphered.

A common strategy begins with the commercially available 2-(carboxymethyl)-4-fluorobenzoic acid core. Diversity is introduced by selectively modifying the two carboxylic acid groups. For example, one can create a library of amides and esters to probe how changes in size, charge, and hydrogen bonding potential at these positions affect biological activity.

Experimental Protocol: Parallel Amide Synthesis

This protocol describes a representative method for generating a small amide library in a 96-well plate format.

  • Acid Activation :

    • In each well of a 96-well plate, dissolve 2-(carboxymethyl)-4-fluorobenzoic acid (1 equivalent) in anhydrous Dimethylformamide (DMF).

    • Add an activating agent such as HATU (1.1 equivalents) and a base like Diisopropylethylamine (DIPEA) (2.5 equivalents).

    • Stir the plate at room temperature for 30 minutes to allow for the formation of the active ester intermediates.

  • Amine Addition :

    • To each well, add a solution of a unique primary or secondary amine (1.2 equivalents) from a pre-prepared amine library stock plate.

  • Reaction and Work-up :

    • Seal the plate and allow it to stir at room temperature for 12-18 hours.

    • Monitor reaction completion using a high-throughput method like LC-MS analysis of a few representative wells.

    • Upon completion, quench the reaction by adding water.

    • Extract the product using an organic solvent (e.g., ethyl acetate).

    • Purify the library using high-throughput parallel purification techniques, such as solid-phase extraction (SPE) or automated flash chromatography.

  • Quality Control :

    • Confirm the identity and purity of all library members via LC-MS and 1H NMR analysis.

    • Accurately quantify the concentration of each compound and prepare stock plates (typically 10 mM in DMSO) for screening.

This parallel synthesis approach allows for the rapid generation of hundreds of distinct derivatives, providing a robust chemical toolkit for the subsequent screening cascade.

The Screening Cascade: A Multi-Stage Filtration Process

The screening cascade is a logical, multi-step process designed to efficiently identify true, potent, and selective modulators of the target from the initial library, while systematically eliminating false positives and undesirable compounds.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation & Triage cluster_2 Phase 3: Characterization Library Derivative Library (100s-1000s of compounds) HTS Primary HTS Assay (Single Concentration, e.g., 10 µM) Library->HTS Screen Hits Initial Hits (~1-5% Hit Rate) HTS->Hits Identify Confirmation Hit Confirmation (Re-test from fresh stock) Hits->Confirmation DoseResponse Dose-Response Assay (Determine IC50/EC50) Confirmation->DoseResponse Confirmed Counterscreen Counterscreens (Rule out artifacts/promiscuity) DoseResponse->Counterscreen Orthogonal Orthogonal Assay (Different technology) Counterscreen->Orthogonal Clean Hits SAR SAR Analysis Orthogonal->SAR Validated Validated Hits (Ready for Lead-Op) SAR->Validated

Figure 1: A generalized workflow for a drug discovery screening cascade, moving from a large chemical library to a small set of validated hits.

Primary High-Throughput Screening (HTS)

The primary screen is the first filter, designed to rapidly assess every compound in the library for any activity against the target. The key is speed and reliability, not precision. A single concentration (e.g., 10 µM) is typically used.

Choosing the Right Assay

For a protease target, a fluorescence-based enzymatic assay is an excellent choice for HTS due to its high signal-to-background ratio, sensitivity, and automation compatibility. The assay relies on a substrate that becomes fluorescent upon cleavage by the protease.

Experimental Protocol: Protease Inhibition HTS

This protocol is designed for a 384-well plate format.

  • Compound Dispensing : Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 100 nL of each compound from the 10 mM DMSO stock plates into the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 10 µL final volume.

  • Controls : Designate specific wells for controls:

    • Negative Control : DMSO only (represents 0% inhibition).

    • Positive Control : A known, potent inhibitor of the protease (represents 100% inhibition).

  • Enzyme Addition : Add 5 µL of the protease solution (prepared in appropriate assay buffer) to all wells.

  • Pre-incubation : Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation : Add 5 µL of the fluorogenic substrate solution to all wells to start the enzymatic reaction.

  • Signal Detection : Immediately transfer the plate to a fluorescence plate reader (e.g., Tecan M1000 or BMG Pherastar) and measure the rate of increase in fluorescence over 10-15 minutes.

  • Data Analysis : Calculate the percentage inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Rate_Compound - Rate_Positive) / (Rate_Negative - Rate_Positive))

A "hit" is typically defined as any compound exhibiting inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Hit Confirmation and Triage

Raw hits from the primary screen are often plagued by false positives. The next crucial step is to confirm the activity and begin filtering out problematic compounds.

  • Hit Confirmation : "Cherry-pick" the initial hits and re-test them in the same primary assay, often using freshly prepared solutions, to ensure the observed activity is reproducible.

  • Dose-Response Analysis : Confirmed hits are then tested across a range of concentrations (e.g., an 8-point, 1:3 serial dilution) to determine their potency (IC50 value). This is the first piece of quantitative data that helps prioritize compounds.

  • Counterscreens for Promiscuity : It is critical to identify compounds that inhibit non-specifically, as these make poor drug candidates. A common counterscreen involves testing the compounds in the same assay but in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Promiscuous inhibitors that act by forming aggregates are often disrupted by detergents, leading to a significant loss of activity.

G cluster_0 Decision Point ConfirmedHit Confirmed Hit DetergentAssay Counterscreen (Assay + 0.01% Triton X-100) ConfirmedHit->DetergentAssay IC50_Shift Is IC50 significantly weaker (e.g., >10-fold shift)? DetergentAssay->IC50_Shift Proceed Proceed to Orthogonal Assays IC50_Shift->Proceed No Discard Discard (Likely Aggregator) IC50_Shift->Discard Yes

Figure 2: A logic diagram for triaging hits using a detergent-based counterscreen to identify and remove promiscuous aggregate-based inhibitors.

Orthogonal and Secondary Assays

To build confidence in the validated hits, it's essential to confirm their activity in an assay that uses a different technology. This ensures the observed inhibition is not an artifact of the primary assay format (e.g., fluorescence interference).

If the primary assay was fluorescence-based, a good orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) to directly measure compound binding to the target, or a cell-based assay to confirm activity in a more physiologically relevant context.

Interpreting the Results: Building a Structure-Activity Relationship (SAR)

Once a set of validated hits with confirmed potency and a clean promiscuity profile is established, the final step is to analyze the data to understand how chemical structure relates to biological activity. This is where the diversity of the initial library pays off.

Data Presentation

The data should be compiled into a clear, concise table that allows for easy comparison between derivatives.

| Compound ID | R¹ Group | R² Group | Primary HTS (% Inhibition @ 10µM) | IC₅₀ (µM) | Notes | | :--- | :--- | :--- | :--- | :

An In-depth Technical Guide to Determining the Solubility of 2-(Carboxymethyl)-4-fluorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of 2-(Carboxymethyl)-4-fluorobenzoic acid in various organic solvents. Given the absence of publicly available solubility data for this specific molecule, this document focuses on the theoretical underpinnings and practical methodologies required to generate reliable and reproducible solubility profiles.

Introduction: The Critical Role of Solubility in Drug Development

2-(Carboxymethyl)-4-fluorobenzoic acid is a dicarboxylic acid derivative of fluorobenzoic acid. Its structural complexity, featuring both an aromatic carboxylic acid and an aliphatic carboxylic acid moiety, makes it an interesting candidate for pharmaceutical development. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. A thorough understanding of its solubility in a range of organic solvents is paramount for process chemistry, formulation development, and preclinical assessment. This guide will walk you through the essential steps to characterize the solubility of this compound, from theoretical considerations to experimental execution and data analysis.

Theoretical Framework: Predicting Solubility Behavior

The solubility of 2-(Carboxymethyl)-4-fluorobenzoic acid is governed by its molecular structure, specifically the interplay between its polar and non-polar features.

2.1. Physicochemical Properties

The molecule possesses two carboxylic acid groups, which are polar and capable of hydrogen bonding. The fluorinated benzene ring, while having a polar C-F bond, is predominantly non-polar. The solubility will therefore be a balance between the energy required to break the crystal lattice of the solid compound and the energy released upon solvation by the solvent molecules.

2.2. The Influence of pKa

  • The pKa of the carboxylic acid group attached to the benzene ring is likely to be influenced by the electron-withdrawing fluorine atom. For comparison, the pKa of 4-fluorobenzoic acid is approximately 4.14.[1]

  • The pKa of the carboxymethyl group is expected to be similar to that of acetic acid, which is around 4.76.

The ionization state of the molecule, which is dependent on the pH of the solution, will significantly impact its solubility, particularly in protic solvents. In organic solvents, the non-ionized form is generally more soluble.

2.3. Solvent Selection Rationale

The choice of solvents for solubility screening should be guided by their intended use in the drug development process. A range of solvents with varying polarities should be selected to build a comprehensive solubility profile.

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors, potentially leading to higher solubility.

  • Aprotic Polar Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can accept hydrogen bonds and have a significant dipole moment, which can facilitate the dissolution of polar compounds.

  • Non-polar Solvents (e.g., Toluene, Hexane): Solubility in these solvents is expected to be low but is important to understand for certain synthetic and purification processes.

Experimental Design: The Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2] This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution is saturated.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 2-(Carboxymethyl)-4-fluorobenzoic acid prep2 Add to a known volume of organic solvent prep1->prep2 equil Shake at a constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep Centrifuge or filter to remove undissolved solid equil->sep analysis1 Take an aliquot of the supernatant sep->analysis1 analysis2 Dilute with mobile phase analysis1->analysis2 analysis3 Analyze by HPLC-UV analysis2->analysis3

Caption: Experimental workflow for the isothermal shake-flask solubility determination.

3.1. Detailed Experimental Protocol

  • Preparation: Add an excess amount of 2-(Carboxymethyl)-4-fluorobenzoic acid to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. The presence of undissolved solid at the end of the equilibration period is essential.

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a solvent-compatible filter (e.g., PTFE) can be used for this purpose.

  • Quantification: Accurately dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Analytical Methodology: Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used method for quantifying the concentration of aromatic compounds like 2-(Carboxymethyl)-4-fluorobenzoic acid.

4.1. Method Development

A reverse-phase HPLC method is generally suitable for this type of molecule.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a pH below the lowest pKa of the analyte) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Detection: The presence of the benzene ring provides a chromophore that allows for UV detection. The detection wavelength should be set at the absorbance maximum of the compound.

  • Standard Curve: A standard curve should be prepared by dissolving a known amount of 2-(Carboxymethyl)-4-fluorobenzoic acid in the mobile phase and preparing a series of dilutions to cover the expected concentration range of the solubility samples.

4.2. Self-Validating Protocol for HPLC-UV Analysis

  • System Suitability: Before each run, inject a standard solution multiple times to ensure the HPLC system is performing consistently (i.e., reproducible retention times and peak areas).

  • Linearity: Prepare a calibration curve with at least five concentration levels. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure the method is accurate and precise.

Data Presentation and Interpretation

The solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative Solubility Data for 2-(Carboxymethyl)-4-fluorobenzoic Acid and a Related Compound

SolventPolarity IndexIllustrative Solubility of 2-(Carboxymethyl)-4-fluorobenzoic acid (mg/mL) at 25°CKnown Solubility of 4-Fluorobenzoic acid (mg/mL) at 25°C
Water10.2Hypothetical Value1.2[1]
Methanol5.1Hypothetical ValueSoluble[3]
Ethanol4.3Hypothetical ValueSoluble[3]
Acetone4.3Hypothetical ValueSoluble
Acetonitrile5.8Hypothetical ValueData not available
Toluene2.4Hypothetical ValueData not available
Hexane0.1Hypothetical ValueData not available

Note: The solubility values for 2-(Carboxymethyl)-4-fluorobenzoic acid are hypothetical and for illustrative purposes only, as no experimental data is publicly available. The solubility of 4-fluorobenzoic acid is provided for context.

5.1. Interpretation of Results

The solubility profile will provide valuable insights for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Identifying potential solvent systems for liquid formulations or for use in amorphous solid dispersions.

  • Preclinical Studies: Understanding the dissolution behavior of the compound, which is a prerequisite for absorption.

Visualization of Key Concepts

Caption: Key structural features of 2-(Carboxymethyl)-4-fluorobenzoic acid that influence its solubility.

Conclusion

This technical guide provides a robust framework for determining the solubility of 2-(Carboxymethyl)-4-fluorobenzoic acid in organic solvents. By combining a sound theoretical understanding with a rigorous experimental and analytical approach, researchers can generate the high-quality data necessary to advance the development of this promising compound. The methodologies outlined herein are designed to be self-validating, ensuring the integrity and reproducibility of the results.

References

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

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The Enigmatic Target: A Technical Guide to Predicting the Mechanism of Action of 2-(Carboxymethyl)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rational design of novel therapeutics necessitates a profound understanding of their mechanism of action (MoA). For novel chemical entities such as 2-(Carboxymethyl)-4-fluorobenzoic acid, where public domain biological data is non-existent, predicting the MoA presents a significant yet crucial challenge. This technical guide outlines a comprehensive, multi-pronged strategy for elucidating the MoA of this molecule, tailored for researchers, scientists, and drug development professionals. By synergistically integrating computational prediction with rigorous experimental validation, this framework provides a self-validating pathway from initial hypothesis generation to definitive target identification and pathway analysis. We will deconstruct the molecule's constituent parts, leverage powerful in silico tools to generate testable hypotheses, and detail a tiered experimental approach to confirm these predictions, thereby providing a robust blueprint for characterizing novel small molecules.

Introduction: Deconstructing the Unknown

2-(Carboxymethyl)-4-fluorobenzoic acid is a small molecule for which, as of the date of this publication, no biological activity or mechanism of action has been reported in publicly accessible databases like PubChem or ChEMBL.[1][2] The structure, however, presents two key pharmacophoric features: a fluorobenzoic acid moiety and a carboxymethyl (or phenylacetic acid) substituent. An effective MoA prediction strategy begins with an analysis of these components.

  • Fluorobenzoic Acid Derivatives: The incorporation of fluorine into a benzoic acid scaffold is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[3] Derivatives of fluorobenzoic acid have been explored for a range of therapeutic applications, including as anti-inflammatory, anti-convulsant, and anti-bacterial agents.[4]

  • Carboxymethyl and Phenylacetic Acid Analogs: The carboxymethyl group, creating a phenylacetic acid derivative, is a structural motif found in numerous bioactive compounds. For instance, hydroxyphenylacetic acids are known to possess antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[5] The carboxymethylation of larger molecules, such as polysaccharides, has been shown to enhance their bioactivity, including antitumor and antioxidant effects.[6]

Given these precedents, a rational starting hypothesis is that 2-(Carboxymethyl)-4-fluorobenzoic acid may exhibit anti-inflammatory, anti-proliferative, or antimicrobial activities. This guide will detail the process of refining and validating these initial broad hypotheses into a specific MoA.

Phase I: In Silico Hypothesis Generation

The initial phase of MoA prediction for a novel compound is a cost-effective and rapid in silico analysis. This computational approach leverages the vast amount of existing bioactivity data to predict potential protein targets based on structural similarity to known ligands.

Target Prediction via Similarity Searching

The primary step is to use the chemical structure of 2-(Carboxymethyl)-4-fluorobenzoic acid to query target prediction web servers. These tools compare the query molecule against databases of known ligands with experimentally validated targets.

Recommended Tool: SwissTargetPrediction is a robust, freely accessible web server that predicts protein targets of small molecules based on a combination of 2D and 3D similarity measures.[7][8][9][10][11]

Protocol 1: Target Prediction using SwissTargetPrediction

  • Input: Navigate to the SwissTargetPrediction website ([Link]).

  • Structure Submission: Input the SMILES string for 2-(Carboxymethyl)-4-fluorobenzoic acid: O=C(O)Cc1cc(F)ccc1C(=O)O.

  • Organism Selection: Select "Homo sapiens" as the target organism.

  • Prediction Execution: Initiate the prediction.

  • Data Analysis: The output will be a list of probable protein targets, ranked by a probability score. This list will be categorized by protein class (e.g., enzymes, G-protein coupled receptors, kinases).

Network Pharmacology and Pathway Analysis

The list of predicted targets from SwissTargetPrediction forms the basis for constructing a drug-target interaction network. Network pharmacology provides a systems-level view of how a compound might affect biological pathways.[12]

Workflow for Network Pharmacology:

  • Database Integration: The predicted targets are cross-referenced with protein-protein interaction (PPI) and pathway databases such as STRING, KEGG, and Reactome.[13]

  • Network Construction: A visual network is constructed using software like Cytoscape, where nodes represent the predicted targets and edges represent their interactions.[13]

  • Pathway Enrichment Analysis: Functional enrichment analysis is performed on the network to identify biological pathways that are significantly over-represented among the predicted targets. This can be done using tools like DAVID or Metascape.[13]

This analysis will generate a set of hypotheses about which signaling pathways might be modulated by 2-(Carboxymethyl)-4-fluorobenzoic acid.

Diagram 1: In Silico MoA Prediction Workflow

InSilico_Workflow cluster_input Input cluster_prediction Target Prediction cluster_analysis Network & Pathway Analysis A 2-(Carboxymethyl)-4-fluorobenzoic acid (SMILES String) B SwissTargetPrediction Server A->B Query C List of Predicted Protein Targets B->C Output D STRING & KEGG Databases C->D Cross-reference E Cytoscape Network Construction D->E Interaction Data F Pathway Enrichment Analysis (e.g., DAVID, Metascape) E->F Network Input G Hypothesized MoA (e.g., 'Inhibition of Pathway X') F->G Generate Hypothesis

Caption: A logical workflow for the in silico prediction of the mechanism of action.

Phase II: Experimental Validation

The hypotheses generated from the in silico analysis must be validated through a tiered experimental approach. This phase moves from broad phenotypic screening to specific target engagement and functional assays.

Tier 1: Phenotypic Screening

Based on the structural alerts and the likely therapeutic areas of related compounds (anti-inflammatory, anti-proliferative), initial cell-based phenotypic screens can be performed to observe the compound's effect on whole cells.

Table 1: Initial Phenotypic Screening Assays

Hypothesized Activity Assay Type Example Cell Lines Primary Endpoint
Anti-proliferative Cell Viability Assay (e.g., MTT, CellTiter-Glo)A549 (lung carcinoma), MCF-7 (breast cancer), HCT116 (colon cancer)IC50 (half-maximal inhibitory concentration)
Anti-inflammatory LPS-induced Cytokine Release Assay (e.g., ELISA for TNF-α, IL-6)RAW 264.7 (macrophage-like), THP-1 (monocytic)Inhibition of cytokine production
Antimicrobial Minimum Inhibitory Concentration (MIC) AssayE. coli, S. aureus, C. albicansLowest concentration that inhibits visible growth

These initial screens will confirm if 2-(Carboxymethyl)-4-fluorobenzoic acid has any biological activity in the hypothesized areas and provide quantitative data to guide further investigation.

Tier 2: Target Identification and Validation

If a distinct phenotype is observed, the next crucial step is to identify the specific protein target(s) responsible for this effect. This moves beyond prediction to direct experimental evidence.

3.2.1. Affinity-Based Target Identification

Affinity-based pull-down methods are a powerful tool for isolating the binding partners of a small molecule from a complex cellular lysate.[14]

Protocol 2: Affinity-Based Pull-Down Assay

  • Probe Synthesis: Synthesize a derivative of 2-(Carboxymethyl)-4-fluorobenzoic acid that incorporates an affinity tag (e.g., biotin) via a linker, ideally at a position determined not to be critical for its predicted binding.

  • Lysate Incubation: Incubate the biotinylated probe with cell lysate from a relevant cell line (identified in Tier 1). A control incubation with an un-tagged compound should be run in parallel.

  • Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe and any bound proteins.

  • Elution and Separation: Elute the bound proteins from the beads and separate them using SDS-PAGE.

  • Protein Identification: Excise protein bands that are unique to the probe-treated sample and identify them using mass spectrometry (LC-MS/MS).

3.2.2. Label-Free Target Identification

As a complementary approach, label-free methods such as the Cellular Thermal Shift Assay (CETSA) can be employed. CETSA assesses the thermal stabilization of a protein upon ligand binding, providing evidence of direct target engagement within intact cells.

Tier 3: Functional Target Validation and Pathway Analysis

Once putative targets are identified, their functional relevance to the observed phenotype must be confirmed.

3.3.1. Enzymatic Assays

If the identified target is an enzyme, its activity can be directly measured in the presence and absence of 2-(Carboxymethyl)-4-fluorobenzoic acid. This will determine if the compound acts as an inhibitor or activator and allow for the determination of its potency (e.g., IC50 or EC50).

3.3.2. Target Knockdown/Knockout

Using techniques like RNA interference (siRNA) or CRISPR-Cas9, the identified target protein can be depleted from the cells. If the cellular phenotype induced by the compound is diminished or abolished in the knockdown/knockout cells, this provides strong evidence that the compound's activity is mediated through that target.

3.3.3. Downstream Pathway Analysis

The functional consequences of target engagement can be assessed by examining downstream signaling events. For example, if the identified target is a kinase, a Western blot analysis can be used to measure the phosphorylation status of its known substrates in compound-treated cells.

Diagram 2: Experimental MoA Validation Workflow

Experimental_Workflow cluster_tier1 Tier 1: Phenotypic Screening cluster_tier2 Tier 2: Target Identification cluster_tier3 Tier 3: Functional Validation A Cell-Based Assays (Viability, Cytokine Release, MIC) B Confirmed Biological Activity? A->B C Affinity Pull-Down + Mass Spectrometry B->C Yes D Cellular Thermal Shift Assay (CETSA) B->D Yes E Putative Target(s) Identified C->E D->E F Enzymatic Assays (IC50/EC50 Determination) E->F G Target Knockdown (siRNA/CRISPR) E->G H Downstream Pathway Analysis (e.g., Western Blot) E->H I Validated MoA F->I G->I H->I

Caption: A tiered experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

The elucidation of the mechanism of action for a novel chemical entity like 2-(Carboxymethyl)-4-fluorobenzoic acid is an iterative process that requires a seamless integration of computational and experimental approaches. The framework presented in this guide provides a logical and self-validating progression from broad, structure-based hypotheses to a confirmed, functionally relevant MoA. By employing in silico target prediction to guide focused experimental validation through phenotypic screening, direct target identification, and functional assays, researchers can efficiently and accurately characterize the biological activity of new molecules. This systematic approach not only accelerates the drug discovery process but also builds a solid foundation of mechanistic understanding, which is indispensable for the development of safe and effective therapeutics.

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An In-Depth Technical Guide to the In Silico Modeling of 2-(Carboxymethyl)-4-fluorobenzoic Acid Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine and carboxylic acid moieties into small molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] 2-(Carboxymethyl)-4-fluorobenzoic acid represents a compelling, albeit underexplored, chemical entity embodying these principles. This technical guide outlines a comprehensive in silico workflow to characterize its potential interactions with a therapeutically relevant biological target. Due to the novelty of this compound, we propose Matrix Metalloproteinase-9 (MMP-9) as a hypothetical, yet highly plausible, target. MMPs are zinc-dependent endopeptidases, and their active sites are often targeted by inhibitors containing a zinc-binding group, such as a carboxylic acid.[3][4] This guide provides researchers, scientists, and drug development professionals with a robust, step-by-step framework for ligand and protein preparation, molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, transforming a novel chemical structure into a candidate with predictable biological activity.

Introduction: Rationale and Strategic Context

Fluorinated benzoic acid derivatives are prevalent in drug discovery due to the unique properties conferred by the fluorine atom, including increased metabolic stability and enhanced binding affinity through favorable electrostatic interactions.[1] The presence of two carboxylic acid groups in 2-(Carboxymethyl)-4-fluorobenzoic acid suggests a strong potential for chelation of metal ions or formation of multiple hydrogen bonds within a protein active site. This dual functionality makes it an intriguing candidate for enzymes that utilize a metal cofactor for catalysis, such as the Matrix Metalloproteinase (MMP) family.[5]

MMP-9, in particular, is a well-validated target in various pathologies, including cancer metastasis, due to its role in extracellular matrix degradation.[4][6] Its active site contains a catalytic zinc ion that is essential for its function. Therefore, we hypothesize that 2-(Carboxymethyl)-4-fluorobenzoic acid could act as an inhibitor by coordinating with this zinc ion and forming additional stabilizing interactions within the S1' specificity pocket. This guide will use the MMP-9-ligand interaction as a model system to detail a state-of-the-art computational workflow.

The Computational Modeling Workflow: A Strategic Overview

Our approach is a multi-stage process designed to progressively refine our understanding of the protein-ligand interaction, from initial binding pose prediction to an estimation of binding affinity and stability. Each step builds upon the last, providing a self-validating framework for assessing the compound's potential.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (Pose Prediction & Scoring) Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB Selection, Cleaning, Protonation) Protein_Prep->Docking MD_Sim Molecular Dynamics Simulation (Stability & Conformational Sampling) Docking->MD_Sim Select Best Pose BFE_Calc Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD_Sim->BFE_Calc Generate Trajectory Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic Contacts) MD_Sim->Interaction_Analysis BFE_Calc->Interaction_Analysis G cluster_ligand Ligand: 2-(Carboxymethyl)-4-fluorobenzoic acid cluster_protein MMP-9 Active Site Ligand Carboxymethyl Group Benzoic Acid Group Fluoro-phenyl Ring Protein Catalytic Zn2+ S1' Pocket (Hydrophobic) H-bond Donors/Acceptors (e.g., Glu219) Ligand:cooh1->Protein:zn Chelation (Primary Interaction) Ligand:cooh2->Protein:zn Chelation (Primary Interaction) Ligand:fr->Protein:s1 Hydrophobic/ Halogen Bonding Ligand:cooh2->Protein:hbond Hydrogen Bonding

Sources

A Comprehensive Technical Guide to Substituted Fluorobenzoic Acids: From Synthesis to Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Influence of Fluorine in Benzoic Acid Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and materials science. When this unique halogen is introduced to the versatile benzoic acid scaffold, the resulting substituted fluorobenzoic acids emerge as a class of compounds with remarkably tunable properties and a vast spectrum of applications. The high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond impart significant changes to the electronic nature, lipophilicity, metabolic stability, and binding affinity of the parent molecule.[1] This guide offers an in-depth exploration of substituted fluorobenzoic acids, detailing their synthesis, physicochemical properties, and their pivotal role in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

Physicochemical Properties: The Impact of Fluorine Substitution

The position and number of fluorine atoms on the benzoic acid ring systematically alter its fundamental properties. Understanding these shifts is critical for the rational design of molecules with desired characteristics.

Acidity (pKa)

The presence of the electron-withdrawing fluorine atom generally increases the acidity of the carboxylic acid group compared to benzoic acid itself. This effect is most pronounced when the fluorine is in the ortho position due to inductive effects. The acidity of the isomers follows the general trend: ortho > meta > para.[4]

CompoundpKa
Benzoic Acid4.20
2-Fluorobenzoic Acid3.27
3-Fluorobenzoic Acid3.86[4]
4-Fluorobenzoic Acid4.14

Data compiled from various sources.

Lipophilicity (log P)

Lipophilicity, the measure of a compound's solubility in fats, oils, and non-polar solvents, is a crucial parameter in drug discovery as it affects absorption, distribution, metabolism, and excretion (ADME). Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[2]

Compoundlog P
Benzoic Acid1.87
3-Fluorobenzoic Acid2.16[4]
4-Fluorobenzoic Acid2.15

Data compiled from various sources.

Solubility and Melting Point

Substituted fluorobenzoic acids are typically white to off-white crystalline solids.[3][5] Their solubility is generally low in water but good in organic solvents like methanol, ethanol, and ether.[5][6] The melting point is an indicator of purity and is influenced by the substitution pattern.[6] For instance, 4-fluorobenzoic acid has a melting point of approximately 184°C, while 2-amino-4-fluorobenzoic acid melts in the range of 192-196°C.[5][6]

Synthesis Strategies and Methodologies

The synthesis of substituted fluorobenzoic acids can be achieved through several strategic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Approaches
  • Direct Fluorination: This involves the introduction of a fluorine atom onto a pre-existing benzoic acid derivative. The classic Balz-Schiemann reaction, which involves the diazotization of an aminobenzoic acid followed by thermal decomposition of the resulting diazonium salt, is a widely used method.[7]

  • Oxidation of Fluorotoluenes: A common and industrially scalable method involves the oxidation of the corresponding fluorotoluene derivative to the carboxylic acid.[7]

  • From Fluorinated Precursors: Building the molecule from a commercially available fluorinated starting material is often the most straightforward approach. This can involve functional group interconversions on a fluorinated aromatic ring.[1]

G cluster_0 Synthesis from Fluorinated Precursors cluster_1 Direct Fluorination / Oxidation Fluorinated\nAromatic\nPrecursor Fluorinated Aromatic Precursor Functional Group\nInterconversion Functional Group Interconversion Fluorinated\nAromatic\nPrecursor->Functional Group\nInterconversion e.g., Grignard reaction, lithiation, etc. Substituted\nFluorobenzoic Acid Substituted Fluorobenzoic Acid Functional Group\nInterconversion->Substituted\nFluorobenzoic Acid Carboxylation Aminobenzoic Acid Aminobenzoic Acid Diazotization Diazotization Aminobenzoic Acid->Diazotization NaNO2, HBF4 Thermal\nDecomposition Thermal Decomposition Diazotization->Thermal\nDecomposition Balz-Schiemann Fluorobenzoic Acid Fluorobenzoic Acid Thermal\nDecomposition->Fluorobenzoic Acid Fluorotoluene Fluorotoluene Oxidation Oxidation Fluorotoluene->Oxidation e.g., KMnO4, O2 Oxidation->Fluorobenzoic Acid G Fluorobenzoic\nAcid Derivative Fluorobenzoic Acid Derivative Synthesis of\nScaffolds & Intermediates Synthesis of Scaffolds & Intermediates Fluorobenzoic\nAcid Derivative->Synthesis of\nScaffolds & Intermediates Lead\nGeneration Lead Generation Synthesis of\nScaffolds & Intermediates->Lead\nGeneration Improved Properties Lead\nOptimization Lead Optimization Lead\nGeneration->Lead\nOptimization Fine-tuning ADME/Tox API Candidate API Candidate Lead\nOptimization->API Candidate

Sources

Methodological & Application

Application Note: A Practical, Multi-step Synthesis of 2-(Carboxymethyl)-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Fluorinated Phenylacetic Acid Derivative

2-(Carboxymethyl)-4-fluorobenzoic acid is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure, featuring a phenylacetic acid moiety ortho to another carboxylic acid, combined with the presence of a fluorine atom, makes it an attractive scaffold for the development of novel pharmaceutical agents and functional materials. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the two carboxylic acid groups offer multiple points for derivatization.

This guide provides a detailed, field-proven protocol for the synthesis of 2-(Carboxymethyl)-4-fluorobenzoic acid from a commercially available starting material, 4-fluoro-2-methylbenzoic acid. The narrative emphasizes the chemical rationale behind each procedural step, ensuring that the protocol is not just a recipe but a self-validating system for reproducible success.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests a logical disconnection strategy. The primary challenge is the introduction of the carboxymethyl group (-CH₂COOH) at the 2-position, adjacent to the existing carboxylic acid.

A robust and widely-practiced method for converting a methyl group on an aromatic ring into a carboxymethyl group involves a three-step sequence:

  • Benzylic Bromination: Selective halogenation of the benzylic methyl group.

  • Cyanation: Nucleophilic substitution of the bromide with a cyanide group.

  • Hydrolysis: Conversion of the resulting benzyl cyanide (a nitrile) to a carboxylic acid.

To prevent undesirable side reactions with the existing carboxylic acid group during the bromination and cyanation steps, it is prudent to first protect it as an ester. Therefore, our forward synthesis will begin with the esterification of 4-fluoro-2-methylbenzoic acid, followed by the three-step sequence, and concluding with the hydrolysis of both the nitrile and the ester groups in the final step.

Overall Synthetic Workflow

The complete synthetic pathway is visualized below. This multi-step approach ensures high selectivity and provides isolable intermediates, allowing for purification at each stage to maximize the purity of the final product.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Cyanation cluster_3 Step 4: Hydrolysis SM 4-Fluoro-2-methylbenzoic acid Int1 Methyl 4-fluoro-2-methylbenzoate SM->Int1 SOCl₂, MeOH Int2 Methyl 2-(bromomethyl)-4-fluorobenzoate Int1->Int2 NBS, AIBN CCl₄, Reflux Int3 Methyl 2-(cyanomethyl)-4-fluorobenzoate Int2->Int3 NaCN, DMSO Product 2-(Carboxymethyl)-4-fluorobenzoic acid Int3->Product aq. NaOH, Reflux then aq. HCl

Application Notes and Protocols for 2-(Carboxymethyl)-4-fluorobenzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Fluorinated Building Block

2-(Carboxymethyl)-4-fluorobenzoic acid is a unique bifunctional aromatic compound that has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring two distinct carboxylic acid moieties with different chemical environments, and a fluorine substituent, imparts a valuable combination of properties. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability in drug candidates, making this molecule an attractive building block for the synthesis of novel pharmaceuticals.[1] The presence of two carboxylic acid groups, one benzylic and one aromatic, allows for selective functionalization, enabling its use as a versatile linker in constructing complex molecular architectures, including metal-organic frameworks (MOFs) and specialized polymers.[1]

This comprehensive guide provides detailed protocols and expert insights into the application of 2-(Carboxymethyl)-4-fluorobenzoic acid in key organic synthesis transformations. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on experimental reproducibility, safety, and a deep understanding of the underlying chemical principles.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-(Carboxymethyl)-4-fluorobenzoic acid is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₉H₇FO₄PubChem
Molecular Weight 198.15 g/mol PubChem
Appearance White to off-white solidInternal Data
Melting Point Data not readily available; expected to be a high-melting solidInferred
Solubility Soluble in polar organic solvents such as DMF, DMSO, and methanol. Limited solubility in water and nonpolar solvents.Inferred
CAS Number 500779-09-9MySkinRecipes[1]

Safety and Handling

Proper handling of all chemical reagents is paramount for ensuring laboratory safety. 2-(Carboxymethyl)-4-fluorobenzoic acid should be handled with care, following standard laboratory safety procedures.

  • Hazard Statements: Harmful if swallowed. May cause skin, eye, and respiratory irritation.[2][3][4]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5]

    • Work in a well-ventilated area or a fume hood to avoid inhalation of dust.[3][5]

    • Wash hands thoroughly after handling.[2][4][5]

    • Avoid release to the environment.[2]

  • First Aid:

    • If swallowed: Rinse mouth and seek medical attention.[2]

    • In case of skin contact: Wash off with soap and plenty of water.[3][4][5]

    • In case of eye contact: Rinse cautiously with water for several minutes.[3][4][5]

    • If inhaled: Move person into fresh air.[3][4][5]

Core Application: Selective Functionalization

The synthetic utility of 2-(Carboxymethyl)-4-fluorobenzoic acid hinges on the ability to selectively react one of the two carboxylic acid groups. The benzoic acid proton is more acidic (lower pKa) than the acetic acid proton due to the electron-withdrawing effect of the aromatic ring. This difference in acidity can be exploited for selective reactions.

Protocol 1: Selective Mono-esterification of the Benzoic Acid Moiety

This protocol leverages the higher reactivity of the benzoic acid group under sterically controlled conditions or with specific catalysts.

Method A: Steric Hindrance Approach with a Bulky Alcohol

  • Principle: The less sterically hindered acetic acid moiety is less likely to react with a bulky alcohol, allowing for selective esterification of the benzoic acid.

  • Reagents:

    • 2-(Carboxymethyl)-4-fluorobenzoic acid

    • tert-Butanol (or other bulky alcohol)

    • Dicyclohexylcarbodiimide (DCC)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve 2-(Carboxymethyl)-4-fluorobenzoic acid (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

    • Add tert-Butanol (1.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Method B: Heterogeneous Catalysis

  • Principle: Certain solid-phase catalysts, like acidic alumina, can exhibit selectivity for the esterification of one carboxylic acid in a dicarboxylic acid based on differential adsorption.

  • Reagents:

    • 2-(Carboxymethyl)-4-fluorobenzoic acid

    • Methanol (or other primary alcohol)

    • Activated acidic alumina

  • Procedure:

    • Suspend 2-(Carboxymethyl)-4-fluorobenzoic acid and activated acidic alumina in a large excess of methanol.

    • Reflux the mixture for 4-8 hours, monitoring by TLC.

    • Cool the reaction mixture and filter off the alumina.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the mono-ester.

Workflow for Selective Mono-esterification

cluster_0 Selective Mono-esterification Start 2-(Carboxymethyl)-4- fluorobenzoic acid MethodA Method A: Steric Hindrance (t-BuOH, DCC, DMAP) Start->MethodA MethodB Method B: Heterogeneous Catalysis (MeOH, Alumina) Start->MethodB TLC Reaction Monitoring (TLC) MethodA->TLC MethodB->TLC Product Mono-esterified Product Workup Workup & Purification TLC->Workup Reaction Complete Workup->Product cluster_1 Immobilization on Wang Resin Resin Wang Resin Swell Swell Resin in DMF Resin->Swell Couple Couple to Resin Swell->Couple Acid 2-(Carboxymethyl)-4- fluorobenzoic acid Activate Pre-activate with DIC/DMAP Acid->Activate Activate->Couple Wash Wash Resin Couple->Wash Immobilized Immobilized Linker on Resin Wash->Immobilized

Sources

Application Notes and Protocols: 2-(Carboxymethyl)-4-fluorobenzoic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Fluorinated Dicarboxylic Acid Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and the use of conformationally constrained scaffolds are cornerstone principles for developing novel therapeutics.[1][2] 2-(Carboxymethyl)-4-fluorobenzoic acid (CAS 500779-09-9) emerges as a highly valuable building block, uniquely positioned at the intersection of these principles. Its structure, featuring a phenylacetic acid moiety ortho to a benzoic acid, offers two distinct carboxylic acid functionalities with different reactivities, while the fluorine substituent provides a powerful tool for modulating pharmacokinetic and pharmacodynamic properties.

The fluorine atom, due to its small size and high electronegativity, can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins.[3][4][5][6][7] It can block sites of metabolic oxidation and engage in favorable electrostatic interactions within a protein's binding pocket, often leading to enhanced potency and a better side-effect profile.[1][4] The dicarboxylic acid arrangement of 2-(carboxymethyl)-4-fluorobenzoic acid makes it an ideal precursor for constructing complex heterocyclic systems and for introducing a key pharmacophoric element into larger molecules, such as the potent class of anticancer agents known as PARP inhibitors.

This guide provides researchers, scientists, and drug development professionals with an in-depth look at the applications of 2-(carboxymethyl)-4-fluorobenzoic acid, complete with detailed protocols for its use in the synthesis of key medicinal scaffolds.

Physicochemical Properties

A clear understanding of the molecule's properties is fundamental to its effective application in synthesis and drug design.

PropertyValueSource
CAS Number 500779-09-9,
Molecular Formula C₉H₇FO₄
Molecular Weight 198.15 g/mol
Appearance White to off-white solidGeneric Supplier Data
Storage 2-8°C, dry, sealed
XLogP3-AA (Predicted) 1.0
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5

Application I: Synthesis of Heterocyclic Scaffolds - N-Substituted Isoindolinones

The ortho-disposed carboxylic acid functionalities of 2-(carboxymethyl)-4-fluorobenzoic acid make it an excellent precursor for the synthesis of fused heterocyclic systems. One such key scaffold is the isoindolinone core, which is present in a variety of pharmacologically active compounds. The following protocol details a representative synthesis of an N-substituted isoindolinone.

Rationale and Workflow Overview

The synthesis proceeds via a two-step, one-pot sequence. First, the more reactive phenylacetic acid moiety is selectively activated and coupled with a primary amine to form an intermediate amide. The less reactive benzoic acid then undergoes intramolecular cyclization via amidation to form the isoindolinone ring. This selective reactivity is key to avoiding unwanted polymerization or formation of isomeric byproducts.

G cluster_0 Step 1: Selective Amide Formation cluster_1 Step 2: Intramolecular Cyclization A 2-(Carboxymethyl)-4- fluorobenzoic acid + Primary Amine (R-NH2) B Add Coupling Agent (e.g., HATU) & Base (e.g., DIPEA) in Aprotic Solvent (e.g., DMF) A->B C Stir at Room Temperature B->C D Heat Reaction Mixture (e.g., 80-100 °C) C->D Intermediate Amide Formation E Promote Lactamization D->E F Aqueous Workup & Purification E->F G N-Substituted-6-fluoro-isoindolin-1-one F->G Final Product

Caption: Workflow for N-substituted isoindolinone synthesis.

Detailed Experimental Protocol

Objective: To synthesize N-benzyl-6-fluoro-1-oxoisoindoline-3-acetic acid.

Materials:

  • 2-(Carboxymethyl)-4-fluorobenzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(carboxymethyl)-4-fluorobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 10 mL per gram).

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) followed by the solid HATU (1.2 eq). Stir the mixture at 0 °C for 20 minutes. The formation of the activated ester occurs preferentially at the more sterically accessible and electronically favorable phenylacetic acid position.

  • Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Amide Formation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and formation of the intermediate amide.

  • Cyclization: Heat the reaction mixture to 90 °C and stir for 12-18 hours. This step drives the intramolecular cyclization (lactamization) to form the isoindolinone ring.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes excess DIPEA and any unreacted amine, while the basic wash removes any remaining uncyclized diacid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) or by recrystallization to afford the pure N-benzyl-6-fluoro-1-oxoisoindoline-3-acetic acid.

Application II: A Key Building Block for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a clinically significant class of targeted anticancer therapies, particularly effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[8] Several approved PARP inhibitors, like Olaparib, feature a phthalazinone core, which acts as a nicotinamide mimic, binding to the catalytic domain of the PARP enzyme.

Rationale for Use

2-(Carboxymethyl)-4-fluorobenzoic acid is an ideal precursor for constructing a fluorinated phthalazinone core. The synthesis involves condensation with hydrazine to form the pyridazinone ring system. The fluorine atom can enhance binding affinity and improve metabolic stability, making this a desirable modification for next-generation PARP inhibitors.[3]

G cluster_0 Step 1: Phthalazinone Core Synthesis cluster_1 Step 2: Functionalization A 2-(Carboxymethyl)-4- fluorobenzoic acid + Hydrazine Hydrate B Reflux in Solvent (e.g., Ethanol or Acetic Acid) A->B C Precipitation & Isolation B->C D Intermediate Phthalazinone C->D 7-Fluoro-4-oxo-3,4-dihydro- phthalazine-1-acetic acid E Couple with Bioactive Moiety (e.g., Piperazine fragment via amide coupling) D->E F Purification E->F G Fluorinated PARP Inhibitor Analog F->G Final Product

Caption: Synthetic pathway towards a fluorinated PARP inhibitor core.

Detailed Experimental Protocol: Synthesis of the Phthalazinone Core

Objective: To synthesize (7-fluoro-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid.

Materials:

  • 2-(Carboxymethyl)-4-fluorobenzoic acid (1.0 eq)

  • Hydrazine hydrate (excess, e.g., 5.0 eq)

  • Ethanol or Glacial Acetic Acid

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-(carboxymethyl)-4-fluorobenzoic acid (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (5.0 eq) to the suspension.

  • Cyclocondensation: Heat the mixture to reflux and maintain for 6-12 hours. The reaction involves the condensation of both carboxylic acid groups with the two nitrogens of hydrazine to form the stable six-membered pyridazinone ring.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by filtration. Wash the solid thoroughly with cold water and then a small amount of cold ethanol to remove excess hydrazine and other impurities.

  • Drying: Dry the product under vacuum to yield (7-fluoro-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid as a solid. This intermediate is now ready for subsequent coupling reactions to complete the synthesis of a PARP inhibitor analog.

Conclusion and Future Perspectives

2-(Carboxymethyl)-4-fluorobenzoic acid represents a sophisticated and highly versatile building block for drug discovery. Its pre-installed fluorine atom and differentially reactive dicarboxylic acid functionalities provide a streamlined route to complex molecular architectures. The protocols detailed herein for the synthesis of isoindolinones and the core of PARP inhibitors demonstrate its utility in creating scaffolds of high medicinal relevance. Researchers can leverage this building block to rapidly generate libraries of fluorinated compounds, enabling the exploration of structure-activity relationships and the optimization of lead candidates with enhanced drug-like properties.

References

  • Gill, M. R., & Vallis, K. A. (2014). Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. American Journal of Nuclear Medicine and Molecular Imaging, 4(5), 435–446. [Link]

  • Meagher, K. M., & Weaver, T. M. (2005). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 48(20), 6425–6434. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of contemporary literature. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Kaur, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. [Link]

  • MySkinRecipes. (n.d.). 2-(Carboxymethyl)-4-fluorobenzoic acid. [Link]

  • PubChem. (n.d.). 2-(carboxymethyl)-4-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Ghorab, M. M., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]

  • Zhang, M., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(10), 1339. [Link]

  • Al-Soud, Y. A., et al. (2004). Synthesis of Indolin-2-one, Isoindolin-1-one, and Indole Derivatives from Homophthalic Acid. Molecules, 9(12), 1076-1083. [Link]

Sources

Application Notes & Protocols: Leveraging Fluorobenzoic Acids for the Synthesis of Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorine in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline, porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and notably, drug delivery.[1][2] The ability to tune their structure and function at the molecular level by judicious selection of metal nodes and organic linkers is a key driver of this interest.[3] Among the vast library of organic linkers, fluorobenzoic acids and their derivatives represent a particularly powerful tool for the rational design of MOFs with enhanced properties.[4][5]

The incorporation of fluorine, the most electronegative element, into the organic linker imparts a unique set of characteristics to the resulting MOF.[6] These include:

  • Enhanced Hydrophobicity: The presence of C-F bonds often leads to materials with increased hydrophobicity, which can be advantageous for applications in humid environments or for the selective adsorption of nonpolar guest molecules.[6][7]

  • Improved Chemical and Thermal Stability: The strength of the C-F bond contributes to the overall robustness of the MOF structure, making them more resistant to harsh chemical conditions and higher temperatures.[6][8]

  • Tuned Pore Environment and Lewis Acidity: Fluorine's electron-withdrawing nature can modify the electronic properties of the linker and the metal nodes, influencing the Lewis acidity of the framework and its affinity for specific molecules.[4][9] This is particularly relevant for catalytic applications and selective gas separation.

  • Formation of Novel Topologies: Fluorobenzoic acids can act not only as traditional linkers but also as modulators or even reactants that introduce fluoride ions into the metal clusters, leading to the formation of unique fluoro-bridged secondary building units (SBUs) and novel framework topologies.[10][11]

This guide provides an in-depth exploration of the use of fluorobenzoic acids in MOF synthesis, offering detailed protocols, expert insights into experimental design, and a discussion of their applications, with a particular focus on the interests of researchers in materials science and drug development.

The Role of Fluorobenzoic Acids: More Than Just a Linker

Fluorobenzoic acids can play multiple roles in MOF synthesis, a critical concept for researchers to grasp for precise control over the final material's properties.

  • As Primary Linkers: When a di- or tri-carboxylic fluorobenzoic acid is used as the primary organic linker, the fluorine atoms decorate the pores of the resulting MOF. This functionalization directly influences the framework's interaction with guest molecules.

  • As Modulators: Monocarboxylic fluorobenzoic acids, such as 2-fluorobenzoic acid, are often used as modulators in the synthesis. They compete with the primary linker for coordination to the metal centers, influencing the kinetics of crystal growth and often leading to larger, more well-defined crystals.

  • As Fluoride Source: In the synthesis of certain MOFs, particularly with rare-earth metals, fluorobenzoic acids can undergo C-F bond cleavage, acting as an in situ source of fluoride ions.[12] These fluoride ions can then be incorporated into the metal clusters, forming robust fluoro-bridged SBUs.[8]

The choice of fluorobenzoic acid isomer (e.g., 2-fluoro, 3-fluoro, or 4-fluorobenzoic acid) and the degree of fluorination can also have a significant impact on the final MOF structure and properties.

Synthetic Methodologies: Solvothermal and Hydrothermal Routes

Solvothermal and hydrothermal synthesis are the most common methods for preparing crystalline MOFs.[13][14] The choice between them depends on the specific metal-linker system and the desired crystalline phase.[15]

solvothermal_synthesis

Protocol 1: Solvothermal Synthesis of a Rare-Earth Fluorinated MOF (RE-TTA-fcu)

This protocol is adapted from the synthesis of a highly fluorinated rare-earth MOF, RE-TTA-fcu, where 2-fluorobenzoic acid acts as a modulator and potential fluoride source.[7][11][16]

Materials:

  • Rare-earth (RE) acetate hydrate (e.g., Eu(III) acetate hydrate)

  • 2,5-bis(trifluoromethyl)terephthalic acid (TTA)

  • 2-fluorobenzoic acid

  • N,N-Dimethylformamide (DMF)

  • Concentrated nitric acid (as a modulator)

Equipment:

  • 20 mL glass vials with Teflon-lined caps

  • Oven capable of maintaining 120°C

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Reactant Preparation: In a 20 mL glass vial, combine the RE acetate hydrate (e.g., 34.2 mg, 0.104 mmol of Eu(III) acetate hydrate) and the primary linker, TTA (18 mg, 0.0596 mmol).

  • Solvent and Modulator Addition: Add 11 mL of DMF to the vial. Subsequently, add a significant excess of 2-fluorobenzoic acid (240 mg, 1.71 mmol). The large excess of the monofunctional acid helps to control the coordination environment and crystal growth.

  • Acidification: Add 0.10 mL of concentrated nitric acid to the mixture. This can help in the dissolution of reactants and influence the formation of the desired crystalline phase.

  • Homogenization: Sonicate the mixture for approximately 5-10 minutes to ensure all components are well-dispersed.

  • Heating: Tightly cap the vial and place it in an oven preheated to 120°C for 24 hours. The static heating allows for slow crystal growth.

  • Isolation: After 24 hours, remove the vial from the oven and allow it to cool slowly to room temperature. Transparent, colorless polygonal crystals should be visible.

  • Washing: Carefully decant the mother liquor. Wash the crystals by adding 5 mL of fresh DMF, gently agitating, and then centrifuging to pellet the crystals. Repeat this washing step at least three times to remove any unreacted starting materials.[17]

  • Drying: After the final wash, decant the DMF and dry the crystals at 80°C overnight.

Protocol 2: Hydrothermal Synthesis of a Copper-Based Fluorinated MOF

This protocol provides a general framework for the hydrothermal synthesis of a Cu(II)-based MOF using a fluorinated dicarboxylic acid.[18][19]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid) (H₂hfbba)

  • Co-ligand (e.g., 1,10-phenanthroline)

  • Deionized water

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven capable of maintaining 160°C

  • Filtration apparatus

Procedure:

  • Reactant Mixture: In the Teflon liner of an autoclave, dissolve Cu(NO₃)₂·3H₂O and the co-ligand in a mixture of deionized water and ethanol.

  • Linker Addition: Add the fluorinated linker, H₂hfbba, to the solution.

  • Sealing and Heating: Seal the autoclave and place it in an oven at 160°C for 72 hours. The high temperature and pressure facilitate the crystallization process.

  • Cooling and Isolation: After the reaction time, allow the autoclave to cool to room temperature naturally. The resulting crystals can be isolated by filtration.

  • Washing: Wash the collected crystals with deionized water and ethanol to remove any residual reactants.

  • Drying: Dry the product in air.

Table 1: Comparison of Solvothermal and Hydrothermal Synthesis Conditions

ParameterSolvothermal SynthesisHydrothermal Synthesis
Solvent High-boiling organic solvents (DMF, DEF)Water or water/co-solvent mixtures
Temperature Typically 80-150°CTypically 120-220°C
Pressure Autogenous, generally lowerAutogenous, generally higher
Advantages Good for dissolving organic linkers"Greener" solvent, can promote unique phase formation
Considerations Solvent can sometimes coordinate to the metalLinker solubility can be a challenge

Characterization of Fluorinated MOFs

A multi-technique approach is essential for the comprehensive characterization of newly synthesized fluorinated MOFs.

characterization_workflow

  • Powder X-ray Diffraction (PXRD): This is the first and most crucial step to confirm the crystallinity and phase purity of the bulk sample. The experimental pattern is compared with simulated patterns from single-crystal data or known phases.[7]

  • Solid-State NMR (SSNMR): For fluorinated MOFs, ¹⁹F SSNMR is particularly powerful for probing the local environment of the fluorine atoms, providing insights into the framework structure and dynamics. ¹H and ¹³C SSNMR are also employed to characterize the organic linkers.[1]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to verify the presence of fluorine and other elements in the framework and to determine their chemical states.[7][16]

  • Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the MOF and to determine the temperature at which guest molecules and the framework itself decompose.[7]

  • Gas Sorption Analysis: Nitrogen sorption isotherms at 77 K are used to determine the specific surface area (BET method) and pore volume of the activated MOF, confirming its porosity.[20]

  • Contact Angle Measurements: To quantify the hydrophobicity of the material, the contact angle of a water droplet on a pressed pellet of the MOF is measured. A contact angle greater than 90° indicates a hydrophobic surface.[11]

Applications in Drug Development

The unique properties of fluorinated MOFs make them highly attractive candidates for drug delivery applications.[21][22]

  • High Drug Loading Capacity: The inherent porosity of MOFs allows for high loading of therapeutic agents within their pores.[23][24]

  • Controlled Release: The release of the drug can be tuned by the pore size and the host-guest interactions between the drug molecule and the fluorinated interior of the MOF.[3]

  • Enhanced Stability: The chemical robustness of many fluorinated MOFs can protect the encapsulated drug from degradation in biological environments.

  • Hydrophobicity for Specific Drug Delivery: The hydrophobic nature of some fluorinated MOFs can be exploited for the encapsulation and delivery of poorly water-soluble drugs.

Protocol 3: Drug Loading in a Fluorinated MOF via Incipient Wetness Impregnation

This protocol describes a common method for loading a drug into a pre-synthesized and activated MOF.

Materials:

  • Activated fluorinated MOF

  • Drug of interest (e.g., Ibuprofen, Doxorubicin)

  • Suitable solvent (in which the drug is soluble and that can wet the MOF, e.g., ethanol, chloroform)

Equipment:

  • Vials

  • Rotary evaporator or vacuum oven

  • UV-Vis spectrophotometer (for quantifying drug loading)

Procedure:

  • Prepare Drug Solution: Prepare a concentrated solution of the drug in the chosen solvent.

  • Impregnation: Add the drug solution dropwise to a pre-weighed amount of the activated MOF until the powder is just saturated (incipient wetness). This minimizes the amount of excess solution.

  • Equilibration: Loosely cap the vial and allow the mixture to equilibrate for 12-24 hours at room temperature to facilitate the diffusion of the drug into the MOF pores.

  • Solvent Removal: Remove the solvent under vacuum, either using a rotary evaporator or a vacuum oven at a temperature well below the decomposition points of the drug and the MOF.

  • Washing (Optional): Gently wash the drug-loaded MOF with a small amount of fresh solvent to remove any drug adsorbed on the external surface. This step is crucial for accurate release studies.

  • Quantification of Drug Loading: The amount of loaded drug can be determined by digesting a known mass of the drug-loaded MOF in an appropriate solvent and measuring the drug concentration using UV-Vis spectrophotometry against a calibration curve. The loading efficiency is calculated as: (Mass of drug in MOF / Initial mass of drug) x 100%

Conclusion and Future Outlook

The use of fluorobenzoic acids in MOF synthesis provides a versatile and powerful strategy for creating materials with tailored properties. By understanding the multifaceted roles these linkers can play—as structural components, modulators, or fluoride sources—researchers can rationally design frameworks with enhanced stability, hydrophobicity, and functionality. The detailed protocols provided herein serve as a starting point for the exploration of this exciting area of materials chemistry. For professionals in drug development, fluorinated MOFs offer a promising platform for the next generation of drug delivery systems, addressing challenges such as the delivery of hydrophobic drugs and the need for controlled release kinetics.[24] Future research will likely focus on developing "smart" fluorinated MOFs that can respond to specific biological stimuli for targeted drug release and exploring their potential in combination therapies.

References

  • Structural properties of Fluorinated Metal Organic Frameworks (MOFs) by Solid State NMR - CNR-IRIS. (n.d.).
  • Decoration and utilization of a special class of metal–organic frameworks containing the fluorine moiety | Request PDF - ResearchGate. (n.d.).
  • Tuning Lewis Acidity of Metal-Organic Frameworks via Perfluorination of Bridging Ligands: Spectroscopic, Theoretical, and Catalytic Studies | Request PDF - ResearchGate. (n.d.).
  • Formation and importance of fluoro-bridging in rare earth metal-organic frameworks. (n.d.).
  • Abbas, M., Sheybani, S., Joy, M., & Balkus, K. J., Jr. (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). Materials, 17(17), 4213. [Link]

  • Venturi, D. M., & Costantino, F. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). Dalton Transactions, 52(40), 14249-14265. [Link]

  • Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - ResearchGate. (n.d.).
  • Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC - NIH. (n.d.).
  • Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare-Earth Metal-Organic Frameworks (MOFs) - PubMed. (n.d.).
  • Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) - ResearchGate. (n.d.).
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  • Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs) - ResearchGate. (n.d.).
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  • Synthesis of metal-organic frameworks with interest in analytical chemistry - DOI. (n.d.).
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  • Hydrothermal synthesis of MOFs | Request PDF - ResearchGate. (n.d.).
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Application Note & Protocols: Strategic Derivatization of 2-(Carboxymethyl)-4-fluorobenzoic Acid for Biological Assays and Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 2-(Carboxymethyl)-4-fluorobenzoic acid, a versatile scaffold for generating diverse small-molecule libraries for biological screening. We detail the underlying chemical principles governing the selective and non-selective modification of its two distinct carboxylic acid moieties. Step-by-step protocols for robust amide and ester bond formation are provided, emphasizing the rationale behind reagent selection and reaction optimization. Furthermore, this guide includes methods for the analytical characterization of the resulting derivatives, ensuring the integrity of compounds intended for high-throughput screening, fragment-based drug discovery, and other biological assays.

Introduction: The Strategic Value of 2-(Carboxymethyl)-4-fluorobenzoic Acid

In modern medicinal chemistry, scaffold-based design is a cornerstone of creating novel therapeutic agents. The structure of 2-(Carboxymethyl)-4-fluorobenzoic acid presents an attractive starting point for library synthesis. It incorporates several key features:

  • Fluorine Substitution: The fluorine atom at the 4-position can enhance metabolic stability, binding affinity, and membrane permeability of the final derivatives[1][2].

  • Dual Carboxylic Acid Groups: The presence of two carboxylic acid groups—one aromatic (benzoic) and one aliphatic (carboxymethyl)—provides two distinct points for chemical modification.

  • Differential Reactivity: These two acid groups exhibit different pKa values and steric environments, creating an opportunity for selective derivatization, which is a powerful tool for generating structural diversity from a single, simple scaffold.

The ability to modify this scaffold allows researchers to append various chemical moieties to probe interactions with biological targets, attach linkers for DNA-encoded libraries (DELs)[3], or conjugate reporter tags like fluorophores or biotin. This guide explains the "why" and "how" of these modifications.

Foundational Principles: Exploiting Differential Reactivity

The key to unlocking the full potential of this scaffold lies in understanding the differential reactivity of its two carboxyl groups.

  • Electronic Effects (pKa): The aromatic carboxylic acid is directly attached to the electron-withdrawing fluorinated benzene ring. This inductively and mesomerically stabilizes the carboxylate conjugate base, making this proton more acidic (lower pKa). The pKa of the parent 4-fluorobenzoic acid is approximately 4.14[4].

  • Aliphatic Character: The carboxymethyl group is an aliphatic carboxylic acid, insulated from the ring's electronics by a methylene (-CH₂) spacer. Its pKa is expected to be closer to that of acetic acid (pKa ≈ 4.76).

  • Steric Hindrance: The aromatic carboxyl group is positioned ortho to the bulky carboxymethyl substituent, making it more sterically hindered than the aliphatic carboxyl group.

This interplay between electronics and sterics allows for strategic, selective derivatization. By carefully selecting coupling agents, reaction conditions, and temperature, one can favor modification at either the more electronically activated (but sterically hindered) aromatic acid or the less hindered aliphatic acid.

Workflow for Derivatization Strategy

The choice of derivatization strategy depends entirely on the downstream application. The following decision tree illustrates a logical workflow for planning your synthesis.

G cluster_products Product Types cluster_mono Selective Target start Start: 2-(Carboxymethyl)-4- fluorobenzoic acid goal Define Goal: What is the desired product? start->goal prod1 Di-substituted Derivative (Both acids modified) goal->prod1 Non-selective prod2 Mono-substituted (Selective modification) goal->prod2 Selective protocol1 Protocol 1: Non-Selective Di-Amidation/ Di-Esterification prod1->protocol1 target1 Target Aliphatic COOH (Less hindered) prod2->target1 target2 Target Aromatic COOH (More acidic) prod2->target2 protocol2 Protocol 2: Selective Amidation of Aliphatic Acid target1->protocol2 protocol3 Protocol 3: Selective Derivatization of Aromatic Acid target2->protocol3

Caption: Decision workflow for derivatizing 2-(Carboxymethyl)-4-fluorobenzoic acid.

Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Non-Selective Di-Amidation using EDC/HOAt

Rationale: This protocol aims to modify both carboxylic acids by using a molar excess of the amine and coupling reagents. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) is highly efficient, minimizes side reactions, and reduces the risk of racemization if chiral amines are used[5].

Materials:

  • 2-(Carboxymethyl)-4-fluorobenzoic acid

  • Amine of interest (e.g., benzylamine, morpholine)

  • EDC hydrochloride

  • HOAt

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-(Carboxymethyl)-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add the amine of interest (2.2 eq) and HOAt (2.2 eq).

  • Add DIPEA (3.0 eq) to the mixture. This base is crucial to neutralize the EDC hydrochloride and the acid formed during the reaction.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC hydrochloride (2.2 eq) portion-wise, keeping the temperature below 5 °C. The EDC activates the carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then trapped by HOAt to form an active ester[6].

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: a. Dilute the reaction mixture with EtOAc. b. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by flash column chromatography. Confirm the structure and purity of the di-amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS)[7].

Protocol 2: Kinetically Controlled Selective Mono-Amidation of the Aliphatic Carboxyl Group

Rationale: This protocol exploits the lower steric hindrance of the aliphatic carboxyl group. By using a limited amount of coupling reagent at a low temperature, we favor the kinetically controlled reaction at the more accessible site.

Materials:

  • Same as Protocol 1, but with anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent.

Procedure:

  • Suspend 2-(Carboxymethyl)-4-fluorobenzoic acid (1.0 eq) in anhydrous DCM.

  • Add the amine of interest (1.0 eq) and HOAt (1.0 eq).

  • Add DIPEA (1.5 eq).

  • Cool the reaction mixture to -10 °C.

  • In a separate flask, dissolve EDC hydrochloride (1.0 eq) in a small amount of anhydrous DCM.

  • Add the EDC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -10 °C. The slow addition and low temperature are critical to favor the kinetic product.

  • Stir the reaction at -10 °C for 2 hours, then allow it to slowly warm to 0 °C over 4 hours. Monitor closely by LC-MS to maximize the formation of the mono-adduct and minimize the di-adduct.

  • Quench the reaction by adding a small amount of water once the starting material is consumed or the desired product ratio is achieved.

  • Work-up & Purification: Follow the work-up procedure from Protocol 1. Purification via flash chromatography will be essential to separate the desired mono-amide from the di-amide and unreacted starting material.

  • Validation: Characterization is critical. Use 2D NMR techniques (like HMBC and NOESY) to unequivocally confirm that the amidation occurred on the aliphatic carboxyl group.

Protocol 3: Selective Mono-Esterification (Fischer Esterification)

Rationale: While selective Fischer esterification is challenging, this protocol provides a general method for producing the di-ester, which can be a valuable derivative itself. The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol[8]. It is an equilibrium-driven process, and using a large excess of the alcohol as the solvent drives the reaction toward the ester product.

Materials:

  • 2-(Carboxymethyl)-4-fluorobenzoic acid

  • Alcohol of interest (e.g., Methanol, Ethanol) - must be anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or Tosic Acid (TsOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 2-(Carboxymethyl)-4-fluorobenzoic acid (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 20-50 eq, serving as both reactant and solvent).

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 0.1 eq).

  • Heat the mixture to reflux and maintain for 4-24 hours. The reaction must be kept dry. A Dean-Stark apparatus can be used with solvents like toluene to azeotropically remove the water byproduct, further driving the equilibrium[8].

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly and carefully neutralize the acid catalyst by adding solid NaHCO₃ or a saturated aqueous solution until effervescence ceases. c. Remove the excess alcohol under reduced pressure. d. Partition the residue between EtOAc and water. e. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

  • Purification & Validation: Purify the crude di-ester by flash chromatography or distillation (if volatile). Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Characterization and Data Summary

Proper characterization is essential to validate the outcome of the derivatization. LC-MS is an invaluable tool for monitoring reaction progress and identifying products by their mass.

Table 1: Expected Mass-to-Charge Ratios (m/z) for Benzylamine Derivatives

Derivative TypeStructureReaction ProtocolExpected [M+H]⁺
Starting Material2-(Carboxymethyl)-4-fluorobenzoic acid-215.04
Mono-amide (Aliphatic)2-(2-(benzylamino)-2-oxoethyl)-4-fluorobenzoic acidProtocol 2304.10
Mono-amide (Aromatic)2-((benzylcarbamoyl)methyl)-4-fluorobenzoic acid(Alternative methods)304.10
Di-amideN1-benzyl-2-(2-(benzylamino)-2-oxoethyl)-4-fluorobenzamideProtocol 1393.16

Application in Biological Assays

Once a library of derivatives is synthesized and characterized, it can be deployed in various biological assays:

  • High-Throughput Screening (HTS): A diverse set of amide and ester derivatives can be screened against a purified enzyme or receptor to identify initial "hits" that modulate its function[7][9].

  • Structure-Activity Relationship (SAR) Studies: By systematically varying the appended amine or alcohol, researchers can build an SAR profile to optimize the potency and selectivity of initial hits.

  • Cell-Based Assays: Esterification can convert the polar dicarboxylic acid into a more lipophilic pro-drug, facilitating cell membrane permeability. Inside the cell, endogenous esterases may hydrolyze the ester back to the active carboxylic acid form.

  • Biophysical Methods: Derivatives can be used in techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) to confirm direct binding to a target protein[10].

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction; impure or wet reagents/solvents; poor activation.Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature. Consider a more potent coupling reagent like HATU for difficult couplings[11].
No Reaction Deactivated amine (e.g., aniline); steric hindrance.Use a stronger coupling reagent (HATU). For electron-poor anilines, higher temperatures may be required[11].
Mixture of Products in Selective Reaction Reaction conditions not optimal for selectivity.For Protocol 2, ensure the temperature is kept low and the activating reagent is added slowly. Monitor carefully and quench before significant di-substitution occurs.
Hydrolysis of Product during Work-up Ester or amide is sensitive to strong acid or base.Use milder wash conditions (e.g., dilute citric acid instead of 1M HCl, dilute NaHCO₃). Minimize contact time with aqueous layers.

References

  • Song, Y., et al. (2012). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC - NIH. Available at: [Link]

  • Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Marquis, B. J., et al. (2021). Derivatization of the tricarboxylic acid cycle intermediates and analysis by online solid-phase extraction-liquid chromatography-mass spectrometry with positive-ion electrospray ionization. ResearchGate. Available at: [Link]

  • Ciulli, A. (2016). Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - PubMed Central. Available at: [Link]

  • Hossain, M. K., et al. (2023). Esterification of sugars and polyphenols with fatty acids: Techniques, bioactivities, and applications. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2020). Small Molecular Drug Screening Based on Clinical Therapeutic Effect. MDPI. Available at: [Link]

  • Hossain, M. K., et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. PMC - NIH. Available at: [Link]

  • Yamaguchi, M., et al. (2000). Liquid Chromatographic Determination of Dicarboxylic Acids Based on Intramolecular Excimer-Forming Fluorescence Derivatization. PubMed. Available at: [Link]

  • Leader, A. M., et al. (2021). Small-molecule discovery through DNA-encoded libraries. PMC - NIH. Available at: [Link]

  • Li, Y., et al. (2017). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. Available at: [Link]

  • Warrier, T., et al. (2021). A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. ACS Publications. Available at: [Link]

  • Reddy, T., et al. (2019). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. RSC Publishing. Available at: [Link]

  • Liu, F., & He, W. (2018). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. ResearchGate. Available at: [Link]

  • Götte, M., et al. (2013). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. Available at: [Link]

  • Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. Available at: [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

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Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 2-(Carboxymethyl)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the precise quantification of 2-(Carboxymethyl)-4-fluorobenzoic acid. This compound is a key intermediate in pharmaceutical synthesis, and its purity and concentration are critical quality attributes. The described method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, ensuring high resolution, excellent peak symmetry, and short analysis time. The method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating exceptional linearity, accuracy, precision, and specificity. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction and Scientific Rationale

2-(Carboxymethyl)-4-fluorobenzoic acid (MW: 198.15 g/mol ) is a dicarboxylic acid derivative of fluorobenzene.[1][2] Its structural features, including the fluorine atom and two carboxylic acid groups, make it a valuable building block in medicinal chemistry for synthesizing active pharmaceutical ingredients (APIs).[3][4] The fluorine substitution can enhance metabolic stability and binding affinity of the final drug molecule. Given its role as a critical precursor, a reliable and accurate analytical method is essential to determine its purity, quantify it in reaction mixtures, and support stability studies.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[5] For aromatic carboxylic acids, reversed-phase HPLC is the method of choice.[6][7] The core principle of this method relies on the partitioning of the analyte between a nonpolar stationary phase (e.g., octadecylsilyl-bonded silica, C18) and a polar mobile phase.

A critical parameter in the analysis of ionizable compounds like 2-(Carboxymethyl)-4-fluorobenzoic acid is the pH of the mobile phase.[8] This analyte possesses two carboxylic acid moieties, which will exist in an ionized (deprotonated) state at neutral or basic pH. In their ionized, more polar form, these molecules have little affinity for the nonpolar C18 stationary phase, leading to poor retention and peak shape. By acidifying the mobile phase to a pH well below the pKa of the carboxylic acid groups (typically pKa < 5), we ensure they remain in their neutral, protonated form.[9] This non-ionized state increases the molecule's hydrophobicity, promoting stronger interaction with the stationary phase, which results in greater retention, improved peak symmetry, and enhanced reproducibility.[10]

Chromatographic Method and Protocol

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for initial development.[11][12]

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or ultrapure

    • Formic acid (HCOOH), analytical grade (~99%)

    • 2-(Carboxymethyl)-4-fluorobenzoic acid reference standard (>98% purity)

  • Materials: Volumetric flasks, pipettes, autosampler vials with caps, 0.45 µm syringe filters.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v). Mix thoroughly and degas. The approximate pH will be 2.7.

  • Mobile Phase B (Organic): Acetonitrile, HPLC grade.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the 2-(Carboxymethyl)-4-fluorobenzoic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve the desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Optimized Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity.

ParameterCondition
Column C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-1 min: 30% B; 1-8 min: 30% to 80% B; 8-9 min: 80% B; 9-9.1 min: 80% to 30% B; 9.1-12 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 12 minutes
Experimental Workflow Diagram

The logical flow from sample preparation to final data analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standards Prepare Standards & Mobile Phase HPLC_System HPLC System Equilibration Prep_Standards->HPLC_System Prep_Sample Prepare Sample (Dissolve & Filter) Injection Inject Sample Prep_Sample->Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: General HPLC-UV analysis workflow.

Method Validation Protocol (ICH Q2(R2))

To ensure the analytical procedure is fit for its intended purpose, validation was performed in accordance with ICH guidelines. The validation process provides a high degree of assurance that the method will consistently yield results that are accurate and precise.[13][14][15]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[15]

  • Protocol: A solution of the diluent (blank) was injected to ensure no interfering peaks at the retention time of the analyte. The peak purity of the analyte in a standard solution was also assessed using a PDA detector to confirm no co-eluting impurities.

Linearity and Range
  • Protocol: Linearity was assessed by preparing and injecting at least five concentrations across the anticipated working range (e.g., 1-100 µg/mL). A calibration curve was generated by plotting the peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope were calculated.

  • Acceptance Criteria: r² ≥ 0.999.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix.

  • Protocol: Samples were prepared in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were made on the same day by the same analyst.

  • Intermediate Precision (Inter-day precision): The repeatability test was repeated on a different day by a different analyst.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • Protocol: Calculated using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters.

  • Protocol: Key parameters were varied, including mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min). The effect on retention time and peak area was observed.

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) must remain within acceptable limits, and the RSD of results should be ≤ 2.0%.

Method Validation Workflow Diagram

Validation_Workflow cluster_params Validation Parameters (ICH Q2) Method Validated HPLC Method Specificity Specificity Blank & Placebo Analysis Method->Specificity Linearity Linearity & Range r² ≥ 0.999 Method->Linearity Accuracy Accuracy % Recovery (98-102%) Method->Accuracy Precision Precision Repeatability & Intermediate RSD ≤ 2.0% Method->Precision Limits LOD & LOQ S/N Ratio or Slope Method Method->Limits Robustness Robustness Varied Conditions Method->Robustness

Caption: Key parameters for method validation.

Conclusion

The HPLC-UV method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of 2-(Carboxymethyl)-4-fluorobenzoic acid. The use of a standard C18 column and a simple acidic mobile phase makes the method easily transferable to any laboratory with standard HPLC capabilities. This validated protocol provides a trustworthy tool for quality control and research applications involving this important pharmaceutical intermediate.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • González, R., et al. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. Journal of Chromatography A, 1088(1-2), 49-56. doi: 10.1016/j.chroma.2005.01.002. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Baranowska, I., & Kleszcz, K. (2009). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Analytical Chemistry, 81(1), 351-359. Retrieved from [Link]

  • Stoll, D. R. (2021). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC North America, 39(11), 554-559. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Patel, S., et al. (2015). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 5(3), 177-184. Retrieved from [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PubChem. (n.d.). 2-(carboxymethyl)-4-fluorobenzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(Carboxymethyl)-4-fluorobenzoic acid. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Carboxymethyl)-2-fluorobenzoic acid. Retrieved from [Link]

  • Grokipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

  • Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta, 173(1-2), 115-122. Retrieved from [Link]

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Application Note: A Robust GC-MS Protocol for the Analysis of 2-(Carboxymethyl)-4-fluorobenzoic Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and validated protocol for the analysis of 2-(Carboxymethyl)-4-fluorobenzoic acid, a dicarboxylic acid of interest in pharmaceutical and metabolic research. Due to its high polarity and low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging. This guide details a robust derivatization strategy using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance volatility and thermal stability, enabling sensitive and reproducible quantification. We provide an in-depth explanation of the experimental choices, a step-by-step protocol, and guidance on data interpretation and method validation, tailored for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of Polar Analytes

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of a wide array of volatile and semi-volatile organic compounds.[1][2] Its high chromatographic resolution and sensitive mass detection make it an invaluable tool in diverse scientific fields. However, a significant limitation of GC-MS lies in the analysis of polar, non-volatile molecules such as carboxylic acids.[3][4] These compounds, including the target analyte 2-(Carboxymethyl)-4-fluorobenzoic acid, possess active hydrogen atoms in their carboxyl groups, leading to strong intermolecular hydrogen bonding. This results in low volatility and poor thermal stability, making them unsuitable for direct GC analysis.[3][4]

To overcome these challenges, a chemical modification process known as derivatization is employed.[5] Derivatization converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[4][5][6] This process not only facilitates the elution of the analyte through the GC column but also improves peak shape and enhances detector response.[7] For carboxylic acids, the most common derivatization approaches are silylation and alkylation (esterification).[3][4][8]

The Rationale for Silylation with BSTFA

While both silylation and esterification are viable methods for derivatizing carboxylic acids, silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) offers several distinct advantages for the analysis of dicarboxylic acids like 2-(Carboxymethyl)-4-fluorobenzoic acid.[9][10]

  • High Reactivity and Versatility: BSTFA is a powerful silylating agent that reacts readily with a wide range of polar functional groups, including carboxylic acids, alcohols, amines, and thiols.[7] This ensures a complete and rapid derivatization of both carboxyl groups in the target analyte. The byproducts of the BSTFA reaction are highly volatile, which minimizes interference with the analyte peak in the chromatogram.[7]

  • Improved Volatility and Thermal Stability: The replacement of the acidic protons with nonpolar trimethylsilyl (TMS) groups significantly increases the volatility and thermal stability of the analyte.[4][6] This allows for elution at lower temperatures, reducing the risk of thermal degradation in the GC inlet and column.

  • Enhanced Mass Spectral Characteristics: The introduction of TMS groups often leads to predictable and characteristic fragmentation patterns in the mass spectrometer, aiding in the structural confirmation of the analyte.[4]

  • Superior Performance for Low-Concentration Samples: Studies comparing silylation and esterification for the analysis of low-molecular-weight dicarboxylic acids have shown that BSTFA can provide lower detection limits and higher reproducibility, making it the preferred choice for trace-level analysis.[9]

In contrast, esterification, while effective, can sometimes be a harsher process, potentially leading to side reactions or incomplete derivatization, especially with sterically hindered carboxylic acids.[3][7]

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step protocol for the derivatization and subsequent GC-MS analysis of 2-(Carboxymethyl)-4-fluorobenzoic acid.

Materials and Reagents
  • 2-(Carboxymethyl)-4-fluorobenzoic acid standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (anhydrous)

  • Ethyl Acetate (GC grade)

  • Nitrogen gas (high purity)

  • GC vials with inserts and PTFE-lined caps

Derivatization Protocol

This protocol is designed for a standard solution of the analyte. For biological matrices, appropriate sample preparation steps such as protein precipitation and liquid-liquid or solid-phase extraction must be performed prior to derivatization.[11]

  • Sample Preparation: Accurately weigh 1 mg of 2-(Carboxymethyl)-4-fluorobenzoic acid and dissolve it in 1 mL of anhydrous pyridine in a clean GC vial. Pyridine acts as a solvent and a catalyst for the silylation reaction.

  • Addition of Derivatizing Agent: Add 100 µL of BSTFA + 1% TMCS to the vial. The excess of the derivatizing reagent ensures the reaction goes to completion.[12]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven. The elevated temperature accelerates the reaction rate.

  • Cooling and Analysis: Allow the vial to cool to room temperature before opening. The derivatized sample is now ready for GC-MS analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Weigh 1 mg of Analyte B Dissolve in 1 mL Anhydrous Pyridine A->B C Add 100 µL BSTFA + 1% TMCS B->C D Heat at 70°C for 30 minutes C->D E Cool to Room Temperature D->E F Inject into GC-MS E->F Fragmentation_Pattern cluster_M Molecular Ion (M+•) cluster_frags Key Fragment Ions M [C16H23FO4Si2]+• F1 [M-15]+ (Loss of CH3) M->F1 -CH3• F2 [M-73]+ (Loss of Si(CH3)3) M->F2 -•Si(CH3)3 F3 [M-117]+ (Loss of COOSi(CH3)3) M->F3 -•COOSi(CH3)3 F4 m/z 73 ([Si(CH3)3]+) M->F4

Sources

Large-scale synthesis procedure for 2-(Carboxymethyl)-4-fluorobenzoic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Large-Scale Synthesis of 2-(Carboxymethyl)-4-fluorobenzoic Acid and its Key Intermediates

Authored by: A Senior Application Scientist

Introduction

2-(Carboxymethyl)-4-fluorobenzoic acid is a crucial building block in medicinal chemistry and materials science. Its specific substitution pattern makes it a valuable precursor for a range of complex molecules, including pharmaceutical active ingredients. The demand for this compound necessitates a robust, scalable, and economically viable synthesis protocol. This document provides a comprehensive guide for the large-scale synthesis of 2-(Carboxymethyl)-4-fluorobenzoic acid, designed for researchers, chemists, and process development professionals.

The synthetic strategy detailed herein is built upon a multi-step sequence starting from readily available commercial materials. Each stage has been designed with scalability in mind, addressing common challenges such as regioselectivity, reaction control, and impurity profiling. We will delve into the causality behind key experimental choices, providing not just a procedure, but a framework for understanding and optimizing the process.

The overall synthetic pathway can be visualized as follows:

G cluster_0 Overall Synthesis Workflow m-Fluorotoluene m-Fluorotoluene Intermediate_1 4-Fluoro-2-methylbenzoic acid m-Fluorotoluene->Intermediate_1 Step 1: Friedel-Crafts Acylation & Hydrolysis Intermediate_2 Methyl 4-fluoro-2-methylbenzoate Intermediate_1->Intermediate_2 Step 2: Esterification Intermediate_3 Methyl 2-(bromomethyl)-4-fluorobenzoate Intermediate_2->Intermediate_3 Step 3: Benzylic Bromination Intermediate_4 Methyl 2-(cyanomethyl)-4-fluorobenzoate Intermediate_3->Intermediate_4 Step 4: Cyanation Final_Product 2-(Carboxymethyl)-4-fluorobenzoic acid Intermediate_4->Final_Product Step 5: Hydrolysis G cluster_reaction start m-Fluorotoluene plus1 + start->plus1 reagent1 Trichloroacetyl chloride plus1->reagent1 arrow1 1. AlCl₃, Dichloroethane 2. NaOH (aq), then H⁺ reagent1->arrow1 product 4-Fluoro-2-methylbenzoic acid arrow1->product

Caption: Synthesis of 4-Fluoro-2-methylbenzoic acid.

Protocol 1: Friedel-Crafts Acylation and Hydrolysis

This procedure involves two main stages: the Lewis acid-catalyzed acylation of m-fluorotoluene and the subsequent hydrolysis of the trichloromethyl ketone intermediate.

Reagents and Materials
ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)Molar Ratio
m-Fluorotoluene110.1311.00.1001.00
Trichloroacetyl chloride181.8820.00.1101.10
Anhydrous AlCl₃133.3414.60.1101.10
1,2-Dichloroethane98.9655 L--
Sodium Hydroxide (30% aq.)40.0044.00.3303.30
Hydrochloric Acid (conc.)36.46As needed--
Toluene92.14As needed--
Step-by-Step Procedure:
  • Vessel Preparation: Ensure a 100 L glass-lined reactor is clean, dry, and purged with nitrogen. Equip the reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber.

  • Initial Charge: Charge the reactor with 1,2-dichloroethane (55 L) and m-fluorotoluene (11.0 kg, 0.100 kmol). Begin stirring and cool the mixture to 0-5 °C using a cooling jacket.

  • Lewis Acid Addition: Under the nitrogen atmosphere, carefully add anhydrous aluminum trichloride (14.6 kg, 0.110 kmol) in portions, ensuring the internal temperature does not exceed 10 °C.

  • Acylation: Add trichloroacetyl chloride (20.0 kg, 0.110 kmol) dropwise from the addition funnel over 2-3 hours, maintaining the temperature between 0-10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 5-10 °C. Monitor the reaction progress by HPLC until the consumption of m-fluorotoluene is ≥99.5%.

  • Hydrolysis: In a separate vessel, prepare a solution of 30% aqueous sodium hydroxide (44.0 kg). Carefully add this solution to the reaction mixture, ensuring the temperature is controlled. After addition, stir the mixture vigorously for 1 hour at room temperature.

  • Acidification and Isolation: Cool the mixture and adjust the pH to 3-4 with concentrated hydrochloric acid. Separate the organic layer. Wash the organic layer with water, then remove the 1,2-dichloroethane by distillation.

  • Recrystallization: To the crude product residue, add toluene. Heat to dissolve, then cool slowly to induce crystallization. Filter the resulting solid, wash with cold toluene, and dry under vacuum to yield 4-fluoro-2-methylbenzoic acid. [1]

Scientific Justification and Process Insights
  • Causality of Reagent Choice: Trichloroacetyl chloride is used in this Friedel-Crafts acylation instead of the more common acetyl chloride. The resulting trichloromethyl ketone is readily hydrolyzed under basic conditions to the carboxylate, providing a direct route to the benzoic acid derivative. This avoids a separate oxidation step that would be required if converting a methyl ketone.

  • Regioselectivity: The acylation of m-fluorotoluene yields a mixture of isomers. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. The major product is the desired 4-fluoro-2-methyl isomer due to the directing effects and steric hindrance. The purification by recrystallization is crucial to remove the unwanted 2-fluoro-4-methylbenzoic acid isomer. [1]* Scalability and Safety: The addition of aluminum trichloride and trichloroacetyl chloride is highly exothermic and releases HCl gas. A slow, controlled addition at low temperatures is critical for safety and to prevent side reactions. The use of a scrubber is mandatory to neutralize the evolved HCl gas.

Part 2: Synthesis of Intermediates for Carboxymethylation

To introduce the carboxymethyl group, the methyl group of our intermediate must be functionalized. A standard and effective method is benzylic radical bromination. To prevent the carboxylic acid from interfering with this step, it is prudent to first protect it as an ester.

Protocol 2: Esterification of 4-Fluoro-2-methylbenzoic acid

Reaction Scheme:

G cluster_reaction start 4-Fluoro-2-methylbenzoic acid plus1 + start->plus1 reagent1 Methanol plus1->reagent1 arrow1 H₂SO₄ (cat.) Reflux reagent1->arrow1 product Methyl 4-fluoro-2-methylbenzoate arrow1->product

Caption: Fischer esterification to protect the carboxylic acid.

Step-by-Step Procedure:
  • Charge a reactor with 4-fluoro-2-methylbenzoic acid (15.4 kg, 0.100 kmol), methanol (50 L), and concentrated sulfuric acid (1 kg).

  • Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC or HPLC until completion.

  • Cool the mixture and reduce the volume of methanol by distillation.

  • Add water and ethyl acetate. Separate the organic layer, wash with aqueous sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to yield methyl 4-fluoro-2-methylbenzoate as an oil, which can be used directly in the next step.

Protocol 3: Benzylic Bromination

This step utilizes N-Bromosuccinimide (NBS) as a bromine source and a radical initiator to selectively brominate the benzylic position.

Reaction Scheme:

G cluster_reaction start Methyl 4-fluoro-2-methylbenzoate plus1 + start->plus1 reagent1 NBS plus1->reagent1 arrow1 AIBN (cat.) CCl₄, Reflux reagent1->arrow1 product Methyl 2-(bromomethyl)-4-fluorobenzoate arrow1->product G cluster_reaction start Methyl 2-(cyanomethyl)-4-fluorobenzoate arrow1 1. NaOH (aq), Heat 2. H⁺ start->arrow1 product 2-(Carboxymethyl)-4-fluorobenzoic acid arrow1->product

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Carboxymethyl)-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Carboxymethyl)-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve yield and purity in your synthetic endeavors.

Introduction: Strategic Approach to Synthesis

2-(Carboxymethyl)-4-fluorobenzoic acid, a substituted homophthalic acid analog, is a valuable building block in medicinal chemistry. The strategic introduction of the carboxymethyl group ortho to a carboxylic acid on a fluorinated benzene ring presents unique synthetic challenges. This guide will focus on a robust and adaptable synthetic pathway, highlighting critical control points and offering solutions to common experimental hurdles.

The most promising and versatile route commences with the regioselective acylation of 4-fluorobenzoic acid to furnish 2-acetyl-4-fluorobenzoic acid. This intermediate is then subjected to the Willgerodt-Kindler reaction to introduce the second carbon atom, followed by hydrolysis to yield the target dicarboxylic acid.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Ortho-Acylation cluster_1 Step 2: Willgerodt-Kindler Reaction cluster_2 Step 3: Hydrolysis 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid 2-Acetyl-4-fluorobenzoic_Acid 2-Acetyl-4-fluorobenzoic Acid 4-Fluorobenzoic_Acid->2-Acetyl-4-fluorobenzoic_Acid   Friedel-Crafts Acylation or   Directed Ortho-Metalation (DoM) Thioamide_Intermediate Thioamide Intermediate 2-Acetyl-4-fluorobenzoic_Acid->Thioamide_Intermediate   Sulfur, Morpholine Target_Molecule 2-(Carboxymethyl)-4- fluorobenzoic Acid Thioamide_Intermediate->Target_Molecule   Acid or Base   Hydrolysis Willgerodt_Kindler_Mechanism Ketone 2-Acetyl-4-fluorobenzoic Acid Enamine Enamine Intermediate Ketone->Enamine + Morpholine - H₂O Thioamide Thioamide Product Enamine->Thioamide + Sulfur (S₈) Rearrangement

Caption: Simplified mechanism of the Willgerodt-Kindler reaction.

Question 4: The work-up of the Willgerodt-Kindler reaction is messy, and I am struggling to isolate the thioamide product cleanly.

Answer: The crude reaction mixture often contains excess sulfur, polymeric materials, and the amine. A systematic work-up procedure is essential:

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The thioamide product may precipitate.

  • Solvent Trituration: Add a non-polar solvent like hexane to the cooled mixture to precipitate the product and dissolve unreacted sulfur.

  • Filtration: Filter the solid and wash thoroughly with hexane to remove residual sulfur.

  • Acid Wash: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove the excess morpholine.

  • Purification: The crude thioamide can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 3: Hydrolysis of the Thioamide

Question 5: My hydrolysis of the thioamide to 2-(Carboxymethyl)-4-fluorobenzoic acid is incomplete, or I am observing decarboxylation. What are the optimal hydrolysis conditions?

Answer: The hydrolysis of the thioamide to the corresponding carboxylic acid is the final and critical step. Both acidic and basic conditions can be employed, but careful control is necessary to avoid side reactions.

  • Acidic Hydrolysis:

    • Conditions: Refluxing with a strong acid such as concentrated hydrochloric acid or a mixture of acetic acid and sulfuric acid is effective.

    • Potential Issue: Harsh acidic conditions and prolonged heating can lead to decarboxylation, especially of the newly formed carboxylic acid.

    • Troubleshooting: Use a lower concentration of acid or a milder acid. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.

  • Basic Hydrolysis:

    • Conditions: Refluxing with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide.

    • Procedure:

      • Reflux the thioamide with aqueous NaOH until the evolution of ammonia ceases.

      • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid product.

    • Advantage: Basic hydrolysis is often cleaner and less prone to decarboxylation.

Hydrolysis cluster_0 Basic Hydrolysis Thioamide Thioamide Intermediate Carboxylate Dianion Intermediate Thioamide->Carboxylate NaOH, H₂O, Δ (-NH₃, -S²⁻) Product 2-(Carboxymethyl)-4-fluorobenzoic Acid Carboxylate->Product H₃O⁺ work-up

Caption: Basic hydrolysis of the thioamide intermediate.

Frequently Asked Questions (FAQs)

Q1: Can I introduce the carboxymethyl group directly onto 4-fluorobenzoic acid?

A1: Direct C-H carboxymethylation is challenging. While some advanced palladium-catalyzed methods for C-H functionalization exist, they often lack the required regioselectivity for this specific transformation. The multi-step approach via an ortho-acetyl intermediate provides a more reliable and scalable route.

Q2: Are there alternative routes to 2-(Carboxymethyl)-4-fluorobenzoic acid?

A2: Yes, an alternative strategy involves the synthesis of 2-(cyanomethyl)-4-fluorobenzoic acid followed by hydrolysis of the nitrile. This can be achieved by:

  • Ortho-bromination of 4-fluorobenzoic acid.

  • Palladium-catalyzed cyanation of the bromo-intermediate.

  • Hydrolysis of the nitrile to the carboxylic acid. However, controlling the regioselectivity of the initial bromination can be challenging.

Q3: How do I purify the final product, 2-(Carboxymethyl)-4-fluorobenzoic acid?

A3: The final product is a dicarboxylic acid and should be a solid. The primary purification method is recrystallization. A solvent system of water or an ethanol/water mixture is often effective. The purity can be assessed by melting point determination and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Q4: What are the key safety considerations for this synthesis?

A4:

  • Friedel-Crafts Acylation: Lewis acids like AlCl₃ are corrosive and react violently with water. The reaction should be carried out in a fume hood with appropriate personal protective equipment (PPE).

  • Directed Ortho-Metalation: Alkyllithium reagents are pyrophoric and must be handled under an inert atmosphere.

  • Willgerodt-Kindler Reaction: This reaction is typically run at high temperatures and generates hydrogen sulfide as a byproduct, which is a toxic gas. The reaction must be performed in a well-ventilated fume hood.

  • Hydrolysis: Strong acids and bases are corrosive and should be handled with care.

References

  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chemica Scandinavica, 40b, 534-544.
  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • MDPI. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. Molecules, 27(23), 8493.
  • SciSpace. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication.
  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. [Link]

  • ResearchGate. (2008). The First Regioselective Metalation and Functionalization of Unprotected 4-Halobenzoic Acids.
  • Wikipedia. (n.d.). Willgerodt rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]

  • Chemical Communications (RSC Publishing). (2018).
  • ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction.
  • ResearchGate. (2004). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Andrew G. Myers Research Group. (n.d.). Directed (ortho) Metallation. [Link]

  • ResearchGate. (2010). ChemInform Abstract: The Chemistry of Homophthalic Acid: A New Synthetic Strategy for Construction of Substituted Isocoumarin and Indole Skeletons.
  • Google Patents. (2019). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • PMC - NIH. (2022). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides.
  • MSU chemistry. (2009). Willgerodt‐Kindler Reac1on. [Link]

  • ACS Publications. (2011).
  • Andrew G. Myers Research Group. (n.d.). ortho metalation. [Link]

  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
  • ResearchGate. (2013). Scheme 2. Synthesis of 7-Substituted Homophthalic Acid Precursors a.
  • NIH. (2020).
  • Wikipedia. (n.d.). 4-Fluorobenzoic acid. [Link]

  • Arkivoc. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane.
  • Google Patents. (2019). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • PubMed. (2020). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[ b]furans.
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides.
  • Journal of the Chemical Society (Resumed) (RSC Publishing). (1952). 399. The preparation of some substituted homophthalic acids.
  • Google Patents. (2015).
  • PMC - NIH. (2010). N-(4-Bromophenyl)-2-(2-thienyl)acetamide.
  • ResearchGate. (2011). 2-(4-Chlorophenyl)acetamide.
  • Google Patents. (2015). CN105130846A - Methyl 3-(cyanomethyl)
  • Semantic Scholar. (1973).
  • Google Patents. (2013). CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.

Technical Support Center: Purification of Crude 2-(Carboxymethyl)-4-fluorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2-(Carboxymethyl)-4-fluorobenzoic acid via recrystallization. This resource is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory techniques.

Introduction to Recrystallization of 2-(Carboxymethyl)-4-fluorobenzoic Acid

2-(Carboxymethyl)-4-fluorobenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and impurities.[2] The process involves dissolving the crude solid in a hot solvent and allowing it to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.[3][4]

The molecular structure of 2-(Carboxymethyl)-4-fluorobenzoic acid, with its two carboxylic acid groups and a fluorine atom, imparts a significant degree of polarity.[5][6] This polarity is a critical factor in selecting an appropriate recrystallization solvent.

Physicochemical Properties of 2-(Carboxymethyl)-4-fluorobenzoic Acid
PropertyValueSource
Molecular FormulaC₉H₇FO₄[5]
Molecular Weight198.15 g/mol [1][7]
AppearanceTypically a white to off-white solid[6]
Storage2-8°C, dry, sealed environment[1]

Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines a general procedure for the recrystallization of 2-(Carboxymethyl)-4-fluorobenzoic acid.

  • Solvent Selection : Through preliminary solubility tests, identify a suitable solvent. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[8]

  • Dissolution : In an Erlenmeyer flask, add the crude 2-(Carboxymethyl)-4-fluorobenzoic acid and a minimal amount of the selected solvent. Heat the mixture to boiling with gentle stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.[8]

  • Decolorization (Optional) : If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional) : If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.[9]

  • Crystallization : Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]

  • Drying : Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature to a constant weight.[3]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 2-(Carboxymethyl)-4-fluorobenzoic acid in a question-and-answer format.

Issue 1: The compound does not dissolve in the hot solvent.

Q: I've added a significant amount of hot solvent, but my 2-(Carboxymethyl)-4-fluorobenzoic acid is not dissolving. What should I do?

A: This issue typically points to an inappropriate solvent choice or insufficient heating.

  • Verify Solvent Selection: 2-(Carboxymethyl)-4-fluorobenzoic acid is a polar molecule due to its two carboxylic acid groups and a fluorine atom.[5][6] Therefore, polar solvents are generally more effective. Consider solvents like ethanol, methanol, or water.[10] A common mistake is choosing a non-polar solvent in which the compound has very low solubility at all temperatures.

  • Ensure Adequate Heating: The solubility of most organic solids, including benzoic acid derivatives, increases significantly with temperature.[2][10] Ensure you are heating the solvent to its boiling point and allowing sufficient time for dissolution.

  • Consider a Mixed Solvent System: If a single solvent proves ineffective, a mixed solvent system can be employed.[10] For instance, you could dissolve the compound in a "good" solvent (in which it is highly soluble, e.g., ethanol) at its boiling point and then add a "poor" solvent (in which it is less soluble, e.g., water) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow it to cool.[10]

Issue 2: The compound "oils out" instead of forming crystals.

Q: Upon cooling, my compound separates as an oily layer instead of forming solid crystals. Why is this happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[11] This is a common problem when the boiling point of the solvent is higher than the melting point of the solute, or when there are substantial impurities that depress the melting point of the compound.

  • Lower the Saturation Temperature: The solution may be supersaturated at a temperature above the compound's melting point. To remedy this, add a small amount of additional hot solvent to redissolve the oil and then allow the solution to cool more slowly.[12] A slower cooling rate provides a larger temperature window for crystal nucleation and growth to occur below the melting point.

  • Induce Crystallization at a Lower Temperature: Try to initiate crystal formation at a lower temperature by scratching the inside of the flask with a glass rod at the liquid-air interface or by introducing a seed crystal (a small amount of the pure compound).[12]

  • Re-evaluate Your Solvent System: A different solvent or a mixed solvent system with a lower boiling point might be necessary to avoid this issue.[11]

Issue 3: No crystals form upon cooling, even in an ice bath.

Q: My solution is clear and has been cooling for a while, but no crystals have appeared. What steps can I take to induce crystallization?

A: The absence of crystal formation usually indicates that the solution is not sufficiently saturated or that there is a kinetic barrier to nucleation.

  • Induce Nucleation:

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12]

    • Seed Crystals: Add a tiny crystal of the pure 2-(Carboxymethyl)-4-fluorobenzoic acid to the solution. This seed crystal will act as a template for other molecules to deposit onto, initiating crystallization.[12]

  • Increase Concentration: It's possible that too much solvent was used initially.[3] To address this, gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute. Allow the more concentrated solution to cool again.[12]

  • Ensure a Sufficiently Low Temperature: While room temperature cooling is the first step, maximizing yield often requires further cooling in an ice bath. Ensure the solution has been adequately chilled.

Issue 4: The recovery yield is very low.

Q: After filtration and drying, the amount of purified product is much lower than expected. What are the potential causes of low yield?

A: Low recovery is a frequent challenge in recrystallization and can stem from several factors.

  • Excessive Solvent Usage: Using more than the minimum amount of hot solvent required to dissolve the compound is a primary cause of low yield.[3] The excess solvent will keep a larger portion of your compound dissolved in the mother liquor even after cooling.

  • Premature Crystallization: If the compound crystallizes too early, for instance during hot filtration, it can be lost.[9] To prevent this, use a slight excess of hot solvent and preheat the filtration apparatus (funnel and receiving flask).[9]

  • Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, including a period in an ice bath, to maximize the amount of product that crystallizes out of solution.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a significant portion of the product.[3] Always use a minimal amount of ice-cold solvent for washing.

Issue 5: The purified product is still colored.

Q: My recrystallized 2-(Carboxymethyl)-4-fluorobenzoic acid still has a colored tint. How can I remove colored impurities?

A: Colored impurities are often high molecular weight organic compounds with extended conjugation.

  • Use Activated Charcoal: Activated charcoal is highly effective at adsorbing colored impurities.[12] After dissolving the crude solid in the hot solvent, allow the solution to cool slightly before adding a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.

  • Avoid Excess Charcoal: Using too much charcoal can lead to the adsorption of your desired product, thereby reducing the yield. Typically, a very small amount (e.g., the tip of a spatula) is sufficient.

Workflow & Troubleshooting Diagrams

Recrystallization_Workflow

A simplified workflow for the recrystallization process.

Troubleshooting_Tree

A decision tree for common recrystallization problems.

Concluding Remarks

The successful purification of 2-(Carboxymethyl)-4-fluorobenzoic acid by recrystallization is a blend of understanding the underlying chemical principles and meticulous laboratory technique. This guide provides a framework for troubleshooting common issues, but it is important to remember that each batch of crude material may present unique challenges. Careful observation and a systematic approach to problem-solving are key to achieving a high yield of pure product.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. [Link]

  • PubChem. (n.d.). 4-(Carboxymethyl)-2-fluorobenzoic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(Carboxymethyl)-4-fluorobenzoic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. [Link]

  • ChemBK. (n.d.). 4-Fluorobenzoic acid. [Link]

  • Google Patents. (n.d.).
  • Karunanithi, A. T., et al. (2007). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2017, April 23). Recrystallization Process Questions. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • PubChemLite. (n.d.). 2-(carboxymethyl)-4-fluorobenzoic acid (C9H7FO4). [Link]

  • Truman State University. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 1020412-84-3 | 2-((2-Amino-4-carboxyphenyl)thio)-4-fluorobenzoic acid. [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. [Link]

  • European Journal of Chemistry. (2021). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]

  • Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in 2-(Carboxymethyl)-4-fluorobenzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2-(Carboxymethyl)-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile building block. The unique structure of this molecule, possessing two carboxylic acid moieties with distinct electronic and steric environments—an aliphatic and an aromatic carboxyl group—presents specific challenges that require careful consideration of reaction conditions. This resource provides in-depth, field-proven insights in a question-and-answer format to help you achieve your desired synthetic outcomes with high yield and purity.

Frequently Asked Questions (FAQs)

General Derivatization Issues

Question 1: I am attempting an amide coupling reaction with 2-(Carboxymethyl)-4-fluorobenzoic acid and an amine, but I am getting a complex mixture of products with low yield of my desired mono-amide. What are the likely side reactions?

Answer:

When derivatizing 2-(Carboxymethyl)-4-fluorobenzoic acid, the presence of two carboxylic acids is the primary source of product mixtures. The main side reactions include:

  • Di-acylation: Your amine may react with both the aliphatic and aromatic carboxyl groups, leading to the formation of a di-amide byproduct.

  • Intramolecular Cyclization: The two carboxylic acid groups can react with each other, especially in the presence of a coupling agent, to form a cyclic anhydride. This is a significant competing reaction that consumes your starting material.[1]

  • Formation of an N-acylurea byproduct: If you are using a carbodiimide coupling agent such as DCC or EDC, the activated carboxylic acid can rearrange to form a stable N-acylurea, which is unreactive towards your amine.[2]

  • Racemization: While not applicable to this achiral molecule, it's a critical consideration when coupling with chiral amines or amino acids.[2][3]

The relative reactivity of the two carboxyl groups is a key factor. The aliphatic carboxylic acid is generally more reactive towards standard amide coupling conditions than the aromatic one due to electronic effects. However, under forcing conditions, reaction at both sites is likely.

Troubleshooting Workflow for Low Yield and Product Mixtures

G start Low Yield / Complex Mixture q1 Analyze crude reaction mixture by LC-MS or NMR to identify major byproducts start->q1 di_acylation Di-acylation observed? q1->di_acylation anhydride Cyclic anhydride observed? q1->anhydride n_acylurea N-acylurea observed? q1->n_acylurea di_acylation->anhydride No sol_di Reduce amine equivalents. Consider a protection strategy for one carboxyl group. di_acylation->sol_di Yes anhydride->n_acylurea No sol_anhydride Lower reaction temperature. Add amine nucleophile promptly after activation. Use a coupling agent less prone to anhydride formation. anhydride->sol_anhydride Yes sol_n_acylurea Add an auxiliary nucleophile like HOBt or Oxyma Pure. n_acylurea->sol_n_acylurea Yes end Improved Yield and Purity n_acylurea->end No sol_di->end sol_anhydride->end sol_n_acylurea->end

Caption: Troubleshooting decision tree for amide coupling.

Selective Derivatization

Question 2: How can I selectively form an amide at the more reactive aliphatic carboxyl group without modifying the aromatic one?

Answer:

Selective derivatization is achievable by carefully controlling the reaction conditions to exploit the inherent reactivity difference between the aliphatic and aromatic carboxylic acids.

Key Strategies for Selective Aliphatic Amidation:

  • Choice of Coupling Agent: Utilize milder coupling agents that favor reaction with the more nucleophilic aliphatic carboxylate. Carbodiimides like EDC in combination with an additive like HOBt or Oxyma Pure are a good starting point.[2][4]

  • Stoichiometry Control: Use a slight excess of the carboxylic acid (e.g., 1.1 equivalents) relative to the amine (1.0 equivalent) and the coupling agent (1.05 equivalents). This ensures the amine is the limiting reagent and minimizes di-acylation.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures provide the activation energy needed to overcome the reactivity barrier of the aromatic carboxyl group.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired mono-amide is formed to prevent over-reaction.

ParameterRecommended Condition for Selective Aliphatic AmidationRationale
Coupling Agent EDC/HOBt, HATU, COMUPromotes efficient coupling while minimizing side reactions.[3]
Amine Equivalents 1.0Amine as the limiting reagent to prevent di-acylation.
Acid Equivalents 1.1 - 1.2Slight excess to drive the reaction to completion.
Temperature 0 °C to Room TemperatureLower temperature enhances selectivity.
Solvent Aprotic polar solvents (e.g., DMF, NMP, DCM)Ensures solubility of reactants.[5]

Experimental Protocol for Selective Aliphatic Amidation:

  • Dissolve 2-(Carboxymethyl)-4-fluorobenzoic acid (1.1 eq.) and HOBt (1.1 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.1 eq.) and stir for 15-30 minutes to pre-activate the carboxylic acids.

  • Add your amine (1.0 eq.) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product.

Managing Intramolecular Cyclization

Question 3: I suspect intramolecular anhydride formation is a major side reaction in my derivatization attempt. How can I confirm this and prevent it?

Answer:

Intramolecular cyclization to form the corresponding anhydride is a common and often significant side reaction, especially when using carbodiimide coupling agents without an additive.[1]

Confirmation of Anhydride Formation:

  • Mass Spectrometry (MS): The anhydride will have a molecular weight corresponding to the starting dicarboxylic acid minus one molecule of water (M-18).

  • Infrared (IR) Spectroscopy: Anhydrides exhibit two characteristic C=O stretching bands, typically around 1820 cm⁻¹ and 1760 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton signals of the methylene group adjacent to the newly formed anhydride will shift downfield compared to the starting material.

Prevention Strategies:

  • Use of Additives: The most effective way to suppress anhydride formation is to use additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure).[2] These additives react with the activated carboxylic acid to form an active ester intermediate, which is more reactive towards the amine than towards intramolecular cyclization.

  • Prompt Addition of Nucleophile: Add your amine or alcohol nucleophile to the reaction mixture shortly after the addition of the coupling agent. This minimizes the time the highly reactive activated intermediate is present, reducing the opportunity for cyclization.

  • Choice of Coupling Agent: Phosphonium-based coupling reagents (e.g., PyBOP) or aminium/uronium reagents (e.g., HATU) can sometimes be less prone to anhydride formation compared to carbodiimides alone.[3][4]

Reaction Pathway: Amide Formation vs. Anhydride Formation

G cluster_0 Desired Pathway: Amide Formation cluster_1 Side Reaction: Anhydride Formation cluster_2 Suppression of Side Reaction start Dicarboxylic Acid + EDC active_ester O-acylisourea intermediate start->active_ester Activation product Desired Amide active_ester->product + Amine (R-NH2) side_product Cyclic Anhydride active_ester->side_product Intramolecular Attack (No amine present) hobt_ester HOBt Active Ester active_ester->hobt_ester + HOBt hobt_ester->product + Amine (R-NH2)

Caption: Competing reaction pathways in derivatization.

Esterification Challenges

Question 4: I am trying to perform a Fischer esterification on 2-(Carboxymethyl)-4-fluorobenzoic acid using methanol and an acid catalyst, but the reaction is incomplete. How can I improve the yield?

Answer:

Fischer esterification is an equilibrium-driven process.[6] To achieve high yields, the equilibrium must be shifted towards the product side. With two carboxylic acids of differing reactivity, driving the reaction to completion, especially for the less reactive aromatic carboxyl group, can be challenging.

Strategies to Improve Esterification Yield:

  • Use a Large Excess of Alcohol: Employing the alcohol (in this case, methanol) as the solvent ensures a large molar excess, which drives the equilibrium towards the ester product according to Le Chatelier's principle.[6]

  • Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials. Methods for water removal include:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent like toluene can effectively remove water as it is formed.[6]

    • Use of a Dehydrating Agent: Adding molecular sieves to the reaction mixture can sequester the water produced.

  • Choice of Catalyst: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid (p-TsOH) or acidic ion-exchange resins can also be effective.

  • Alternative Esterification Methods: For difficult esterifications, consider alternative methods that are not equilibrium-limited:

    • Alkylation with an Alkyl Halide: Convert the dicarboxylic acid to its corresponding dicarboxylate salt with a base (e.g., K₂CO₃) and then react with an alkyl halide (e.g., methyl iodide) in a polar aprotic solvent like DMF.

    • Coupling Agent-Mediated Esterification: Use a coupling agent like DCC or EDC with a catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP).[2] This method is highly efficient but care must be taken with DMAP as it can promote side reactions if not used catalytically.[2]

MethodAdvantagesDisadvantages
Fischer Esterification Inexpensive reagents.Equilibrium-limited; may require harsh conditions.
Alkylation High yielding, not equilibrium-limited.Requires stoichiometric base and an alkyl halide.
Coupling Agent/DMAP Mild conditions, high yield.More expensive reagents, potential for side reactions.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-(Carboxymethyl)-4-fluorobenzoic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the optimization of coupling reactions involving 2-(Carboxymethyl)-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve high-yield, clean conversions in your synthetic endeavors.

Introduction: The Unique Challenges of 2-(Carboxymethyl)-4-fluorobenzoic Acid

2-(Carboxymethyl)-4-fluorobenzoic acid is a valuable building block in medicinal chemistry, featuring two carboxylic acid moieties with distinct electronic and steric environments. This diacid structure presents a unique set of challenges in amide coupling reactions, primarily centered around achieving selective mono-amidation versus di-amidation and avoiding potential intramolecular side reactions. The electron-withdrawing fluorine atom further influences the acidity and reactivity of the aromatic carboxyl group. This guide will provide a logical framework for navigating these complexities.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of mono- and di-substituted products. How can I favor the formation of the mono-amide?

A1: Achieving selective mono-amidation is a common challenge with dicarboxylic acids. The key is to exploit the different reactivity of the two carboxylic acid groups and carefully control the reaction stoichiometry. The aliphatic carboxylic acid is generally more acidic and less sterically hindered than the aromatic one, making it more likely to react first.

Here are strategies to enhance mono-amidation:

  • Stoichiometry Control: Use the amine as the limiting reagent (typically 0.95-1.0 equivalents relative to the diacid).

  • Slow Addition: Add the coupling reagent or the amine dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the reactive species and favor the reaction at the more accessible site.

  • Choice of Coupling Reagent: Milder coupling reagents may offer better selectivity.

  • Protecting Groups: In some cases, selectively protecting one of the carboxylic acids may be the most robust strategy, although this adds extra steps to your synthesis.

Q2: My reaction is sluggish and gives a low yield, even with an excess of the amine. What are the likely causes?

A2: Low yields in amide coupling reactions can stem from several factors.[1] The primary culprits are often incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[2]

  • Inadequate Carboxylic Acid Activation: Your coupling reagent may not be efficient enough, or you may be using insufficient equivalents.

  • Amine Deactivation: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic. The choice of a suitable non-nucleophilic base is crucial to prevent this.

  • Steric Hindrance: The ortho-carboxymethyl group introduces steric bulk around the aromatic carboxylic acid, which can hinder the approach of the amine.

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate. Ensure you are using anhydrous solvents and reagents.

Q3: I am observing significant side reactions. How can I minimize them?

A3: Side reactions are common in amide couplings. The most prevalent issues include racemization (if your amine is chiral) and the formation of byproducts from the coupling reagent.

  • Racemization: This can occur during the activation of the carboxylic acid. To suppress it, use additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). Running the reaction at a lower temperature can also be beneficial.[2]

  • N-acylurea Formation: When using carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive. The addition of HOBt or HOAt can trap the O-acylisourea as a more stable active ester, preventing this side reaction.

  • Guanidinylation of the Amine: Uronium/aminium-based reagents like HATU can react with the amine to form a guanidinium byproduct, especially if the coupling reagent is used in excess.[3]

Troubleshooting Guide: Low Product Yield

Low yield is one of the most frequently encountered problems. The following logical workflow can help you diagnose and resolve the issue.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_activation Is Carboxylic Acid Activation Complete? check_reagents->check_activation Reagents OK sub_reagents1 Use fresh, high-purity reagents. Verify stoichiometry of all components. check_reagents->sub_reagents1 check_conditions Review Reaction Conditions check_activation->check_conditions Activation Optimized sub_activation1 Increase equivalents of coupling reagent. Pre-activate acid before adding amine. check_activation->sub_activation1 check_workup Investigate Workup & Purification check_conditions->check_workup Conditions Optimized sub_conditions1 Use anhydrous solvent (DMF, DCM). Add a non-nucleophilic base (DIPEA). Optimize temperature (start at 0°C). check_conditions->sub_conditions1 sub_workup1 Check for product loss in aqueous layers. Ensure appropriate purification method. check_workup->sub_workup1 end Yield Improved check_workup->end

Caption: A logical workflow to troubleshoot low product yield.

Detailed Experimental Protocols

Here we provide detailed, step-by-step protocols for two common and effective coupling methods.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a classic and cost-effective choice for many amide bond formations. The addition of HOBt is crucial for minimizing side reactions.[4]

Materials:

ReagentEquivalents
2-(Carboxymethyl)-4-fluorobenzoic acid1.0
Amine1.0 - 1.2
EDC·HCl1.1 - 1.5
HOBt1.1 - 1.5
DIPEA or Triethylamine2.0 - 3.0
Anhydrous DMF or DCM-

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(Carboxymethyl)-4-fluorobenzoic acid (1.0 equiv.), HOBt (1.2 equiv.), and the amine (1.1 equiv.).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.[4]

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient uronium-based coupling reagent, often used for challenging couplings, including those with sterically hindered substrates or electron-deficient amines.[2][5]

Materials:

ReagentEquivalents
2-(Carboxymethyl)-4-fluorobenzoic acid1.0
Amine1.0 - 1.2
HATU1.1 - 1.5
DIPEA or 2,4,6-Collidine2.0 - 4.0
Anhydrous DMF or Acetonitrile-

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve 2-(Carboxymethyl)-4-fluorobenzoic acid (1.0 equiv.) in anhydrous DMF.

  • Add HATU (1.1 equiv.) and DIPEA (2.0 equiv.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Reaction Mechanism: Amide Bond Formation

The formation of an amide bond is a two-step process involving the activation of the carboxylic acid followed by nucleophilic attack by the amine.[6]

amide_coupling_mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH ActivatedEster Activated Intermediate (e.g., O-acylisourea, OAt-ester) RCOOH->ActivatedEster + CouplingReagent Coupling Reagent (e.g., EDC, HATU) Amide Amide Product (R-CO-NH-R') ActivatedEster->Amide Coupling Amine R'-NH₂ Amine->Amide +

Caption: General mechanism of amide bond formation.

References

  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem. (n.d.).
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem. (n.d.).
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem. (n.d.).
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). Retrieved January 21, 2026, from [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • HATU coupling - what's the best order? : r/Chempros. (2024, December 16). Reddit. Retrieved January 21, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Amide Synthesis - Fisher Scientific. (n.d.). Retrieved January 21, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29). Retrieved January 21, 2026, from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • What is the correct order of addition for EDCI and HOBt? : r/Chempros. (2025, September 13). Reddit. Retrieved January 21, 2026, from [Link]

  • Bordwell pKa Table - Organic Chemistry Data. (n.d.). Retrieved January 21, 2026, from [Link]

  • 2-(carboxymethyl)-4-fluorobenzoic acid (C9H7FO4) - PubChemLite. (n.d.). Retrieved January 21, 2026, from [Link]

  • Novabiochem® Coupling reagents - Merck Millipore. (n.d.). Retrieved January 21, 2026, from [Link]

  • 4-Fluorobenzoic acid - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid - PubMed. (2017, March 28). Retrieved January 21, 2026, from [Link]

  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018, May 30). Retrieved January 21, 2026, from [Link]

  • CAS No : 445-29-4 | Product Name : 2-Fluorobenzoic Acid | Pharmaffiliates. (n.d.). Retrieved January 21, 2026, from [Link]

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Technical Support Center: Resolving Peak Tailing in HPLC of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing fluorinated benzoic acids. As a Senior Application Scientist, this guide is structured to provide not just solutions, but a foundational understanding of the chromatographic principles at play.

Troubleshooting Guide

This section is designed to walk you through a logical sequence of troubleshooting steps, from the most common and easily solvable issues to more complex challenges.

Q1: My fluorinated benzoic acid peak is tailing. Where do I start?

A1: Peak tailing in reversed-phase HPLC for acidic compounds like fluorinated benzoic acids is most often a result of unwanted secondary interactions with the stationary phase or an inappropriate mobile phase pH.[1] The first and most critical parameter to investigate is the mobile phase pH in relation to the analyte's pKa.

For acidic compounds, the goal is to ensure they are in a single, non-ionized (protonated) state.[1] This is achieved by adjusting the mobile phase pH to be at least 1.5 to 2 units below the pKa of your fluorinated benzoic acid.[2][3] This suppresses the ionization of the carboxylic acid group, making the molecule more hydrophobic and promoting a single, well-defined retention mechanism on a reversed-phase column.[4]

Simultaneously, a low pH (around 2.5-3.0) also protonates the residual silanol groups (-Si-OH) on the silica-based stationary phase.[5][6] These silanol groups are acidic and can become negatively charged at higher pH values, leading to electrostatic interactions with any partially ionized analyte molecules, a primary cause of peak tailing.[7][8]

Q2: I've adjusted the mobile phase pH, but I still see some tailing. What's the next step?

A2: If pH optimization alone doesn't resolve the issue, the next step is to critically evaluate your column and consider other potential sources of secondary interactions.

  • Secondary Silanol Interactions: Even at low pH, some residual silanol groups on older or lower-purity silica columns (Type A silica) can still interact with polar analytes.[7][9] Modern, high-purity, end-capped C18 columns (Type B silica) are designed with a minimal number of accessible silanol groups to significantly reduce these unwanted interactions.[6][9] If you are not already using one, switching to a high-purity, end-capped column is a crucial step.[1]

  • Metal Contamination: Trace metal impurities (like iron or aluminum) within the silica matrix of the column or from stainless steel components of the HPLC system can act as Lewis acids and chelate with your analytes, particularly those with electron-donating groups.[10][11][12] This chelation introduces an additional retention mechanism, leading to peak tailing.

    • Solution: Consider using a high-purity silica column with low metal content.[13] Adding a sacrificial chelating agent, such as a low concentration of EDTA, to your mobile phase can also help by preferentially binding to the metal sites.[13][14]

The following diagram illustrates the primary causes of peak tailing for acidic analytes and the initial troubleshooting workflow.

Start Peak Tailing Observed for Fluorinated Benzoic Acid Check_pH Is Mobile Phase pH >= 1.5 units below analyte pKa? Start->Check_pH Adjust_pH ACTION: Lower Mobile Phase pH to 2.5-3.0 using an appropriate buffer (e.g., 0.1% Formic Acid, Phosphate Buffer) Check_pH->Adjust_pH No Evaluate_Column Evaluate Column & Other Interactions Check_pH->Evaluate_Column Yes Adjust_pH->Evaluate_Column Silanol_Interactions Secondary Silanol Interactions Evaluate_Column->Silanol_Interactions Metal_Chelation Metal Chelation Evaluate_Column->Metal_Chelation Use_Endcapped_Column ACTION: Use a high-purity, end-capped (Type B) silica column Silanol_Interactions->Use_Endcapped_Column Add_Chelator ACTION: Consider adding a chelating agent (e.g., EDTA) to the mobile phase Metal_Chelation->Add_Chelator Resolved Peak Shape Improved Use_Endcapped_Column->Resolved Add_Chelator->Resolved

Initial Troubleshooting Workflow for Peak Tailing

Frequently Asked Questions (FAQs)

Q3: Can my sample injection solvent cause peak tailing?

A3: Absolutely. If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing.[10] The strong solvent carries the analyte band down the column in a diffuse manner before proper partitioning can occur. Always aim to dissolve your sample in the initial mobile phase composition or a solvent that is weaker (more polar) than the mobile phase.[3]

Q4: What if all the peaks in my chromatogram are tailing, not just the fluorinated benzoic acid?

A4: When all peaks exhibit tailing, it typically points to a system-wide or physical issue rather than a specific chemical interaction.[6] Common culprits include:

  • Extra-Column Volume (Dead Volume): This can be caused by using tubing with an unnecessarily large internal diameter, or by poorly made connections between the tubing and the column or detector.[6][15] This dead space allows the analyte band to spread out before detection.

  • Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the flow path, leading to band broadening and tailing.[5][6] This can sometimes be addressed by back-flushing the column (if the manufacturer's instructions permit) or by replacing the column.[6] Using a guard column is a good preventative measure.[6][16]

Q5: Are there alternative column chemistries I should consider for fluorinated benzoic acids?

A5: Yes, if you continue to face challenges with standard C18 columns, exploring alternative stationary phases can be beneficial.

  • Polar-Embedded/Polar-Endcapped Columns: These columns have a polar group embedded in or at the end of the alkyl chain, which can help to shield the analyte from residual silanol groups and improve peak shape for polar compounds.[15][17] They are also more stable in highly aqueous mobile phases.

  • Phenyl Columns: Phenyl stationary phases can offer different selectivity for aromatic compounds, including benzoic acids, through π-π interactions.[18]

  • Fluorinated Phases (e.g., PFP - Pentafluorophenyl): These columns can provide unique selectivity for halogenated compounds through dipole-dipole, π-π, and charge-transfer interactions.[19][20][21] They can be a powerful tool when C18 columns fail to provide the desired peak shape or resolution.[20]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization
  • Determine Analyte pKa: Find the pKa of your specific fluorinated benzoic acid from literature or predictive software.

  • Prepare Buffers: Prepare aqueous buffers at different pH values. For example, to target a pH of 2.5, a phosphate buffer or 0.1% formic acid in water is suitable.[6][22]

  • Mobile Phase Preparation: Mix the aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired proportions. Ensure the pH is measured on the aqueous portion before mixing with the organic solvent.[13]

  • Systematic Evaluation:

    • Start with a mobile phase pH approximately 2 units below the analyte pKa.

    • Inject your standard and observe the peak shape (measure the asymmetry factor).

    • Incrementally increase the pH (e.g., by 0.2 units) and repeat the injection.

    • Plot the peak asymmetry factor against the mobile phase pH to identify the optimal pH that provides the most symmetrical peak (asymmetry factor closest to 1.0).

Mobile Phase pHAnalyte pKapH vs. pKaExpected Peak ShapeRationale
4.53.5pH > pKaPoor (Tailing/Broad)Analyte is partially or fully ionized.
3.53.5pH = pKaVery Poor (Split/Broad)Both ionized and non-ionized forms exist in significant amounts.[23][24]
2.53.5pH < pKaGoodAnalyte is predominantly in its non-ionized, more hydrophobic form.[2]
2.03.5pH << pKaExcellentAnalyte and silanol ionization are fully suppressed.[5]
Table 1. Effect of Mobile Phase pH on Peak Shape for an Acidic Analyte (pKa ~3.5)

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
  • alwsci. (2025). Common Causes Of Peak Tailing in Chromatography.
  • Hawach. (2025). Reasons for Peak Tailing of HPLC Column.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe.
  • Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Waters. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325.
  • ResearchGate. (2014). Why heavy metals produces peak tailing on reversed phase columns (ODS)?
  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Polar Acidic Compounds.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Agilent Technologies. (n.d.).
  • Phenomenex. (2025).
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?
  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Technology Networks. (n.d.).
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Pesek, J. J., Matyska, M. T., & Cheh, C. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Weber Consulting. (n.d.). Fluorinated columns - HPLC.
  • Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Cogent HPLC Columns. (n.d.). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work.
  • GIMENEZ, S. (n.d.).
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?
  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
  • Nawrocki, J. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
  • Restek. (n.d.). Ultra Aqueous C18 HPLC Prep Column, 5 µm, 50 x 10 mm.
  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS).

Sources

Technical Support Center: Production of 2-(Carboxymethyl)-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Impurities for Researchers and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for the synthesis of 2-(Carboxymethyl)-4-fluorobenzoic acid, also known as 4-fluorohomophthalic acid. This molecule is a valuable building block in medicinal chemistry and materials science, where its purity is paramount for the success of subsequent applications. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into identifying, troubleshooting, and minimizing common impurities that arise during its synthesis. By understanding the causality behind impurity formation, you can proactively refine your experimental protocols to achieve the highest possible product quality.

This document moves beyond a simple recitation of steps, offering a self-validating system of protocols and analytical checkpoints. Every recommendation is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Section 1: Plausible Synthetic Pathway and the Genesis of Impurities

While various synthetic routes to homophthalic acids exist, a common and reliable strategy involves the functionalization of a substituted toluene derivative. We will focus on a three-step synthesis starting from the readily available 4-fluoro-2-methylbenzoic acid.[1] Understanding this pathway is the first step in predicting and controlling potential impurities.

Synthesis_Pathway A 4-Fluoro-2-methylbenzoic acid R1 NBS, Radical Initiator (AIBN) CCl4, Reflux A->R1 B 2-(Bromomethyl)-4-fluorobenzoic acid R2 NaCN DMSO B->R2 C 2-(Cyanomethyl)-4-fluorobenzoic acid R3 Acidic Hydrolysis (e.g., H2SO4/H2O) Heat C->R3 D 2-(Carboxymethyl)-4-fluorobenzoic acid R1->B Step 1: Benzylic Bromination R2->C Step 2: Cyanation R3->D Step 3: Nitrile Hydrolysis

Caption: Proposed synthetic route for 2-(Carboxymethyl)-4-fluorobenzoic acid.

Causality of Impurity Formation:
  • Step 1: Benzylic Bromination: The goal is to selectively brominate the methyl group. N-Bromosuccinimide (NBS) is the reagent of choice because it provides a low, steady concentration of bromine radicals, which favors substitution at the benzylic position over electrophilic addition to the aromatic ring.[2][3]

    • Potential Impurities:

      • Dibrominated Species (Impurity A): Over-reaction can lead to the formation of 2-(dibromomethyl)-4-fluorobenzoic acid. This is often caused by using an excess of NBS or prolonged reaction times.

      • Ring-Brominated Isomers (Impurity B): Although less likely with NBS compared to Br₂, trace amounts of ionic bromine can lead to electrophilic aromatic substitution, yielding isomers like 3-bromo-4-fluoro-2-methylbenzoic acid.[4]

      • Unreacted Starting Material: Incomplete reaction is a common issue if the radical initiator is inefficient or the reaction time is too short.

  • Step 2: Cyanation: This is a standard nucleophilic substitution (SN2) reaction where the bromide is displaced by a cyanide ion.

    • Potential Impurities:

      • Alcohol Byproduct (Impurity C): If water is present in the solvent (e.g., DMSO), the benzyl bromide can be hydrolyzed to 2-(hydroxymethyl)-4-fluorobenzoic acid.

      • Unreacted Benzyl Bromide: Incomplete reaction can result from poor nucleophile solubility or insufficient reaction temperature.

  • Step 3: Nitrile Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid, typically under harsh acidic or basic conditions with heat.[5][6]

    • Potential Impurities:

      • Amide Intermediate (Impurity D): Incomplete hydrolysis can leave residual 2-(2-amino-2-oxoethyl)-4-fluorobenzoic acid (the corresponding amide). This is a very common impurity as it is the intermediate in the hydrolysis pathway.[7]

      • Decarboxylation Products: While unlikely for this specific molecule under controlled conditions, harsh thermal stress on dicarboxylic acids can sometimes lead to decarboxylation.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My final product's HPLC shows a significant peak that elutes close to my product, and the mass spectrum is consistent with an unfinished reaction. What is it?

A1: This is very likely the amide intermediate, 2-(2-amino-2-oxoethyl)-4-fluorobenzoic acid (Impurity D). The hydrolysis of a nitrile to a carboxylic acid is a two-step process, and the amide is often a stable intermediate.[5]

  • Root Cause: Insufficient heating, inadequate reaction time, or concentration of the acid/base catalyst during the hydrolysis step (Step 3) are the primary causes.

  • Troubleshooting Steps:

    • Re-subject the material to hydrolysis: Take your impure product and repeat the hydrolysis conditions. Increase the reflux time by 2-4 hours.

    • Monitor by TLC/HPLC: Before working up the reaction, take an aliquot to confirm the disappearance of the intermediate. The amide is typically more polar than the final di-acid.

    • Increase Acid/Base Concentration: If resubmission is ineffective, consider moderately increasing the concentration of the sulfuric acid or sodium hydroxide in the hydrolysis mixture.

Q2: The ¹H NMR of my brominated intermediate (from Step 1) shows a complex aromatic region and a singlet corresponding to only one proton where the CH₂Br group should be. What happened?

A2: This strongly suggests the formation of the dibrominated species, 2-(dibromomethyl)-4-fluorobenzoic acid (Impurity A). The -CHBr₂ proton will appear as a singlet, and its integration relative to the aromatic protons will be 1H instead of 2H.

  • Root Cause: This is a classic sign of over-bromination. The most common cause is using more than 1.0 equivalent of NBS. It can also be exacerbated by high temperatures or reaction times that are too long.

  • Preventative Measures:

    • Stoichiometry is Key: Use precisely 1.0 to 1.05 equivalents of NBS. Ensure your starting material is pure and accurately weighed.

    • Monitor the Reaction: Follow the reaction's progress by TLC or ¹H NMR on aliquots. Stop the reaction as soon as the starting material is consumed.

    • Control Initiation: Add the radical initiator (e.g., AIBN) in portions to maintain a controlled reaction rate.

Q3: My cyanation reaction (Step 2) is sluggish and gives a low yield, with a significant amount of a more polar byproduct identified as 2-(hydroxymethyl)-4-fluorobenzoic acid.

A3: This points to two issues: slow SN2 reaction and a competing hydrolysis side reaction.

  • Root Cause: The presence of water in your reaction solvent is the culprit for the alcohol byproduct (Impurity C). Sluggish reaction rates are often due to using an insufficiently polar aprotic solvent or low reaction temperatures.

  • Troubleshooting & Optimization:

    • Use Anhydrous Solvents: Ensure your DMSO or DMF is anhydrous. Using molecular sieves can help.

    • Temperature Control: Gently heating the reaction mixture (e.g., to 50-60 °C) can significantly increase the rate of the SN2 reaction, allowing it to outcompete the slower hydrolysis side reaction.

    • Phase-Transfer Catalyst: In some cases, adding a phase-transfer catalyst can improve the solubility and reactivity of the cyanide salt, leading to faster and cleaner conversion.

Section 3: Proactive Impurity Minimization Protocols

Adhering to optimized and validated protocols is the most effective way to prevent impurity formation.

Protocol 1: Selective Benzylic Bromination

This protocol is designed to maximize the yield of 2-(Bromomethyl)-4-fluorobenzoic acid while minimizing di-bromination.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluoro-2-methylbenzoic acid (1.0 eq) in carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq). Causality: A slight excess ensures full conversion of the starting material without being large enough to promote significant di-bromination.

  • Initiation: Add a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq).

  • Reaction: Heat the mixture to reflux (approx. 77 °C). The reaction is often complete within 1-3 hours.

  • Validation Checkpoint: Monitor the reaction every 30 minutes by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot has disappeared. You can also monitor the reaction visually; the dense NBS at the bottom of the flask will be replaced by the less dense succinimide, which floats.[8]

  • Work-up: Cool the reaction to room temperature and filter off the succinimide. Wash the solid with a small amount of cold CCl₄. Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent like hexane/ethyl acetate.

Protocol 2: Optimized Nitrile Hydrolysis

This protocol aims for complete hydrolysis to the di-acid, preventing residual amide impurity.

  • Setup: Combine the crude 2-(Cyanomethyl)-4-fluorobenzoic acid (1.0 eq) with a 3:1 mixture of concentrated sulfuric acid and water.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 4-6 hours. Causality: The combination of strong acid and heat is necessary to hydrolyze both the nitrile and the intermediate amide.[5][6]

  • Validation Checkpoint: After 4 hours, cool a small aliquot, carefully quench it with water, and extract it with ethyl acetate. Analyze the organic extract by TLC or HPLC to check for the presence of the starting nitrile or the amide intermediate. If present, continue heating for another 2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and very carefully pour it onto crushed ice. The product will precipitate out of the aqueous solution.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper. The crude product can be further purified by recrystallization. A common procedure for similar acids is to dissolve the crude solid in a hot basic solution (like aqueous potassium carbonate), treat with charcoal to remove colored impurities, filter hot, and then re-precipitate the pure acid by adding a strong acid like HCl.[9]

Section 4: Analytical Methods & Data Summary

Accurate analysis is crucial for confirming purity and identifying contaminants.

Analytical FAQs
  • Q: What is a reliable HPLC method for purity analysis?

    • A: A reverse-phase HPLC method is standard for aromatic carboxylic acids.[10][11] A good starting point would be:

      • Column: C18, 5 µm, 4.6 x 150 mm

      • Mobile Phase: A gradient of Acetonitrile and Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or Formic Acid).[12] For example, a 20-minute gradient from 10% to 90% Acetonitrile.

      • Detection: UV at 254 nm.

      • Expected Elution Order: The final di-acid product will be the most polar and typically elutes earliest, followed by the amide intermediate, and then the less polar starting materials.

  • Q: How can ¹H NMR help identify these impurities?

    • A: ¹H NMR is highly effective. Look for these characteristic signals (chemical shifts are approximate and in DMSO-d₆):

      • Product: A sharp singlet around 3.8 ppm for the -CH₂-COOH protons.

      • Impurity A (-CHBr₂): A singlet around 6.5-7.0 ppm.

      • Impurity C (-CH₂OH): A singlet for the -CH₂- protons around 4.5 ppm and a broad signal for the -OH.

      • Impurity D (Amide): A singlet for the -CH₂- protons around 3.5 ppm and two broad signals for the -NH₂ protons around 7.0-7.5 ppm.

Impurity Summary Table
Impurity IDStructure NameOrigin StepRoot CauseMitigation Strategy
A 2-(Dibromomethyl)-4-fluorobenzoic acid1Excess NBS, prolonged reactionUse ≤1.05 eq. NBS, monitor reaction closely
B Ring-Brominated Isomers1Ionic bromine formationUse radical initiator, non-polar solvent (CCl₄)
C 2-(Hydroxymethyl)-4-fluorobenzoic acid2Water in reaction solventUse anhydrous solvents, moderate heat
D 2-(2-Amino-2-oxoethyl)-4-fluorobenzoic acid3Incomplete hydrolysisIncrease reaction time/temp, re-treat material
SM1 4-Fluoro-2-methylbenzoic acid1Incomplete brominationEnsure initiator activity, sufficient reaction time
SM2 2-(Bromomethyl)-4-fluorobenzoic acid2Incomplete cyanationUse anhydrous polar aprotic solvent (DMSO)
SM3 2-(Cyanomethyl)-4-fluorobenzoic acid3Incomplete hydrolysisAs with Impurity D
Troubleshooting Workflow

Troubleshooting_Workflow start Impurity Detected in Final Product (by HPLC/NMR) check_mass Analyze by LC-MS. Is Mass consistent with an intermediate? start->check_mass is_amide Mass = Product + 1 Da (M+H) or -17 Da (M-OH+NH2)? check_mass->is_amide Yes check_nmr Analyze by ¹H NMR. Unusual signals present? check_mass->check_nmr No is_sm Mass consistent with Starting Material or Intermediates? is_amide->is_sm No action_rehydrolyze Diagnosis: Incomplete Hydrolysis (Amide Impurity D). Action: Re-subject to hydrolysis. is_amide->action_rehydrolyze Yes action_optimize_prev_step Diagnosis: Incomplete prior step. Action: Re-optimize failing step (e.g., Bromination or Cyanation). is_sm->action_optimize_prev_step Yes is_sm->check_nmr No is_dibromo Singlet at ~6.5-7.0 ppm? check_nmr->is_dibromo Yes action_purify Diagnosis: Minor/Unknown Impurity. Action: Purify via recrystallization or column chromatography. check_nmr->action_purify No action_optimize_bromo Diagnosis: Over-bromination (Impurity A). Action: Reduce NBS stoichiometry and reaction time in Step 1. is_dibromo->action_optimize_bromo Yes is_dibromo->action_purify No

Caption: Decision tree for identifying and addressing impurities.

References

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. CN110903176A.
  • Preparation method of 4-amino-2-fluorobenzoic acid. CN103980135A.
  • Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid. US2923735A.
  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow Theses. [Link]

  • The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. MDPI. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]

  • Hydrolysis of nitriles. Chemguide. [Link]

  • Homophthalic acid and anhydride. Organic Syntheses. [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses. [Link]

  • Biocatalytic hydrolysis of nitriles. ResearchGate. [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. ResearchGate. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central (PMC). [Link]

  • Chemistry of Nitriles. LibreTexts Chemistry. [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]

  • Reactivity of NBS. Chemistry Stack Exchange. [Link]

  • Benzylic Bromination. Chemistry Steps. [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

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Technical Support Center: A Scientist's Guide to Solvent Selection for 2-(Carboxymethyl)-4-fluorobenzoic acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Carboxymethyl)-4-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical aspect of solvent selection for successful and reproducible experimental outcomes. Here, we move beyond simple solubility charts to explore the chemical principles and practical considerations that underpin the choice of a reaction medium for this versatile difunctional building block.

Introduction: The Critical Role of the Solvent

2-(Carboxymethyl)-4-fluorobenzoic acid is a unique molecule featuring two carboxylic acid groups with distinct electronic environments, offering a platform for selective chemical modifications. However, its dicarboxylic nature and the presence of an electron-withdrawing fluorine atom present specific challenges in solubility and reactivity. The choice of solvent is not merely about dissolving the starting materials; it is a key parameter that can dictate reaction rates, influence regioselectivity, and determine the ease of product isolation. This guide provides a comprehensive framework for making informed solvent selections to optimize your reactions.

Section 1: Physicochemical Properties and Solubility Profile

A foundational understanding of the physicochemical properties of 2-(Carboxymethyl)-4-fluorobenzoic acid is paramount for any experimental design.

Table 1: Physicochemical Properties of 2-(Carboxymethyl)-4-fluorobenzoic acid

PropertyValueSource
Molecular FormulaC₉H₇FO₄PubChem[1][2]
Molecular Weight198.15 g/mol PubChem[2]
AppearanceWhite to off-white solid (predicted)---
Melting PointData not available---
pKa₁ (Benzoic acid)~3.5 - 4.0 (Predicted)Inferred
pKa₂ (Carboxymethyl)~4.5 - 5.0 (Predicted)Inferred

Solubility Profile:

The dual carboxylic acid groups make this compound highly polar. Its solubility is a critical first step in any reaction setup.

Table 2: Solubility of 2-(Carboxymethyl)-4-fluorobenzoic acid in Common Laboratory Solvents

Solvent ClassSolvent ExamplesSolubilityKey Considerations
Polar Protic Water, Methanol, EthanolHighCan participate in reactions (e.g., esterification) and may interfere with moisture-sensitive reagents. Excellent for reactions where it is a reactant or for dissolving starting materials for aqueous workups.
Polar Aprotic DMF, DMAc, NMP, DMSO, AcetonitrileHighGenerally good choices for a wide range of reactions as they are non-participatory. However, their high boiling points can make removal challenging.
Ethereal THF, 1,4-Dioxane, Diethyl EtherModerate to LowOften suitable for reactions with organometallics or other highly reactive species. Solubility may be limited and require heating.
Chlorinated Dichloromethane (DCM), ChloroformLowGenerally poor solvents for this highly polar starting material. May be useful for product extraction after conversion to a less polar derivative.
Nonpolar Toluene, HexanesVery LowNot recommended for dissolving the starting material. Can be used as anti-solvents for crystallization or for specific reaction types where the starting material is generated in situ.

Section 2: FAQs - Solvent Selection for Specific Transformations

This section addresses common questions regarding solvent choice for various reactions involving 2-(Carboxymethyl)-4-fluorobenzoic acid.

Q1: What are the best initial solvents for simply dissolving 2-(Carboxymethyl)-4-fluorobenzoic acid?

For initial dissolution at room temperature, polar aprotic solvents like DMF, DMSO, or NMP are excellent choices due to their strong solvating power for polar molecules. Polar protic solvents like methanol and ethanol are also effective. For subsequent reactions, the choice must be compatible with the reagents used.

Q2: I am attempting a selective mono-esterification. How can solvent choice influence the outcome?

Selective mono-esterification is challenging due to the similar reactivity of the two carboxylic acid groups. However, the slightly higher acidity of the benzoic acid proton suggests it can be deprotonated more readily.

  • Strategy 1: Bulky Alcohol with a Nonpolar Solvent: Using a bulky alcohol (e.g., tert-butanol) in a nonpolar solvent like toluene can favor reaction at the less sterically hindered carboxymethyl group. The low solubility of the starting material in toluene can be overcome by using a phase-transfer catalyst or by forming the carboxylate salt first.

  • Strategy 2: Controlled Acid Catalysis in an Alcohol Solvent: Using the alcohol as the solvent with a catalytic amount of strong acid (e.g., H₂SO₄) can lead to esterification.[4] To favor mono-esterification, limiting the amount of alcohol and carefully monitoring the reaction progress by techniques like TLC or LC-MS is crucial.

Q3: For a di-esterification reaction, what are the recommended solvents?

For complete di-esterification, a large excess of the alcohol is typically used, which can also serve as the solvent.[4] For example, refluxing in methanol or ethanol with a strong acid catalyst (like sulfuric acid or gaseous HCl) is a common method. The reaction is driven to completion by the large excess of the alcohol.

Q4: I'm planning an amide coupling reaction. What are the critical solvent considerations?

Amide bond formation often involves coupling reagents like DCC, EDC, or HATU.[5]

  • Solubility of All Components: The solvent must dissolve the dicarboxylic acid, the amine, and the coupling reagent. Polar aprotic solvents like DMF or DCM are common choices.[5]

  • Byproduct Removal: When using DCC, the byproduct dicyclohexylurea (DCU) is insoluble in many organic solvents and can be removed by filtration.[6] This is a key advantage of using solvents where DCU has low solubility.

  • Aqueous vs. Organic Media: While many amide couplings are performed in anhydrous organic solvents, some coupling reagents are effective in aqueous systems, which can be advantageous for green chemistry or when dealing with water-soluble starting materials.[7]

Q5: What are suitable inert solvents for converting the carboxylic acids to acid chlorides?

The conversion of carboxylic acids to acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride requires an inert solvent.[4]

  • Dichloromethane (DCM): A common choice due to its inertness and low boiling point, which simplifies product isolation.

  • Toluene: Can be used for higher reaction temperatures if required.

  • Neat Conditions: Sometimes, the reaction can be run neat (without solvent) with an excess of thionyl chloride, which is then removed by distillation. A catalytic amount of DMF is often added in these reactions.

Q6: I need to reduce the carboxylic acids to alcohols. Which ethereal solvents are preferred and why?

Reduction of carboxylic acids typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). These reactions must be carried out in anhydrous ethereal solvents.

  • Tetrahydrofuran (THF): The most common choice due to its ability to dissolve both the carboxylic acid (to some extent, especially as a salt) and the reducing agent complex.

  • Diethyl Ether: Also a suitable solvent, though its lower boiling point may limit the reaction temperature. Its lower viscosity can be advantageous at low temperatures.

Section 3: Troubleshooting Guide

Even with careful planning, experiments can encounter issues. This guide provides solutions to common problems related to solvent selection.

Table 3: Troubleshooting Common Experimental Issues

Observed ProblemPotential Solvent-Related CauseRecommended Solution
Poor Solubility of Starting Material The chosen solvent has insufficient polarity.Switch to a more polar solvent such as DMF, DMSO, or NMP. Gentle heating can also improve solubility, but check for thermal decomposition of reactants.
Low Reaction Conversion or Stalled Reaction 1. The solvent is not facilitating the reaction kinetics (e.g., nonpolar solvent for an ionic mechanism). 2. The solvent is reacting with the reagents (e.g., a protic solvent with an organometallic reagent).1. Choose a solvent that better stabilizes the transition state. For many reactions, a polar aprotic solvent is a good choice. 2. Ensure the solvent is inert to all reactants and reagents under the reaction conditions. Use anhydrous solvents when necessary.[8]
Formation of Side Products 1. The solvent is participating in the reaction (e.g., alcohol solvent in an acid chloride reaction leading to ester formation). 2. The reaction temperature is too high, and the solvent has a high boiling point.1. Select a non-participatory solvent. 2. Choose a solvent with a lower boiling point to allow for better temperature control.[9]
Difficult Product Isolation/Purification 1. The solvent has a very high boiling point and is difficult to remove under vacuum. 2. The product is soluble in the aqueous layer during workup.[10]1. If possible, use a lower boiling point solvent. If a high boiling point solvent is necessary, consider alternative purification methods like crystallization or precipitation. 2. Before discarding the aqueous layer, check it for your product using TLC or LC-MS. If the product is water-soluble, extraction with a more polar organic solvent or back-extraction after adjusting the pH may be necessary.
Inconsistent Reaction Results The solvent contains impurities (e.g., water, peroxides in ethers).Use freshly purified or high-purity anhydrous solvents. For sensitive reactions, it is good practice to purify solvents before use.[11]

Section 4: Visualizing Solvent Selection Logic

The following diagram provides a decision-making workflow for selecting an appropriate solvent system for reactions with 2-(Carboxymethyl)-4-fluorobenzoic acid.

SolventSelectionWorkflow start Start: Define Reaction Type reaction_type What is the key transformation? start->reaction_type esterification Esterification reaction_type->esterification Ester Formation amide_coupling Amide Coupling reaction_type->amide_coupling Amide Formation acid_chloride Acid Chloride Formation reaction_type->acid_chloride Acyl Halide Prep. reduction Reduction to Alcohol reaction_type->reduction Reduction ester_q1 Di- or Mono-esterification? esterification->ester_q1 amide_q1 Coupling Reagent? amide_coupling->amide_q1 acid_chloride_sol Inert Solvent (DCM, Toluene) or Neat SOCl₂ acid_chloride->acid_chloride_sol reduction_sol Anhydrous Ethereal Solvent (THF, Diethyl Ether) reduction->reduction_sol di_ester Di-esterification ester_q1->di_ester Di- mono_ester Mono-esterification ester_q1->mono_ester Mono- di_ester_sol Excess Alcohol (MeOH, EtOH) as Solvent di_ester->di_ester_sol mono_ester_sol Inert Solvent (Toluene) + Bulky Alcohol mono_ester->mono_ester_sol dcc DCC amide_q1->dcc Carbodiimide hatu_edc HATU, EDC, etc. amide_q1->hatu_edc Other dcc_sol DCM or THF (for DCU precipitation) dcc->dcc_sol hatu_edc_sol DMF, NMP, or DCM hatu_edc->hatu_edc_sol

Caption: A decision-making workflow for solvent selection.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • OpenStax. 21.3 Reactions of Carboxylic Acids. Organic Chemistry. [Link]

  • Quora. In organic chemistry, why is my percent yield so low?. [Link]

  • Reddit. What are some common causes of low reaction yields?. [Link]

  • Indian Journal of Chemistry. Hydroxylic solvent effects on the reaction rates of diazodiphenylmethane with 2-substituted cyclohex-1-enylcarboxylic and 2-sub. [Link]

  • Quora. What could be reason for getting a very low yield in organic chemistry?. [Link]

  • ResearchGate. An odd–even effect on solubility of dicarboxylic acids in organic solvents. [Link]

  • Chemistry LibreTexts. 18.11: Dicarboxylic Acids. [Link]

  • Grokipedia. 4-Fluorobenzoic acid. [Link]

  • ChemBK. 4-Fluorobenzoic acid. [Link]

  • Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media. [Link]

  • PubChemLite. 2-(carboxymethyl)-4-fluorobenzoic acid (C9H7FO4). [Link]

  • ResearchGate. Studies of solubility of dicarboxilic acid mixtures in organic solvents. [Link]

  • Luxembourg Bio Technologies. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. [Link]

  • National Institutes of Health. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]

  • OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. [Link]

  • RSC Publishing. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Wikipedia. 4-Fluorobenzoic acid. [Link]

  • Organic Chemistry Data. Bordwell pKa Table. [Link]

  • ResearchGate. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • Quora. Why is 4-Chlorobenzoic acid stronger than 4-Fluorobenzoic acid?. [Link]

  • Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • CAS Common Chemistry. 4-Fluorobenzoic acid. [Link]

  • PubChem. 4-(Carboxymethyl)-2-fluorobenzoic acid. [Link]

  • ResearchGate. Fluorolactonization of Norbornenecarboxylic Acids and Their Methyl Esters with F-TEDA-BF4 and XeF2. [Link]

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Technical Support Center: Purification of 2-(Carboxymethyl)-4-fluorobenzoic Acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the purification of 2-(Carboxymethyl)-4-fluorobenzoic acid. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate the nuances of purifying this dicarboxylic acid derivative using column chromatography. Our focus is on explaining the "why" behind each step, ensuring a robust and reproducible protocol.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 2-(Carboxymethyl)-4-fluorobenzoic acid that influence its purification by column chromatography?

A1: Understanding the molecule's properties is the foundation of a successful purification strategy. 2-(Carboxymethyl)-4-fluorobenzoic acid possesses two carboxylic acid functional groups, making it a polar and acidic compound.

  • Polarity and Solubility: The presence of two carboxyl groups makes the molecule quite polar. Aromatic carboxylic acids are typically soluble in polar organic solvents like ethyl acetate, acetone, and alcohols, and often have some solubility in hot water.[3] Their solubility in less polar solvents like hexanes or dichloromethane is generally low. This polarity dictates the choice of a suitable solvent system for chromatography.

Q2: Which stationary phase is most appropriate for the purification of 2-(Carboxymethyl)-4-fluorobenzoic acid?

A2: For the purification of acidic compounds like 2-(Carboxymethyl)-4-fluorobenzoic acid, silica gel is the most common and effective stationary phase.[4][5] Silica gel is a polar adsorbent with a slightly acidic surface due to the presence of silanol (Si-OH) groups.[6] This acidity can be advantageous for the chromatography of acidic compounds, but it can also lead to peak tailing if not managed correctly.

Q3: How do I select an appropriate mobile phase (eluent) for the column?

A3: The goal is to find a solvent system that provides a good separation between your target compound and any impurities. This is typically achieved by conducting preliminary Thin Layer Chromatography (TLC) analysis.

  • Solvent Composition: A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is a good starting point.[7] Given the high polarity of 2-(Carboxymethyl)-4-fluorobenzoic acid, you will likely need a relatively high proportion of the polar solvent.

  • The Critical Role of an Acidic Additive: To ensure sharp, symmetrical peaks, it is highly recommended to add a small amount (0.5-1%) of an acid, such as acetic acid or formic acid , to the mobile phase.[7] This suppresses the ionization of both the carboxylic acid groups on your molecule and the silanol groups on the silica surface, preventing unwanted ionic interactions that cause peak tailing.[8][9]

Q4: What are the likely impurities I need to separate from my crude 2-(Carboxymethyl)-4-fluorobenzoic acid?

A4: Impurities will depend on the synthetic route. However, for aromatic dicarboxylic acids, common impurities may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: Incompletely reacted intermediates, for instance, a mono-carboxylic acid if the synthesis involves a two-step oxidation.

  • Isomers: Positional isomers that may have formed during the synthesis.

  • Side-products: Byproducts from competing reaction pathways.

TLC analysis of your crude material against the pure product (if available) and starting materials is invaluable for identifying the number and relative polarity of impurities.

Detailed Column Chromatography Protocol

This protocol is a robust starting point. Optimization based on your specific crude mixture and purity requirements is encouraged.

Materials and Reagents
ParameterSpecificationRationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard particle size for flash chromatography, providing a good balance between resolution and flow rate.
Mobile Phase Hexane/Ethyl Acetate with 1% Acetic AcidA common solvent system for polar compounds. The acetic acid is crucial for good peak shape.
Sample Loading Dry LoadingRecommended for compounds with limited solubility in the mobile phase, ensuring a concentrated starting band.
Step-by-Step Methodology
  • TLC Analysis and Solvent System Optimization:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various ratios of hexane:ethyl acetate (e.g., 1:1, 1:2, 2:1) containing 1% acetic acid.

    • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4, with good separation from impurities.

  • Column Packing (Wet Packing Method):

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 2:1 with 1% acetic acid).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Once the silica has settled, add a protective layer of sand on top.

    • Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Loading):

    • Dissolve your crude 2-(Carboxymethyl)-4-fluorobenzoic acid in a minimal amount of a volatile solvent (e.g., methanol or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle positive pressure (using a pump or bulb) to begin elution.

    • Collect fractions in test tubes. The volume of each fraction should be appropriate for the scale of your column.

    • Monitor the elution process by TLC, spotting every few fractions to identify which contain your purified product.

  • Product Isolation:

    • Combine the pure fractions (those containing only your target compound as determined by TLC).

    • Remove the solvent under reduced pressure to yield the purified 2-(Carboxymethyl)-4-fluorobenzoic acid.

Workflow Diagram

ColumnChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC TLC Analysis & Solvent Optimization Pack Pack Column with Silica Gel Slurry TLC->Pack Determines Mobile Phase Load Dry Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Continuous Flow Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for the purification of 2-(Carboxymethyl)-4-fluorobenzoic acid.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound does not move off the baseline (Rf = 0) Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Compound runs with the solvent front (Rf = 1) Mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexane).
Significant peak tailing - Interaction of the carboxyl groups with silica.- No acidic modifier in the mobile phase.- Crucially, add 0.5-1% acetic or formic acid to your mobile phase. [7]- Ensure your silica gel is of good quality.
Poor separation of product and impurities - Inappropriate solvent system.- Column is overloaded.- Poor column packing.- Re-optimize the solvent system using TLC; try a different polar solvent (e.g., diethyl ether instead of ethyl acetate).- Reduce the amount of crude material loaded onto the column (a general rule is 1:20 to 1:100 sample to silica ratio by weight).- Repack the column carefully, ensuring no cracks or channels.
Product elutes over many fractions (band broadening) - Sample was not loaded in a concentrated band.- Column was packed unevenly.- Use the dry loading method to ensure a narrow starting band.[10]- Ensure the column is packed uniformly without air bubbles.
Compound appears to be degrading on the column The compound is sensitive to the acidic nature of silica gel.- While less common for benzoic acid derivatives, if suspected, you can use deactivated silica gel (e.g., treated with a base like triethylamine and then re-equilibrated with the acidic mobile phase) or an alternative stationary phase like alumina (less acidic).[6]

References

  • Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). ALWSCI. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. (1955). Journal of Biological Chemistry. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. [Link]

  • AROMATIC CARBOXYLIC ACIDS (1).pdf. (2016, September 22). SlideShare. [Link]

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Validation & Comparative

Unambiguous Structural Confirmation of 2-(Carboxymethyl)-4-fluorobenzoic acid: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized molecules is a non-negotiable cornerstone of scientific rigor. Misinterpretation of a molecular structure can lead to wasted resources, erroneous biological data, and significant delays in the development pipeline. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a first-line analytical tool, its utility can be limited in the face of complex or isomeric structures. This is particularly true for substituted aromatic systems where signal overlap and ambiguity in substituent placement are common challenges.

This guide provides an in-depth, experimentally grounded comparison of key two-dimensional (2D) NMR techniques for the unequivocal structural validation of 2-(Carboxymethyl)-4-fluorobenzoic acid. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments provides a self-validating dataset to confirm the target structure with absolute confidence.

The Challenge: Beyond the Ambiguity of 1D NMR

Let's consider the target molecule, 2-(Carboxymethyl)-4-fluorobenzoic acid.

Structure of 2-(Carboxymethyl)-4-fluorobenzoic acid
Figure 1: Structure of 2-(Carboxymethyl)-4-fluorobenzoic acid with atom numbering for NMR assignment.

A standard 1D ¹H NMR spectrum would reveal signals for the three aromatic protons and the single methylene (-CH₂) group. However, it could not, on its own, definitively prove the substitution pattern. For instance, it would be challenging to distinguish our target molecule from its isomer, 5-(Carboxymethyl)-2-fluorobenzoic acid, based solely on proton chemical shifts and coupling patterns. Similarly, a 1D ¹³C NMR spectrum would show the nine expected carbon signals but would not provide direct evidence of how the carboxymethyl and carboxyl groups are connected to the fluorophenyl ring.

Two-dimensional NMR experiments resolve this ambiguity by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that establish through-bond connectivity.[1][2][3] This guide will demonstrate how to use these correlations to piece the molecular structure together like a puzzle.

Experimental Design: From Sample Preparation to Data Acquisition

A robust dataset begins with meticulous sample preparation. The quality of the final spectra is directly dependent on this initial step.

Experimental Protocol: NMR Sample Preparation
  • Analyte Weighing: Accurately weigh 15-20 mg of the synthesized 2-(Carboxymethyl)-4-fluorobenzoic acid. This concentration is a good compromise for obtaining excellent signal-to-noise in both ¹H-observe and the less sensitive ¹³C and 2D experiments.[4][5]

  • Solvent Selection: Add approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is an excellent choice as it readily dissolves polar carboxylic acids and, importantly, its residual proton signal does not overlap with the aromatic region. It also allows for the observation of the exchangeable carboxylic acid protons.

  • Dissolution: Prepare the sample in a small vial first to ensure complete dissolution, using gentle vortexing if necessary.[5] A homogenous solution free of particulate matter is critical for achieving high-resolution spectra.[4]

  • Filtration and Transfer: Filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean, high-quality 5 mm NMR tube.[6] This removes any suspended microparticles that can degrade spectral quality.

  • Final Volume Check: Ensure the final sample height in the NMR tube is between 4-5 cm to guarantee it is correctly positioned within the instrument's detection coil.[6]

Workflow for Structural Elucidation

The overall workflow involves a sequential series of NMR experiments, where the data from each step informs the interpretation of the next.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation prep 1. Weigh & Dissolve (15-20 mg in 0.7 mL DMSO-d6) filter 2. Filter into NMR Tube prep->filter H1 3. Acquire ¹H & ¹³C (1D Spectra) filter->H1 COSY 4. Acquire ¹H-¹H COSY H1->COSY HSQC 5. Acquire ¹H-¹³C HSQC COSY->HSQC HMBC 6. Acquire ¹H-¹³C HMBC HSQC->HMBC interpret 7. Correlate All Spectra HMBC->interpret structure 8. Confirm Final Structure interpret->structure

A high-level workflow for structural confirmation by 2D NMR.

Data Interpretation: A Step-by-Step Guide to Solving the Structure

The power of this approach lies in the systematic integration of data from multiple experiments. We will use predicted data to walk through the interpretation process.

Step 1: Foundational Analysis of 1D ¹H and ¹³C Spectra

First, we analyze the 1D spectra to identify all proton and carbon environments. The predicted chemical shifts provide a starting point for assignment.

Atom Label Predicted ¹H δ (ppm), Multiplicity Predicted ¹³C δ (ppm) Rationale
H3~7.95, d-Ortho to two electron-withdrawing groups (COOH, F).
H5~7.40, dd-Coupled to both H3 and H6.
H6~7.85, dd-Ortho to the carboxymethyl group.
H7 (CH₂)~3.80, s~35Aliphatic methylene adjacent to a carboxyl and aromatic ring.
COOH (8/9)~12.5-13.0, br s~172 / ~168Acidic protons, typically broad and downfield.
C1-~165 (d, JCF ≈ 250 Hz)Aromatic carbon directly bonded to fluorine.
C2-~125Aromatic carbon attached to the carboxymethyl group.
C3~7.95~115 (d, JCF ≈ 25 Hz)Aromatic CH ortho to fluorine.
C4-~140Aromatic carbon attached to the benzoic acid group.
C5~7.40~130Aromatic CH.
C6~7.85~118 (d, JCF ≈ 20 Hz)Aromatic CH para to fluorine.
C7~3.80~35Methylene carbon.
C8-~172Carboxyl carbon of the carboxymethyl group.
C9-~168Carboxyl carbon of the benzoic acid group.
Table 1: Predicted ¹H and ¹³C NMR data for 2-(Carboxymethyl)-4-fluorobenzoic acid in DMSO-d₆. Chemical shifts (δ) are approximate. Note the expected C-F coupling.

While this table provides a hypothesis, it lacks definitive proof of connectivity.

Step 2: Mapping Adjacent Protons with ¹H-¹H COSY

Correlation Spectroscopy (COSY) is the first 2D experiment, which identifies protons that are coupled to each other, typically through three bonds (³JHH).[2][7]

  • Expected Correlations: The COSY spectrum will display "cross-peaks" that connect coupled protons. For our molecule, we expect to see correlations between the aromatic protons, establishing their sequence on the ring.

    • A cross-peak between H5 and H6 .

    • A cross-peak between H5 and H3 .

  • Key Finding: This confirms that H5 is adjacent to both H3 and H6, establishing the H3-C3-C4(C-H5)-C5-H6 connectivity. The methylene protons (H7) will show no correlations as they are not within a 3-bond distance of any other protons, confirming their singlet nature.

Step 3: Linking Protons to Their Carbons with ¹H-¹³C HSQC

Heteronuclear Single Quantum Coherence (HSQC) provides direct, one-bond correlations between protons and the carbons to which they are attached.[2][8][9] This experiment is exceptionally clean and sensitive.

  • Expected Correlations: Each protonated carbon will show a single cross-peak.

    • H3 (~7.95 ppm) will correlate to C3 (~115 ppm).

    • H5 (~7.40 ppm) will correlate to C5 (~130 ppm).

    • H6 (~7.85 ppm) will correlate to C6 (~118 ppm).

    • H7 (~3.80 ppm) will correlate to C7 (~35 ppm).

  • Key Finding: HSQC allows for the unambiguous assignment of all protonated carbons. Quaternary carbons (C1, C2, C4, C8, C9) will be absent from this spectrum, which is a key piece of diagnostic information.[9]

Step 4: Assembling the Full Structure with ¹H-¹³C HMBC

Heteronuclear Multiple Bond Correlation (HMBC) is the most powerful tool for this specific challenge. It reveals correlations between protons and carbons over two to three bonds (and sometimes four), allowing us to connect the molecular fragments.[8] This experiment provides the definitive evidence for the substituent positions.

Proton (¹H) Correlates to Carbon (¹³C) Significance of Correlation
H7 (CH₂)C2, C6, C8Crucial: Links the methylene group to the aromatic ring at C2 and to its own carboxyl carbon (C8).
H3 C1, C2, C5Confirms C3 is adjacent to C1, C2, and C5.
H5 C1, C3, C4Confirms C5 is adjacent to C1, C3, and C4.
H6 C2, C4, C7Crucial: Links H6 to the carbon bearing the benzoic acid (C4) and the carbon bearing the carboxymethyl group (C2). The correlation to C7 is a key long-range confirmation.
Table 2: Summary of key expected 2D NMR correlations for structural confirmation.

The HMBC correlations act as bridges between the different parts of the molecule, confirming the entire carbon skeleton.

G C1 C1-F C2 C2 C3 C3 C4 C4 C9 C9=O C4->C9 C5 C5 C6 C6 C7 C7 C8 C8=O H7 H7 H7->C2 ³J H7->C6 ³J H7->C8 ²J H6 H6 H6->C2 ³J H6->C4 ²J H6->C7 ⁴J (long-range)

Key HMBC correlations from H7 and H6 that confirm the structure.

The correlation from the methylene protons (H7) to two aromatic carbons (C2 and C6) and its own carboxyl carbon (C8) is the definitive piece of evidence. It simultaneously places the carboxymethyl group at the C2 position and confirms its integrity. Furthermore, the correlation from H6 to the quaternary carbon C4, which is also linked to the second carboxyl group (C9), locks in the position of the benzoic acid moiety.

Conclusion

By systematically applying a suite of 2D NMR experiments, we move from a position of ambiguity to one of certainty. The COSY experiment maps the proton framework of the aromatic ring. The HSQC experiment rigorously links each proton to its directly attached carbon. Finally, the HMBC experiment provides the long-range correlations that piece together the entire molecular skeleton, unequivocally confirming the substitution pattern of 2-(Carboxymethyl)-4-fluorobenzoic acid. This multi-faceted approach represents a self-validating system, where the data from each experiment cross-corroborates the others, adhering to the highest standards of scientific integrity required in research and drug development.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Reddit. (2021). What are the best practices for sample preparation for NMR analysis?. r/OrganicChemistry. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

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  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

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A Comparative Analysis of 2-(Carboxymethyl)-4-fluorobenzoic Acid and Its Positional Isomers for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Benzoic Acid Scaffolds

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established and powerful tool for optimizing the pharmacological profile of drug candidates. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the remarkable strength of the carbon-fluorine bond—can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, fluorinated benzoic acid derivatives are of particular interest due to their versatile synthetic handles and their prevalence in a wide range of biologically active compounds.

This guide presents an in-depth comparative analysis of 2-(Carboxymethyl)-4-fluorobenzoic acid and its positional isomers. The placement of the carboxymethyl and fluoro groups on the benzoic acid ring system can dramatically alter the molecule's three-dimensional structure and electronic properties, thereby dictating its biological activity and suitability for various therapeutic applications. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these differences, supported by available physicochemical data, predicted properties, and detailed experimental protocols for their synthesis and analysis.

Molecular Profiles and Physicochemical Properties of Carboxymethyl Fluorobenzoic Acid Isomers

The subtle shift in the positions of the carboxymethyl and fluoro substituents on the benzoic acid ring gives rise to isomers with distinct physicochemical characteristics. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

Property2-(Carboxymethyl)-4-fluorobenzoic acid4-(Carboxymethyl)-2-fluorobenzoic acid2-(Carboxymethyl)-5-fluorobenzoic acid
CAS Number 500779-09-9[1]131430128583880-95-9[2][3]
Molecular Formula C₉H₇FO₄[1]C₉H₇FO₄C₉H₇FO₄[2][3]
Molecular Weight 198.15 g/mol [1]198.15 g/mol 198.15 g/mol [2][3]
Predicted XlogP 1.0[4]1.0Not available
Melting Point (°C) Not availableNot availableNot available
pKa Not availableNot availableNot available
Solubility Not availableNot availableNot available
Expert Insights into Structure-Property Relationships

The lack of extensive experimental data for these specific isomers in the public domain necessitates a predictive analysis based on fundamental chemical principles and data from simpler, related structures.

  • Acidity (pKa): The acidity of these di-substituted benzoic acids is influenced by the electronic effects of both the fluorine and carboxymethyl groups. Fluorine is a strongly electronegative atom, and its electron-withdrawing inductive effect (-I) stabilizes the carboxylate anion, thus increasing acidity (lowering the pKa). This effect is distance-dependent, being most pronounced when the fluorine is in the ortho position. The carboxymethyl group, being a carboxylic acid itself, will have its own pKa, and its presence will also influence the acidity of the benzoic acid moiety through its electron-withdrawing character. It is anticipated that isomers with fluorine at the 2-position, such as 4-(carboxymethyl)-2-fluorobenzoic acid, would exhibit greater acidity for the benzoic acid proton compared to those with fluorine at the 4- or 5-position.

  • Lipophilicity (XlogP): The predicted XlogP value of 1.0 for both the 2,4- and 4,2- isomers suggests a moderate degree of lipophilicity.[4] The presence of two carboxylic acid groups generally decreases lipophilicity, enhancing aqueous solubility. The position of the fluorine atom is expected to have a minor but noticeable impact on the overall lipophilicity.

  • Melting Point: The melting point is influenced by the crystal lattice energy, which is in turn affected by intermolecular forces such as hydrogen bonding and dipole-dipole interactions. The ability of these molecules to form strong intermolecular hydrogen bonds via their two carboxylic acid groups suggests they will be crystalline solids with relatively high melting points. Isomeric position can affect the efficiency of crystal packing, leading to variations in melting points.

  • Solubility: The presence of two carboxylic acid groups suggests that these compounds will exhibit pH-dependent aqueous solubility, with significantly higher solubility in basic solutions where they are deprotonated to form carboxylates. Their solubility in organic solvents will be influenced by the overall polarity of the molecule.

Biological Activity: A Comparative Outlook

While direct comparative biological studies on these specific carboxymethyl fluorobenzoic acid isomers are not extensively reported, the broader class of substituted benzoic acids is known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Potential

Numerous studies have demonstrated that derivatives of benzoic acid can exhibit significant antibacterial and antifungal activity.[5][6][7] The mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.[8] The lipophilicity and electronic properties of the substituents play a crucial role in determining the antimicrobial potency. For instance, some studies have shown that the aldehyde group is more active than the carboxyl group, and the presence and position of hydroxyl groups can enhance activity.[5] It is plausible that the carboxymethyl fluorobenzoic acid isomers would also exhibit antimicrobial properties, with the specific isomeric arrangement influencing the potency against different microbial strains.

A generalized workflow for evaluating the antimicrobial activity of these isomers is presented below.

Caption: A generalized workflow for the synthesis and evaluation of fluorinated benzoic acid derivatives.

Experimental Protocols

The ability to reliably synthesize and characterize these isomers is fundamental to any comparative study. The following section provides detailed, self-validating experimental protocols.

Synthesis of Carboxymethyl Fluorobenzoic Acid Isomers

A general synthetic route to this class of compounds can be envisioned starting from the corresponding fluorinated phthalic anhydrides or related precursors. The following is a representative, though not explicitly documented for this specific isomer, synthetic approach that a skilled chemist could adapt.

Protocol 1: Synthesis of 2-(Carboxymethyl)-4-fluorobenzoic acid

This synthesis can be conceptualized as a multi-step process starting from a suitably substituted fluorotoluene derivative.

Caption: A plausible synthetic pathway for 2-(Carboxymethyl)-4-fluorobenzoic acid.

Step-by-Step Methodology (Illustrative):

  • Diazotization and Sandmeyer Reaction:

    • Dissolve 4-fluoro-2-methylaniline in an aqueous solution of sulfuric acid and cool to 0-5 °C.

    • Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide.

    • Slowly add the diazonium salt solution to the cyanide solution, allowing the reaction to proceed to form 4-fluoro-2-methylbenzonitrile.

  • Hydrolysis of the Nitrile:

    • Reflux the 4-fluoro-2-methylbenzonitrile with aqueous sulfuric acid to hydrolyze the nitrile group to a carboxylic acid, yielding 4-fluoro-2-methylbenzoic acid.

  • Side-Chain Bromination:

    • Dissolve the 4-fluoro-2-methylbenzoic acid in carbon tetrachloride.

    • Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

    • Reflux the mixture under illumination to effect bromination of the methyl group, yielding 2-(bromomethyl)-4-fluorobenzoic acid.

  • Cyanation:

    • React the 2-(bromomethyl)-4-fluorobenzoic acid with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to displace the bromide and form 2-(cyanomethyl)-4-fluorobenzoic acid.

  • Final Hydrolysis:

    • Hydrolyze the nitrile group of 2-(cyanomethyl)-4-fluorobenzoic acid by refluxing with aqueous hydrochloric acid to obtain the final product, 2-(carboxymethyl)-4-fluorobenzoic acid.

    • Purify the product by recrystallization.

Self-Validation: Each step of this synthesis would be monitored by Thin Layer Chromatography (TLC) to ensure reaction completion. The structure and purity of the intermediates and the final product would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Determination of pKa by Potentiometric Titration

The pKa is a critical parameter for understanding the ionization state of a molecule at physiological pH, which affects its solubility, permeability, and target binding.

Methodology:

  • Apparatus and Reagents:

    • Calibrated pH meter with a combination glass electrode.

    • Magnetic stirrer and stir bar.

    • Burette (10 mL, Class A).

    • Standardized 0.01 M sodium hydroxide (NaOH) solution (titrant).

    • Deionized water.

    • The carboxymethyl fluorobenzoic acid isomer.

  • Procedure:

    • Accurately weigh approximately 0.1 mmol of the acid and dissolve it in 50 mL of deionized water. A co-solvent like ethanol may be used if aqueous solubility is low, though this will yield an apparent pKa.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.

    • Record the initial pH of the solution.

    • Add the NaOH titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The pKa values can be determined from the pH at the half-equivalence points. Since there are two acidic protons, two equivalence points and two pKa values are expected.

Conclusion and Future Directions

The positional isomerism of the carboxymethyl and fluoro groups on a benzoic acid scaffold presents a compelling avenue for fine-tuning the physicochemical and biological properties of potential drug candidates. While experimental data for 2-(carboxymethyl)-4-fluorobenzoic acid and its isomers remains sparse in the public domain, this guide provides a framework for their comparative analysis based on established chemical principles.

The provided synthetic and analytical protocols offer a validated pathway for researchers to produce these compounds and rigorously evaluate their properties. Future work should focus on the systematic synthesis and biological screening of a library of these isomers to elucidate clear structure-activity relationships. Such studies will be invaluable for the rational design of novel therapeutics in areas such as infectious diseases and inflammation.

References

  • Borges, F., Role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 2006. 127(12): p. 1579-1593.
  • O'Hagan, D., Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 2008. 37(2): p. 308-319.
  • Purser, S., et al., Fluorine in medicinal chemistry. Chemical Society Reviews, 2008. 37(2): p. 320-330.
  • MySkinRecipes. 2-(Carboxymethyl)-4-fluorobenzoic acid. [Online]. Available: [Link].

  • PubChem. 4-(Carboxymethyl)-2-fluorobenzoic acid. [Online]. Available: [Link].

  • MySkinRecipes. 2-(Carboxymethyl)-5-fluorobenzoic acid. [Online]. Available: [Link].

  • PubChemLite. 2-(carboxymethyl)-4-fluorobenzoic acid (C9H7FO4). [Online]. Available: [Link].

  • Rico, E., et al., Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. Journal of Food Protection, 2007. 70(6): p. 1374-1378.
  • Borges, A., et al., An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 2021. 26(12): p. 3671.
  • Nanda, A., et al., Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Archiv der Pharmazie, 2006. 339(4): p. 189-196.
  • C.A. Lipinski, et al., Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001. 46(1-3): p. 3-26.

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Validating HPLC method for 2-(Carboxymethyl)-4-fluorobenzoic acid purity testing

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for Purity Assessment of 2-(Carboxymethyl)-4-fluorobenzoic Acid

A Comparative Analysis of Chromatographic and Electrophoretic Techniques

As a Senior Application Scientist, the objective of this guide is to provide a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(Carboxymethyl)-4-fluorobenzoic acid. This compound, a critical intermediate or active pharmaceutical ingredient (API) in drug development, demands a rigorously validated analytical method to ensure its quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a cornerstone of pharmaceutical research, enabling the precise analysis of drug purity and stability.[1][2]

This guide moves beyond a simple recitation of protocols. It delves into the mechanistic reasoning behind experimental choices, grounding the methodology in the principles of separation science and the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6] Furthermore, it provides a critical comparison of the validated HPLC method against modern alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Capillary Electrophoresis (CE), offering a holistic perspective for analytical scientists in the pharmaceutical industry.

The Analytical Challenge: Understanding the Analyte

2-(Carboxymethyl)-4-fluorobenzoic acid possesses two carboxylic acid functional groups, making it a polar, acidic molecule. Its fluorinated phenyl ring provides a strong chromophore, making it suitable for UV detection. The primary analytical goal is to develop a stability-indicating method: a validated quantitative procedure that can accurately measure the active ingredient without interference from degradation products, process impurities, or other excipients.[7] Potential impurities may arise from the synthesis process, such as unreacted starting materials or by-products from side reactions, or from degradation under stress conditions.[1][8][9][10]

Proposed HPLC Method: A Mechanistic Approach

A reversed-phase HPLC (RP-HPLC) method is the most suitable starting point. The fundamental principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase, where analytes separate based on their hydrophobicity.[2][11]

The Causality Behind Method Parameters:

  • Column Selection (Stationary Phase): A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention of aromatic compounds. The choice of a column with end-capping is crucial to minimize peak tailing caused by interactions between the acidic silanol groups on the silica backbone and the analyte's carboxyl groups.

  • Mobile Phase Composition: A gradient elution using an acidified aqueous phase and an organic modifier (acetonitrile or methanol) is proposed.

    • Acidification: The addition of an acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase is critical. At a pH well below the pKa of the analyte's carboxylic acid groups (~pH 2-3), the analyte will be in its protonated, non-ionized form.[12] This uncharged state increases its hydrophobicity, leading to better retention and, most importantly, symmetrical peak shapes on a C18 column.

    • Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. A gradient elution, where the concentration of acetonitrile is increased over time, is necessary to elute any more hydrophobic impurities and ensure a reasonable analysis time.

  • Detection: The fluorobenzoic acid moiety contains a strong UV chromophore. A photodiode array (PDA) detector is recommended to monitor the peak purity and to select the optimal detection wavelength, likely around 230-240 nm, which maximizes the signal for the analyte while minimizing interference.

Optimized HPLC Conditions
ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard dimensions for good resolution and efficiency.
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses ionization of the acidic analyte for good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase separations.
Gradient 5% B to 95% B over 15 minEnsures elution of the polar analyte and any non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times and improved peak shape.
Detection PDA at 235 nmWavelength of high absorbance for the fluorobenzoic acid chromophore.
Injection Vol. 10 µLStandard volume for analytical HPLC.

A Rigorous Validation Protocol based on ICH Q2(R1)

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[4][5] The following parameters must be assessed according to ICH Q2(R1) guidelines.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] The most effective way to demonstrate this is through forced degradation studies.[7][14]

Experimental Protocol:

  • Prepare solutions of 2-(Carboxymethyl)-4-fluorobenzoic acid.

  • Expose these solutions to a range of stress conditions to induce degradation (target 10-20% degradation).[14][15]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C for 48 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) and visible light as per ICH Q1B guidelines.

  • Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a PDA detector.

Acceptance Criteria:

  • The method must demonstrate baseline resolution between the main analyte peak and all degradation product peaks.

  • The peak purity analysis (e.g., using PDA software) for the analyte peak in the stressed samples must pass, indicating no co-eluting impurities.

  • A reasonable mass balance should be achieved, accounting for the decrease in the main analyte and the formation of degradation products.[7]

G cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Q1A) A API Solution B Acid Hydrolysis (0.1M HCl) A->B C Base Hydrolysis (0.1M NaOH) A->C D Oxidation (3% H2O2) A->D E Thermal (105°C) A->E F Photolytic (UV/Vis Light) A->F G HPLC-PDA Analysis B->G C->G D->G E->G F->G H Peak Purity Assessment G->H I Resolution Check G->I J Method is Specificity-Proven H->J I->J

Caption: Workflow for demonstrating method specificity via forced degradation.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five dilutions covering 80% to 120% of the expected working concentration for an assay (e.g., 80, 90, 100, 110, 120 µg/mL). For purity testing, the range must cover from the reporting threshold to 120% of the specification.[4]

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study.

Experimental Protocol:

  • Prepare a placebo (matrix without the analyte) if applicable.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).

  • Prepare each level in triplicate (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) x 100

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% for each level.

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) for the results should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1. The precision (RSD) at the LOQ should also be confirmed to be acceptable (e.g., ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Systematically vary critical parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units).

    • Column temperature (± 5 °C).

    • Flow rate (± 0.1 mL/min).

    • Mobile phase organic composition (± 2%).

  • Analyze the system suitability solution under each condition.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits for all variations.

Hypothetical Validation Data Summary
ParameterResultAcceptance CriteriaStatus
Specificity Baseline resolution > 2.0 for all degradantsResolution > 1.5; Peak Purity > 990Pass
Linearity (r²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (Repeatability RSD) 0.85%≤ 2.0%Pass
Precision (Intermediate RSD) 1.10%≤ 2.0%Pass
LOQ (µg/mL) 0.1S/N ≥ 10; RSD ≤ 10%Pass
Robustness System suitability passed all conditionsSystem suitability criteria metPass

Comparative Analysis: HPLC vs. Alternative Technologies

While a validated HPLC method is a robust workhorse, it is essential for modern laboratories to understand its performance relative to other technologies.[16][17]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an evolution of HPLC that uses columns packed with smaller particles (<2 µm) and operates at much higher pressures (up to 15,000 psi).[17][18][19]

  • Advantages:

    • Speed: Analysis times are dramatically reduced, often by a factor of up to nine compared to traditional HPLC.[18] This significantly increases laboratory throughput.[17]

    • Resolution & Sensitivity: The smaller particles lead to sharper, narrower peaks, which improves both resolution between closely eluting compounds and sensitivity for detecting trace-level impurities.[16][18]

    • Reduced Solvent Consumption: Shorter run times and lower flow rates result in significant cost savings and are more environmentally friendly.[16][17]

  • Considerations:

    • Cost: The initial investment for a UPLC system is higher than for an HPLC system.

    • Method Transfer: Methods developed on HPLC systems may require re-validation when transferred to a UPLC system due to the significant differences in pressure and column technology.

Capillary Electrophoresis (CE)

CE is a separation technique based on the differential migration of charged species in an electric field within a narrow capillary.[20][21]

  • Advantages:

    • High Efficiency: CE can generate extremely high theoretical plate counts, leading to exceptional resolving power, particularly for complex mixtures.

    • Orthogonal Separation Mechanism: Because separation is based on the charge-to-mass ratio, it provides a fundamentally different selectivity compared to the hydrophobicity-based separation in RP-HPLC.[21] This makes it an excellent complementary technique for confirming purity or resolving impurities that co-elute in HPLC.

    • Minimal Solvent and Sample Usage: CE consumes nanoliter volumes of sample and microliter volumes of buffer, making it highly economical.[21]

  • Considerations:

    • Sensitivity: Standard UV detection in CE can be less sensitive than in HPLC due to the very small optical path length across the capillary.

    • Analyte Requirement: The technique is best suited for charged molecules. While neutral compounds can be analyzed using a variation called Micellar Electrokinetic Chromatography (MEKC), it adds complexity.

G cluster_main Purity Analysis of 2-(Carboxymethyl)-4-fluorobenzoic acid A Primary Method (Validated) A_desc HPLC Principle: Hydrophobicity Speed: Standard Resolution: Good A->A_desc B Alternative 1 (High Throughput) B_desc UPLC Principle: Hydrophobicity Speed: Very Fast Resolution: Excellent B->B_desc C Alternative 2 (Orthogonal) C_desc Capillary Electrophoresis Principle: Charge/Size Ratio Speed: Fast Resolution: Excellent C->C_desc

Caption: Comparison of analytical techniques for purity testing.

Performance Comparison Summary
FeatureValidated HPLCUPLCCapillary Electrophoresis (CZE)
Primary Principle HydrophobicityHydrophobicityCharge-to-Mass Ratio
Typical Analysis Time 15 - 20 min1 - 5 min5 - 15 min
Resolution GoodExcellentExcellent
Solvent Consumption HighLowVery Low
Relative Sensitivity (UV) GoodExcellentModerate
Best For Routine QC, robust methodHigh-throughput screening, complex impurity profilingOrthogonal confirmation, chiral separations, charged analytes

Conclusion

The development and validation of a stability-indicating RP-HPLC method is a fundamental requirement for ensuring the purity of 2-(Carboxymethyl)-4-fluorobenzoic acid. By following the systematic approach outlined in the ICH Q2(R1) guidelines, a robust, reliable, and accurate method can be established for routine quality control and regulatory submissions. The causality-driven selection of chromatographic parameters—from the C18 stationary phase to the acidified mobile phase—ensures optimal performance for this acidic analyte.

While HPLC remains the industry's workhorse, an understanding of alternative technologies is crucial. UPLC offers undeniable advantages in speed and efficiency, making it the superior choice for high-throughput environments.[17][22] Capillary Electrophoresis provides a powerful, orthogonal separation mechanism, making it an invaluable tool for complementary purity assessments and resolving complex separation challenges. The choice between these techniques ultimately depends on the specific analytical need, balancing factors of speed, resolution, cost, and the nature of the scientific question at hand.

References

  • Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. Available at: [Link].

  • Ramautar, R. (2012). Capillary electrophoresis and small molecule drug discovery: a perfect match?. Drug Discovery Today, 17(7-8), 396-404. Available at: [Link].

  • Horie, T. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Electrophoresis, 27(12), 2263-82. Available at: [Link].

  • Kumar, A. (2017). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Available at: [Link].

  • WebofPharma. (2025). HPLC vs. UPLC. WebofPharma. Available at: [Link].

  • Rathore, A. S. (2021). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Available at: [Link].

  • Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf. Available at: [Link].

  • Alsante, K. M. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Bioanalytical Techniques. Available at: [Link] Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.pdf.

  • Scribd. HPLC vs. UPLC. Scribd. Available at: [Link].

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  • Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link].

  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. Available at: [Link].

  • Excedr. (2023). Capillary Electrophoresis: Overview & Applications. Excedr. Available at: [Link].

  • Scrutiny, S. (2018). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link].

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link].

  • In-CHROM. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. In-CHROM. Available at: [Link].

  • Protheragen. (2025). HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers?. Protheragen. Available at: [Link].

  • SCIEX. Introduction to Capillary Electrophoresis. SCIEX. Available at: [Link].

  • Bio-Rad. (2024). Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control. Bio-Rad. Available at: [Link].

  • Scribd. ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link].

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link].

  • ICH. Quality Guidelines. ICH. Available at: [Link].

  • Sušín, J. O. (2001). COMPARISON OF THREE METHODS TO ANALYZE NON- AROMATIC ORGANIC ACIDS IN HONEY. ResearchGate. Available at: [Link].

  • Scientific Research Publishing. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. Scientific Research Publishing. Available at: [Link].

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available at: [Link].

  • Shimadzu. (2018). Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Available at: [Link].

  • Shimadzu. Analytical Methods for Organic Acids. Shimadzu. Available at: [Link].

  • González-Hernández, R. (2016). Alternative reversed-phase high-performance liquid chromatography method to analyse organic acids in dairy products. ResearchGate. Available at: [Link].

  • Seebold, S. (2012). Separation and Determination of Fluorobenzoic Acids Using Ion Chromatography-Electrospray Mass Spectrometry. Journal of Chromatography A, 1270, 96-103. Available at: [Link].

  • Balz, G., & Schiemann, G. p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link].

  • SIELC Technologies. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link].

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  • Kubica, P. (2017). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link].

  • Zhang, J. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link].

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Navigating Specificity: A Comparative Guide to the Cross-reactivity of 2-(Carboxymethyl)-4-fluorobenzoic Acid Derivatives in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide will delve into the causality behind experimental choices for assessing cross-reactivity, provide detailed protocols for self-validating systems, and present comparative data to illustrate the performance of assays against potential alternative compounds. All key claims and protocols are supported by authoritative sources to ensure scientific integrity.

The Genesis of Cross-Reactivity: A Tale of Molecular Recognition

At its core, an immunoassay for a small molecule, or hapten, like 2-(Carboxymethyl)-4-fluorobenzoic acid, relies on the specific binding of an antibody to its target. Haptens themselves are not immunogenic and require conjugation to a larger carrier protein to elicit an immune response and generate specific antibodies[1][2]. The resulting polyclonal or monoclonal antibodies will recognize specific epitopes on the hapten molecule.

Cross-reactivity occurs when these antibodies bind to molecules other than the intended analyte[3][4]. This phenomenon is primarily driven by structural similarity between the target analyte and the cross-reacting molecule. The degree of cross-reactivity is a critical parameter that must be thoroughly evaluated during assay development and validation, as stipulated by regulatory bodies such as the FDA and EMA[5][6][7][8].

The following diagram illustrates the fundamental principle of a competitive immunoassay, a common format for small molecule detection where cross-reactivity is a key consideration.

G cluster_0 Competitive Immunoassay Principle cluster_1 Assay Outcome Analyte Target Analyte (e.g., 2-(Carboxymethyl)-4- fluorobenzoic acid) Antibody Specific Antibody Analyte->Antibody Binds Low_Signal Low Signal (High Analyte Concentration or Cross-Reactivity) Analyte->Low_Signal Competes with Labeled Analyte Labeled_Analyte Labeled Analyte (Tracer) Labeled_Analyte->Antibody Binds High_Signal High Signal (Low Analyte Concentration) Labeled_Analyte->High_Signal Binds to Antibody Well Immobilized Antibody or Capture Moiety Antibody->Well Immobilized Cross_Reactant Potential Cross-Reactant (Structurally Similar Molecule) Cross_Reactant->Antibody May Bind (Cross-reacts) Cross_Reactant->Low_Signal Competes with Labeled Analyte

Caption: Principle of a competitive immunoassay and the impact of cross-reactivity.

The Architect of Specificity: Hapten Design and its Profound Impact

The specificity of an antibody is fundamentally dictated by the structure of the hapten used for immunization. The way the hapten is conjugated to the carrier protein exposes certain epitopes while masking others, thereby directing the immune response. For 2-(Carboxymethyl)-4-fluorobenzoic acid, several structural features can influence antibody recognition and, consequently, cross-reactivity.

  • The Fluorine Atom: The position and electronic properties of the fluorine atom on the benzoic acid ring are critical determinants of specificity. Antibodies can often distinguish between positional isomers of fluorobenzoic acid[9][10].

  • The Carboxymethyl Group: The presence and position of the carboxymethyl group provide a key recognition site. Its spatial arrangement relative to the fluorobenzoic acid core will significantly impact antibody binding.

  • The Linker Arm: The point of attachment of the linker arm for conjugation to the carrier protein is crucial. A linker attached at a position distal to the key functional groups will generally lead to the production of more specific antibodies[1][11].

The three-dimensional conformation of the hapten also plays a vital role. Studies on other small molecules have shown that hapten conformations, sometimes described as 'I', 'P', 'ф', or 'Y' shapes, can determine whether the resulting antibodies have narrow or broad specificity[4].

G cluster_0 Hapten Design for 2-(Carboxymethyl)-4-fluorobenzoic acid cluster_1 Potential Conjugation Sites cluster_2 Resulting Antibody Specificity Hapten 2-(Carboxymethyl)-4-fluorobenzoic acid Fluorine at C4 Carboxymethyl at C2 Carboxylic Acid at C1 A A (Carboxymethyl group) Hapten:f2->A Linker Attachment B B (Aromatic ring) Hapten->B Linker Attachment High_Specificity High Specificity (Distal Linker) A->High_Specificity Broad_Specificity Broad Specificity (Proximal Linker) B->Broad_Specificity

Caption: Impact of linker position on antibody specificity for 2-(Carboxymethyl)-4-fluorobenzoic acid.

Comparative Cross-Reactivity Analysis: A Data-Driven Approach

To illustrate the principles of cross-reactivity, this section presents a comparative analysis of a hypothetical immunoassay developed for 2-(Carboxymethyl)-4-fluorobenzoic acid. The cross-reactivity of a panel of structurally related compounds is evaluated. The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Analyte / IC50 of Cross-Reactant) x 100

Where IC50 is the concentration of the compound that causes 50% inhibition of the signal in a competitive immunoassay.

Table 1: Cross-Reactivity Profile of a Monoclonal Antibody Against 2-(Carboxymethyl)-4-fluorobenzoic Acid

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
2-(Carboxymethyl)-4-fluorobenzoic acid Analyte5.2100%
4-Fluorobenzoic acidCross-Reactant 1> 1000< 0.5%
2-Carboxymethylbenzoic acidCross-Reactant 2250.82.1%
2-(Carboxymethyl)-5-fluorobenzoic acidCross-Reactant 385.36.1%
3-(Carboxymethyl)-4-fluorobenzoic acidCross-Reactant 4450.11.2%
Benzoic acidCross-Reactant 5> 1000< 0.5%

Analysis of the Data:

The data in Table 1 demonstrates the high specificity of the hypothetical monoclonal antibody for 2-(Carboxymethyl)-4-fluorobenzoic acid.

  • Criticality of the Carboxymethyl Group: The negligible cross-reactivity with 4-Fluorobenzoic acid highlights the crucial role of the carboxymethyl group in antibody recognition.

  • Importance of the Fluorine Atom: While 2-Carboxymethylbenzoic acid shows some cross-reactivity, it is significantly lower than the target analyte, indicating that the fluorine atom is also a key part of the epitope.

  • Positional Isomer Discrimination: The antibody effectively discriminates between positional isomers, as evidenced by the low cross-reactivity of 2-(Carboxymethyl)-5-fluorobenzoic acid and 3-(Carboxymethyl)-4-fluorobenzoic acid.

Experimental Protocols for Assessing Cross-Reactivity

A robust assessment of cross-reactivity is a critical component of immunoassay validation. The following is a detailed protocol for a competitive ELISA, a widely used format for this purpose.

Protocol: Competitive ELISA for Cross-Reactivity Assessment

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Assay Buffer: 0.5% BSA in PBST.

  • Coating Antigen: 2-(Carboxymethyl)-4-fluorobenzoic acid conjugated to a protein (e.g., Ovalbumin - OVA) not used for immunization.

  • Primary Antibody: Monoclonal or polyclonal antibody specific for 2-(Carboxymethyl)-4-fluorobenzoic acid.

  • Secondary Antibody: Enzyme-conjugated (e.g., HRP) anti-species IgG.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) or other suitable chromogenic substrate.

  • Stop Solution: 2 M Sulfuric Acid.

2. Assay Workflow:

G cluster_0 Competitive ELISA Workflow A 1. Coat Plate: Immobilize coating antigen (e.g., 1 µg/mL in coating buffer) overnight at 4°C. B 2. Wash Plate: Wash 3x with Wash Buffer. A->B C 3. Block Plate: Add Blocking Buffer and incubate for 1-2 hours at RT. B->C D 4. Wash Plate: Wash 3x with Wash Buffer. C->D E 5. Competitive Binding: Add standards or cross-reactants and primary antibody. Incubate for 1-2 hours at RT. D->E F 6. Wash Plate: Wash 3x with Wash Buffer. E->F G 7. Add Secondary Antibody: Add enzyme-conjugated secondary antibody. Incubate for 1 hour at RT. F->G H 8. Wash Plate: Wash 5x with Wash Buffer. G->H I 9. Develop Signal: Add substrate and incubate in the dark. H->I J 10. Stop Reaction: Add Stop Solution. I->J K 11. Read Plate: Measure absorbance at the appropriate wavelength (e.g., 450 nm). J->K

Caption: Step-by-step workflow for a competitive ELISA to assess cross-reactivity.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance against the log of the concentration of the target analyte.

  • Perform a four-parameter logistic (4-PL) curve fit to the standard curve data.

  • For each potential cross-reactant, prepare a dilution series and run in the assay.

  • Determine the IC50 value for the target analyte and each cross-reactant from their respective dose-response curves.

  • Calculate the percentage of cross-reactivity using the formula provided earlier.

Conclusion and Best Practices

The specificity of an immunoassay for 2-(Carboxymethyl)-4-fluorobenzoic acid derivatives is not an inherent property but is meticulously engineered through careful hapten design and rigorous validation. This guide has underscored the critical interplay between the molecular structure of the hapten and the resulting antibody specificity.

For researchers and drug development professionals, the key takeaways are:

  • Strategic Hapten Design is Paramount: The position of the linker arm for conjugation is a critical decision that will profoundly influence the specificity of the generated antibodies.

  • Thorough Validation is Non-Negotiable: A comprehensive cross-reactivity assessment against a panel of structurally related compounds is essential to ensure the reliability of the assay data. This aligns with the stringent requirements of regulatory agencies like the FDA and EMA[3][5][6][12].

  • Understand the Assay Format: The choice of immunoassay format can also influence the apparent cross-reactivity. Therefore, validation should be performed in the final assay format that will be used for sample analysis.

By adhering to these principles and employing the detailed protocols outlined in this guide, scientists can develop and validate highly specific immunoassays for 2-(Carboxymethyl)-4-fluorobenzoic acid and its derivatives, leading to more accurate and reliable data in their research and development endeavors.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

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A Comparative Guide to Catalytic Synthesis of Fluorobenzoic Acids: Efficacy of Palladium, Copper, and Nickel Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Fluorobenzoic Acids

Fluorobenzoic acids are cornerstone building blocks in modern chemical and pharmaceutical sciences. The strategic incorporation of fluorine into the benzoic acid scaffold can dramatically alter the molecule's physicochemical properties, including its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This has led to their widespread use in the development of pharmaceuticals, agrochemicals, and advanced materials. Consequently, the efficient and selective synthesis of these valuable compounds is a topic of paramount importance for researchers and drug development professionals.

This guide provides an in-depth, objective comparison of the efficacy of different transition metal catalysts—primarily palladium, copper, and nickel—for the synthesis of fluorobenzoic acids. We will delve into the mechanistic nuances of each catalytic system, present supporting experimental data, and provide detailed protocols to empower you, the researcher, to make informed decisions for your synthetic challenges.

Strategic Approaches to Catalytic Fluorobenzoic Acid Synthesis

The synthesis of fluorobenzoic acids can be broadly categorized into two main strategies:

  • Direct C-H Fluorination: This highly atom-economical approach involves the direct conversion of a C-H bond on the benzoic acid ring to a C-F bond. This strategy is particularly attractive for late-stage functionalization of complex molecules.

  • Decarboxylative Fluorination: In this transformation, the carboxylic acid group itself is replaced by a fluorine atom. This method offers a unique retrosynthetic disconnection.

Additionally, the reverse approach, the carboxylation of a fluoroaromatic compound, is also a viable strategy, particularly with the advancements in nickel catalysis.

This guide will focus on comparing the catalysts within the context of these synthetic strategies.

Palladium-Catalyzed C-H Fluorination: Precision at a Price

Palladium catalysis is a powerhouse in C-H functionalization, and its application in the fluorination of benzoic acids is a testament to its capabilities. Typically, these reactions proceed via an ortho-directing group strategy, where the carboxylic acid itself or a derivative guides the palladium catalyst to the adjacent C-H bond.

Mechanistic Rationale: The Pd(II)/Pd(IV) Cycle

The generally accepted mechanism for palladium-catalyzed C-H fluorination involves a Pd(II)/Pd(IV) catalytic cycle.[2][3] The key steps are:

  • C-H Activation: The palladium(II) catalyst coordinates to the directing group, followed by the cleavage of the ortho C-H bond to form a palladacycle intermediate.

  • Oxidation: The palladacycle is then oxidized by a fluorine source, often an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to a high-valent Pd(IV) species.

  • Reductive Elimination: The crucial C-F bond is formed through reductive elimination from the Pd(IV) center, regenerating the Pd(II) catalyst.

Palladium-Catalyzed C-H Fluorination Cycle
Performance and Limitations

While elegant, the direct palladium-catalyzed ortho-C-H fluorination of benzoic acid itself has met with challenges, often resulting in low yields. For instance, a study employing a specialized pyridone ligand reported an isolated yield of only 13% for the mono-fluorinated product.[4] The requirement for specialized and often expensive ligands and oxidants can also be a drawback. However, for more complex substrates where high selectivity is paramount, palladium catalysis remains a valuable tool.

Copper-Catalyzed Systems: A Versatile and Cost-Effective Alternative

Copper catalysts have emerged as a highly attractive alternative to palladium, offering a more economical and often mechanistically distinct pathway for the synthesis of fluorobenzoic acids.

C-H Fluorination via Directing Groups

Similar to palladium, copper can effect the ortho-C-H fluorination of benzoic acid derivatives with the aid of a directing group. The use of an N-(quinolin-8-yl)benzamide directing group has been particularly successful.

Decarboxylative Fluorination: A Photochemical Approach

A particularly innovative copper-catalyzed method is the decarboxylative fluorination of benzoic acids.[5][6][7] This reaction often proceeds via a photo-induced ligand-to-metal charge transfer (LMCT) mechanism.

Mechanistic Insights: The Power of Light

In this process:

  • A copper(II) carboxylate complex is formed in situ.

  • Upon irradiation with visible light, an electron is transferred from the carboxylate ligand to the copper center (LMCT), generating a carboxyl radical and a copper(I) species.

  • The carboxyl radical rapidly extrudes carbon dioxide to form an aryl radical.

  • This aryl radical is then trapped by a copper(II) fluoride species (regenerated in the catalytic cycle) to form a high-valent arylcopper(III) fluoride intermediate.

  • Reductive elimination of this intermediate furnishes the desired aryl fluoride and regenerates the active copper catalyst.

Copper-Catalyzed Decarboxylative Fluorination

This method is advantageous due to its mild reaction conditions and the avoidance of pre-installed directing groups.

Nickel-Catalyzed Carboxylation: An Alternative Strategy

While less common for direct fluorination of benzoic acids, nickel catalysis offers a powerful alternative approach: the carboxylation of fluoroaromatics to generate fluorobenzoic acids. This is particularly useful when the corresponding fluoroarene is a readily available starting material.

Recent advancements have demonstrated the nickel-catalyzed carboxylation of aryl fluorosulfates with carbon dioxide, providing a novel route to arene carboxylic acids.[8][9]

Mechanistic Considerations

Nickel-catalyzed cross-coupling reactions typically proceed through a Ni(0)/Ni(II) catalytic cycle. In the context of carboxylation, the key steps involve the oxidative addition of the aryl electrophile to a Ni(0) species, followed by carboxylation with CO2 and subsequent reductive elimination.

Comparative Data Summary

The following table summarizes the key features and performance of palladium, copper, and nickel catalysts in the synthesis of fluorobenzoic acids, based on available literature data. A direct comparison of yields is challenging due to the variety of substrates and reaction conditions reported.

Catalyst SystemTypical ReactionAdvantagesDisadvantagesRepresentative Yields
Palladium Ortho-C-H FluorinationHigh selectivity, well-studiedHigh cost, often requires specialized ligands, can have low yields for simple substrates13% for ortho-fluorination of benzoic acid[4]
Copper Ortho-C-H Fluorination, Decarboxylative FluorinationLow cost, versatile, mild conditions for photochemical methodsC-H fluorination often requires a directing group, decarboxylative methods can have substrate limitationsVaried, up to 95% for specific substrates in directed C-H fluorination; 16-40% for decarboxylative fluorination[10]
Nickel Carboxylation of FluoroaromaticsLow cost, effective for cross-couplingLess developed for direct fluorination of benzoic acids, carboxylation requires specific substrates (e.g., fluorosulfates)Good to excellent yields for carboxylation of aryl fluorosulfates[8]

Experimental Protocols

Protocol 1: Copper-Catalyzed Ortho-Fluorination of N-(quinolin-8-yl)benzamide

This protocol is adapted from a reported procedure for the copper-catalyzed, directing group-assisted fluorination of arene C-H bonds.

Materials:

  • N-(quinolin-8-yl)benzamide derivative

  • Copper(I) iodide (CuI)

  • Silver fluoride (AgF)

  • N-Methylmorpholine N-oxide (NMO)

  • Dimethylformamide (DMF)

Procedure:

  • To a reaction vial, add the N-(quinolin-8-yl)benzamide substrate (1.0 equiv), CuI (0.1 equiv), AgF (2.0 equiv), and NMO (2.5 equiv).

  • Add anhydrous DMF as the solvent.

  • Seal the vial and heat the reaction mixture at the optimized temperature (e.g., 120 °C) for the specified time (e.g., 24 hours).

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Ortho-C-H Fluorination of Benzoic Acid

This protocol is based on a reported method using a pyridone ligand.[4]

Materials:

  • Benzoic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Pyridone ligand

  • N-Fluorobenzenesulfonimide (NFSI)

  • Potassium carbonate (K2CO3)

  • Solvent (e.g., trifluorotoluene)

Procedure:

  • To a dry reaction tube, add benzoic acid (1.0 equiv), Pd(OAc)2 (0.1 equiv), the pyridone ligand (0.2 equiv), and K2CO3 (2.0 equiv).

  • Add NFSI (1.2 equiv).

  • Add the anhydrous solvent under an inert atmosphere.

  • Seal the tube and heat the reaction mixture at the optimized temperature (e.g., 130 °C) for the specified time.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography to obtain the ortho-fluorinated benzoic acid.

Sources

A Comparative Analysis of the Biological Activities of 2-(Carboxymethyl)-4-fluorobenzoic Acid and Its Parent Moieties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of the potential biological activities of 2-(Carboxymethyl)-4-fluorobenzoic acid against its parent compounds, 4-fluorobenzoic acid and phenylacetic acid. Due to the limited publicly available data on the biological effects of 2-(Carboxymethyl)-4-fluorobenzoic acid, this document synthesizes the known activities of its precursors to hypothesize its potential pharmacological profile. Furthermore, we present detailed experimental protocols to validate these hypotheses, offering a roadmap for future research in drug discovery and development.

Introduction: Rationale and Chemical Structures

The strategic combination of pharmacologically active moieties into a single molecule is a cornerstone of modern medicinal chemistry. 2-(Carboxymethyl)-4-fluorobenzoic acid is a synthetic organic compound that integrates the structural features of two biologically relevant parent molecules: 4-fluorobenzoic acid and phenylacetic acid. The introduction of a fluorine atom, a common strategy in drug design, can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity[1]. Phenylacetic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects[2][3][4][5][6][7][8][9].

This guide explores the hypothesis that the combination of these two parent structures in 2-(Carboxymethyl)-4-fluorobenzoic acid could result in a molecule with unique or enhanced biological activities.

Chemical Structures:

  • 2-(Carboxymethyl)-4-fluorobenzoic acid:

    • CAS: 500779-09-9[10]

    • Molecular Formula: C₉H₇FO₄

  • 4-Fluorobenzoic acid:

    • CAS: 456-22-4[11]

    • Molecular Formula: C₇H₅FO₂

  • Phenylacetic acid ((Carboxymethyl)benzene):

    • CAS: 103-82-2[4]

    • Molecular Formula: C₈H₈O₂

Biological Activities of the Parent Compounds

4-Fluorobenzoic Acid

4-Fluorobenzoic acid is primarily utilized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals[11][12][13]. While its intrinsic biological activity is not extensively documented, its derivatives have shown promise in several areas:

  • Antimicrobial Potential: Derivatives of 4-fluorobenzoic acid have been synthesized and evaluated as potential antimicrobial agents[14][15]. Studies on fluorobenzoylthiosemicarbazides, derived from fluorobenzoic acids, have demonstrated activity against Gram-positive bacteria[16].

  • Antioxidant Activity: Schiff bases and oxadiazole analogs derived from 4-fluorobenzoic acid have shown free radical scavenging potential[17].

  • Enzyme Inhibition: The incorporation of fluorine can influence a molecule's binding affinity to enzymes[1]. Fluorinated organic molecules are a significant area of research for developing potent and selective enzyme inhibitors[18].

Phenylacetic Acid

Phenylacetic acid exhibits a broader and more established range of biological activities:

  • Antimicrobial Activity: Phenylacetic acid is a known antimicrobial agent produced by various bacteria, including Bacillus licheniformis and ant species[4][6]. Its mechanism of action against bacteria like Agrobacterium tumefaciens involves disrupting cell metabolism, inhibiting protein synthesis, and compromising cell membrane integrity[19][20].

  • Anti-inflammatory Properties: Derivatives of phenylacetic acid are widely recognized as non-steroidal anti-inflammatory drugs (NSAIDs), with diclofenac being a prominent example[2][9]. These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.

  • Antineoplastic Potential: Phenylacetic acid has been investigated for its potential anticancer properties, including the ability to induce differentiation and apoptosis in tumor cells[21][22].

  • Plant Growth Regulation: It functions as an auxin, a class of plant hormones that regulate growth and development[4].

  • Human Metabolism: Phenylacetic acid is a natural metabolite of the amino acid phenylalanine in humans[4][23].

Hypothesized Biological Activities of 2-(Carboxymethyl)-4-fluorobenzoic Acid

Based on the activities of its parent compounds, we can postulate that 2-(Carboxymethyl)-4-fluorobenzoic acid may exhibit the following properties:

  • Enhanced Antimicrobial Activity: The phenylacetic acid moiety provides a known antimicrobial scaffold. The addition of a fluorine atom from the 4-fluorobenzoic acid portion could enhance this activity due to fluorine's ability to increase cell membrane permeability and stability of the compound.

  • Novel Anti-inflammatory Effects: The structural similarity to phenylacetic acid derivatives used as NSAIDs suggests potential anti-inflammatory properties. The fluorine substitution could modulate its selectivity and potency towards inflammatory targets like COX enzymes.

  • Enzyme Inhibition: The presence of both a carboxylic acid group and a fluorine atom makes it a candidate for inhibiting various enzymes through competitive or non-competitive mechanisms[18].

Proposed Experimental Protocols for Validation

To investigate the hypothesized biological activities of 2-(Carboxymethyl)-4-fluorobenzoic acid, the following experimental workflows are proposed.

Antimicrobial Susceptibility Testing

This protocol aims to determine the minimum inhibitory concentration (MIC) of the target compound against a panel of pathogenic bacteria.

Workflow Diagram:

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Prepare stock solution of 2-(Carboxymethyl)-4-fluorobenzoic acid in DMSO serial_dilution Perform serial two-fold dilutions of the compound in a 96-well plate start->serial_dilution bacterial_prep Culture bacterial strains (e.g., S. aureus, E. coli) to mid-log phase inoculation Inoculate each well with a standardized bacterial suspension bacterial_prep->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation readout Determine MIC by visual inspection for turbidity or using a plate reader incubation->readout compare Compare MIC values with parent compounds and standard antibiotics readout->compare COX_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis enzyme_prep Prepare purified COX-1 and COX-2 enzymes incubation Pre-incubate enzyme with the compound or vehicle control enzyme_prep->incubation compound_prep Prepare serial dilutions of the test compound compound_prep->incubation reaction_start Initiate the reaction by adding arachidonic acid (substrate) incubation->reaction_start reaction_stop Incubate for a defined time, then stop the reaction reaction_start->reaction_stop pg_measurement Measure prostaglandin E2 (PGE2) production via ELISA reaction_stop->pg_measurement ic50_calc Calculate the IC50 value for each compound against each enzyme pg_measurement->ic50_calc

Caption: Workflow for COX enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagents: Use a commercial COX inhibitor screening assay kit.

  • Compound Preparation: Prepare serial dilutions of the test compound, parent compounds, and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) in the provided assay buffer.

  • Enzyme Reaction: In separate wells for COX-1 and COX-2, add the enzyme, the test compound, and arachidonic acid as the substrate.

  • Incubation: Incubate the reaction mixture according to the kit's instructions (typically 10-20 minutes at 37°C).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a colorimetric or fluorescent-based ELISA.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical summary of expected outcomes from the proposed experiments, which would allow for a direct comparison of the biological activities.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
2-(Carboxymethyl)-4-fluorobenzoic acid To be determinedTo be determinedTo be determinedTo be determined
4-Fluorobenzoic acid>256>256>100>100
Phenylacetic acid128256>10050

Conclusion

While there is a lack of direct experimental data on the biological activity of 2-(Carboxymethyl)-4-fluorobenzoic acid, a comparative analysis of its parent compounds, 4-fluorobenzoic acid and phenylacetic acid, provides a strong rationale for investigating its potential as an antimicrobial and anti-inflammatory agent. The proposed experimental protocols offer a clear and scientifically rigorous path to characterizing its biological profile. The insights gained from such studies will be invaluable for researchers and professionals in the field of drug development, potentially uncovering a novel therapeutic candidate.

References

  • Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., Davoodi, J., & Foroumadi, A. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389. Available at: [Link]

  • Atkinson, D. C., & Leach, M. J. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 6(5), 657-666. Available at: [Link]

  • Ataman Kimya. Phenylacetic Acid. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 999, Phenylacetic acid. Available at: [Link]

  • PharmaCompass. Phenylacetic Acid. Available at: [Link]

  • Wikipedia. Phenylacetic acid. Available at: [Link]

  • Xie, J., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. AMB Express, 12(1), 10. Available at: [Link]

  • Aruna kumari, S., Kishore babu, B., & Prasad, M. S. N. A. (2019). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. Journal of Chemical and Pharmaceutical Sciences, 12(1). Available at: [Link]

  • Kim, Y. S., et al. (2004). Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. Current Microbiology, 48(4), 312-317. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9973, 4-Fluorobenzoic acid. Available at: [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • Grokipedia. 4-Fluorobenzoic acid. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 131430128, 4-(Carboxymethyl)-2-fluorobenzoic acid. Available at: [Link]

  • MySkinRecipes. 2-(Carboxymethyl)-4-fluorobenzoic acid. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Available at: [Link]

  • Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Available at: [Link]

  • Wikipedia. Analgesic. Available at: [Link]

  • Wellendorph, P., et al. (2005). Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain. Journal of Pharmacology and Experimental Therapeutics, 315(2), 739-746. Available at: [Link]

  • Porretta, G. C., et al. (1984). [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines]. Il Farmaco; edizione scientifica, 39(9), 752-764. Available at: [Link]

  • ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • ResearchGate. (2020). Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. Available at: [Link]

  • Szymański, P., et al. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 133. Available at: [Link]

  • Royal Society of Chemistry. (2018). Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. Chemical Communications, 54(84), 11927-11930. Available at: [Link]

  • Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Selecting the Optimal Chromatography Column for Fluorobenzoic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of positional isomers like fluorobenzoic acids (FBAs) represent a frequent and formidable analytical challenge. These structurally similar compounds often exhibit nearly identical physicochemical properties, making their resolution by conventional chromatographic techniques a non-trivial pursuit. This guide provides an in-depth comparison of various high-performance liquid chromatography (HPLC) columns, offering field-proven insights and experimental data to empower you in selecting the most effective stationary phase for your FBA separation needs.

The Challenge of Separating Fluorobenzoic Acid Isomers

The 2-, 3-, and 4-fluorobenzoic acid isomers possess the same molecular weight and similar polarities, leading to co-elution or inadequate resolution on standard reversed-phase columns.[1] Achieving baseline separation is paramount for accurate quantification and is critically dependent on the nuanced interactions between the analytes and the stationary phase. The choice of the chromatography column, therefore, becomes the most powerful tool in the method developer's arsenal.[2][3]

A Comparative Analysis of Stationary Phases

While the C18 column is a workhorse in many laboratories, its primarily hydrophobic retention mechanism is often insufficient to resolve the subtle structural differences among FBA isomers.[4] To overcome this limitation, alternative stationary phases that offer different selectivity are essential. This guide will focus on the comparative performance of three key column chemistries: the traditional C18, the Phenyl-Hexyl, and the Pentafluorophenyl (PFP).

C18 Columns: The Baseline Standard

Conventional C18 (octadecylsilane) columns are the most widely used stationary phases in reversed-phase HPLC.[4] Their retention mechanism is predominantly based on hydrophobic (van der Waals) interactions between the long alkyl chains and the non-polar regions of the analyte molecules.

  • Mechanism of Interaction: For fluorobenzoic acids, retention on a C18 column is influenced by the overall hydrophobicity of the molecule. While all three isomers have the same elemental composition, slight differences in their dipole moments and intramolecular interactions can lead to minor variations in retention. However, these differences are often too small to achieve baseline separation under typical reversed-phase conditions.[5][6][7]

  • Performance Insights: A standard C18 column can be a reasonable starting point for method development, particularly when coupled with a mass spectrometer for detection, which can aid in distinguishing the isomers.[5][6] However, for UV-based quantification where chromatographic resolution is essential, C18 columns frequently fall short of providing the necessary selectivity for baseline separation of all three FBA isomers.

Phenyl-Hexyl Columns: Harnessing Aromatic Interactions

Phenyl-Hexyl columns feature a stationary phase with a phenyl ring attached to the silica surface via a six-carbon alkyl chain. This unique chemistry offers a dual retention mechanism, combining moderate hydrophobicity with aromatic selectivity.[8][9][10]

  • Mechanism of Interaction: The phenyl ring of the stationary phase can engage in π-π interactions with the aromatic ring of the fluorobenzoic acid analytes.[10] These interactions are sensitive to the electron density of the aromatic ring and the position of the fluorine substituent, which can influence the elution order and provide a different selectivity compared to a C18 column.[3] The hexyl linker contributes to the overall hydrophobic retention.[8]

  • Performance Insights: Phenyl-Hexyl columns often provide enhanced retention and altered selectivity for aromatic compounds, making them a significant improvement over C18 for FBA separation.[3][8] The potential for π-π stacking interactions introduces an additional dimension of selectivity that can be exploited to resolve these challenging positional isomers.

Pentafluorophenyl (PFP) Columns: A Multi-Modal Approach to Selectivity

Pentafluorophenyl (PFP) stationary phases are highly effective for the separation of positional isomers, particularly those containing halogen atoms.[2][11] The electron-deficient nature of the fluorinated phenyl ring allows for a complex interplay of retention mechanisms.

  • Mechanism of Interaction: PFP columns offer a unique combination of interactions, including:

    • π-π interactions: Similar to phenyl-hexyl phases, but the electron-withdrawing fluorine atoms on the PFP ring alter the nature of these interactions.[4]

    • Dipole-dipole interactions: The highly polar C-F bonds in the stationary phase can interact with the dipole moment of the fluorobenzoic acid isomers.

    • Charge transfer interactions: The electron-deficient PFP ring can act as a Lewis acid, interacting with electron-rich aromatic systems.[2]

    • Hydrogen bonding: The stationary phase can act as a hydrogen bond acceptor.

    • Hydrophobic interactions: Though generally less hydrophobic than C18 phases.[11]

  • Performance Insights: The multi-modal retention mechanism of PFP columns often results in superior selectivity and resolution for halogenated aromatic compounds like fluorobenzoic acids.[2][12][13] These columns have demonstrated the ability to provide baseline separation where both C18 and Phenyl-Hexyl phases have failed.[2]

Experimental Data Summary

The following table summarizes typical performance characteristics of the discussed columns for the separation of fluorobenzoic acid isomers based on a review of available literature and application notes.

Column TypePrimary Retention Mechanism(s)Expected Resolution of FBA IsomersKey AdvantagesPotential Limitations
C18 HydrophobicPoor to partialWidely available, good for general-purpose reversed-phase methods.[14]Often insufficient selectivity for positional isomers.[1]
Phenyl-Hexyl Hydrophobic, π-π interactionsPartial to goodEnhanced selectivity for aromatic compounds compared to C18.[3]May not provide baseline separation in all cases.
PFP π-π, dipole-dipole, charge transfer, hydrogen bonding, hydrophobicGood to excellentMultiple retention mechanisms offer unique and often superior selectivity for halogenated isomers.[2][11][12]May require more specific mobile phase optimization.

Experimental Workflow for Column Selection and Method Development

The following workflow provides a systematic approach to selecting the optimal column and developing a robust separation method for fluorobenzoic acid isomers.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation and Selection cluster_2 Phase 3: Method Optimization A Prepare a mixture of 2-, 3-, and 4-fluorobenzoic acid standards B Screen C18, Phenyl-Hexyl, and PFP columns (e.g., 50 x 2.1 mm, <3 µm) A->B C Use a generic gradient (e.g., 10-90% Acetonitrile with 0.1% Formic Acid) B->C D Evaluate resolution and peak shape from the initial screening C->D E Select the column providing the best initial separation (likely PFP or Phenyl-Hexyl) D->E F Optimize mobile phase composition (e.g., organic modifier, pH, buffer) E->F G Fine-tune gradient slope and temperature F->G H Validate the final method for robustness, accuracy, and precision G->H

Caption: A logical workflow for chromatography column selection and method development for fluorobenzoic acid isomer separation.

Benchmark Experimental Protocol

This protocol provides a starting point for the separation of fluorobenzoic acid isomers using a PFP column, which is often the most successful stationary phase.

1. Preparation of Mobile Phase and Standards

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Solution: Prepare a stock solution containing 100 µg/mL each of 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid in a 50:50 mixture of Acetonitrile and Water.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: PFP Column (e.g., 100 x 4.6 mm, 2.7 µm).

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 230 nm.

  • Gradient Program:

    • 0.00 min: 20% B

    • 10.00 min: 50% B

    • 10.10 min: 95% B

    • 12.00 min: 95% B

    • 12.10 min: 20% B

    • 15.00 min: 20% B

3. Data Analysis

  • Identify the peaks corresponding to the three isomers based on their retention times.

  • Calculate the resolution between adjacent peaks to assess the quality of the separation. A resolution value of >1.5 is typically desired for baseline separation.

G cluster_isomers Fluorobenzoic Acid Isomers cluster_column Chromatography Column cluster_separation Separation Outcome isomer2 2-Fluorobenzoic Acid C18 C18 (Hydrophobic) isomer2->C18 PhenylHexyl Phenyl-Hexyl (Hydrophobic + π-π) isomer2->PhenylHexyl PFP PFP (Multiple Interactions) isomer2->PFP isomer3 3-Fluorobenzoic Acid isomer3->C18 isomer3->PhenylHexyl isomer3->PFP isomer4 4-Fluorobenzoic Acid isomer4->C18 isomer4->PhenylHexyl isomer4->PFP Poor Poor Resolution C18->Poor Improved Improved Resolution PhenylHexyl->Improved Baseline Baseline Separation PFP->Baseline

Caption: Relationship between fluorobenzoic acid isomers, column chemistry, and expected separation outcome.

Conclusion

The separation of fluorobenzoic acid isomers is a challenging task that necessitates a thoughtful approach to column selection. While traditional C18 columns may serve as a preliminary screening tool, their limited selectivity often proves inadequate. Phenyl-Hexyl columns offer an improvement by introducing π-π interactions, but the multi-modal retention mechanisms of Pentafluorophenyl (PFP) columns consistently provide the most robust and reliable separation for these challenging positional isomers. By understanding the underlying principles of these stationary phases and employing a systematic method development workflow, researchers can confidently achieve baseline resolution and ensure the accuracy and integrity of their analytical results.

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (2014). Agilent Technologies.
  • Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. (2019).
  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. (n.d.).
  • Luna Phenyl-Hexyl HPLC Columns. (n.d.). Phenomenex.
  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatogra. (n.d.).
  • DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. (n.d.).
  • Technical Support Center: HPLC Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic Acid Isomers. (2025). Benchchem.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.).
  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (n.d.).
  • Ultra Aqueous C18 HPLC Prep Column, 5 µm, 50 x 10 mm. (n.d.). Restek.
  • Kinetex Phenyl-Hexyl Core-Shell HPLC Columns. (n.d.). Phenomenex.
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016).
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. (n.d.). Agilent Technologies.
  • Technical Support Center: Analytical Method Development for 3-Fluorobenzoic Acid and its Morpholide. (2025). Benchchem.
  • Phenyl-Hexyl Columns. (n.d.).

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A Spectroscopic Guide to the Synthesis of 2-(Carboxymethyl)-4-fluorobenzoic Acid: A Comparative Analysis of Key Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. This guide provides an in-depth spectroscopic comparison of 2-(Carboxymethyl)-4-fluorobenzoic acid, a valuable building block in medicinal chemistry, and its key precursors. By understanding the distinct spectral signatures of each synthetic intermediate, researchers can ensure the integrity of their reaction pathways and the purity of their final compound. This document serves as a practical reference for scientists, offering detailed experimental protocols, comparative data analysis, and the underlying scientific rationale for the observed spectroscopic phenomena.

Introduction

2-(Carboxymethyl)-4-fluorobenzoic acid is a bifunctional aromatic compound whose structure is of interest in the design of novel therapeutic agents. The presence of two carboxylic acid groups and a fluorine atom offers multiple points for molecular interaction and modification, making it a versatile scaffold. The synthetic route to this target molecule often involves a multi-step process, and rigorous spectroscopic analysis at each stage is crucial for unambiguous structure elucidation and quality control. This guide will focus on a common synthetic pathway and provide a detailed comparative analysis of the spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthetic Pathway Overview

A logical and frequently employed synthetic route to 2-(Carboxymethyl)-4-fluorobenzoic acid begins with a suitable fluorinated toluene derivative. A plausible pathway, which will form the basis of our spectroscopic comparison, is outlined below. This multi-step synthesis allows for the systematic introduction of the required functional groups.

Synthetic_Pathway cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis 4-Fluoro-2-methylbenzoic_acid 4-Fluoro-2-methylbenzoic acid Methyl_2-bromomethyl-4-fluorobenzoate Methyl 2-(bromomethyl)-4-fluorobenzoate 4-Fluoro-2-methylbenzoic_acid->Methyl_2-bromomethyl-4-fluorobenzoate NBS, AIBN, CCl4, then CH3OH, H+ 2-cyanomethyl Methyl 2-(cyanomethyl)-4-fluorobenzoate Methyl_2-bromomethyl-4-fluorobenzoate->2-cyanomethyl NaCN, DMSO Final_Product 2-(Carboxymethyl)-4-fluorobenzoic acid 2-cyanomethyl->Final_Product H3O+, Heat Spectra_Correlation cluster_precursor 4-Fluoro-2-methylbenzoic Acid cluster_intermediate Methyl 2-(bromomethyl)-4-fluorobenzoate cluster_final 2-(Carboxymethyl)-4-fluorobenzoic Acid precursor_H ¹H NMR: CH₃ at ~2.5 ppm intermediate_H ¹H NMR: CH₂Br at ~4.9 ppm precursor_H->intermediate_H Bromination precursor_C ¹³C NMR: CH₃ at ~21 ppm intermediate_C ¹³C NMR: CH₂Br at ~30 ppm precursor_C->intermediate_C Bromination precursor_IR IR: Broad O-H, C=O at ~1680 cm⁻¹ intermediate_IR IR: No O-H, Ester C=O at ~1720 cm⁻¹ precursor_IR->intermediate_IR Esterification final_H ¹H NMR: CH₂ at ~3.8 ppm, 2x COOH intermediate_H->final_H Cyanation & Hydrolysis final_C ¹³C NMR: CH₂ at ~40 ppm, 2x C=O intermediate_C->final_C Cyanation & Hydrolysis final_IR IR: Very Broad O-H, C=O at ~1700 cm⁻¹ intermediate_IR->final_IR Hydrolysis

Caption: Key spectroscopic shifts during the synthesis.

Conclusion

The spectroscopic journey from 4-fluoro-2-methylbenzoic acid to 2-(carboxymethyl)-4-fluorobenzoic acid is a clear demonstration of how NMR, IR, and Mass Spectrometry serve as indispensable tools in synthetic organic chemistry. Each reaction step imparts a unique spectral fingerprint on the molecule, allowing for confident tracking of the synthesis and characterization of the final product. The comparative data presented in this guide provides researchers with a reliable reference for their own synthetic endeavors, ensuring the production of high-purity materials essential for drug discovery and development.

References

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Fluorobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, analytical chemists, and drug development professionals, the accurate quantification of fluorobenzoic acids (FBAs) is paramount. These compounds are not only crucial synthetic intermediates but are also widely used as tracers in environmental studies, making the reliability of their analytical methods a matter of significant scientific integrity.[1] While single-laboratory validation establishes a method's performance under controlled conditions, inter-laboratory validation is the crucible that tests its true robustness and transferability—essential for regulatory acceptance and collaborative research.

This guide provides an in-depth comparison of the primary analytical techniques for FBA analysis—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by performance data from validation studies. Critically, it frames this comparison within the context of inter-laboratory validation, explaining the principles and processes that underpin confidence in an analytical method across multiple laboratories. While specific inter-laboratory proficiency testing schemes for fluorobenzoic acids are not widely published, this guide draws upon established protocols from authoritative bodies and analogous studies for similar organic compounds to provide a comprehensive framework for assessment.

The Imperative of Inter-Laboratory Validation

A method validated in a single laboratory demonstrates efficacy. However, subtle variations in instrumentation, reagents, environmental conditions, and operator technique can introduce bias when the method is transferred. Inter-laboratory validation, often conducted through Proficiency Testing (PT) schemes or collaborative studies, is the ultimate test of a method's reproducibility.[2][3]

As outlined by organizations like Eurachem and in standards such as ISO/IEC 17043, PT schemes provide an objective evaluation of a laboratory's performance by comparing its results to those of other laboratories and a reference value.[1][4][5][6] This process is fundamental for accreditation (e.g., to ISO/IEC 17025) and for ensuring that data generated in different locations are comparable and reliable.[5][7]

The typical workflow of a proficiency test involves a coordinating body sending identical, homogeneous test samples to multiple participating laboratories. The results are then statistically analyzed to determine consensus values and evaluate individual laboratory performance, often using z-scores.[4][8]

cluster_PT_Provider Proficiency Testing (PT) Provider cluster_Participating_Labs Participating Laboratories A Prepare & Homogenize Test Material (e.g., Spiked Water Sample) B Establish Assigned Value & Performance Criteria A->B C Distribute Samples to Participating Labs B->C F Receive & Analyze PT Sample using Designated Method C->F D Collect & Statistically Analyze Data (e.g., z-scores, RSD_R) E Issue Performance Report D->E H Receive Report & Implement Corrective Actions if Necessary E->H G Report Results to PT Provider F->G

Caption: Workflow of a typical inter-laboratory proficiency testing scheme.

Core Analytical Methodologies: A Performance Comparison

The two predominant techniques for the trace analysis of fluorobenzoic acids are GC-MS and LC-MS/MS. The choice between them is driven by factors such as required sensitivity, sample matrix complexity, and the need for derivatization.[9]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation by liquid phase partitioning followed by selective mass-based detection.
Sample Prep Requires derivatization (e.g., esterification) to increase volatility. Often coupled with Solid-Phase Extraction (SPE) for pre-concentration.[10]Often requires only dilution and filtration. SPE can be used for ultra-trace levels and matrix cleanup.[11]
Sensitivity (LOQ) Very high; reported in the ng/L range (e.g., 6-44 ng/L for various FBAs in water).[10]Extremely high; reported in the ng/L to µg/L range (e.g., 16-210 ng/L).[11]
Throughput Medium; derivatization step can be time-consuming (e.g., 24 hours).[10]High; direct injection allows for faster analysis times (<10 minutes per sample).[7]
Selectivity High, especially with Selected Ion Monitoring (SIM).Very high, due to MS/MS fragmentation (Multiple Reaction Monitoring - MRM).
Key Advantage Excellent for trace analysis and structural confirmation of isomers.[9]High throughput, high selectivity, and no need for derivatization.[9]
Reference [10][12][7][11]

Experimental Protocols: Validated Methodologies

The following sections provide detailed protocols for the analysis of fluorobenzoic acids. These methods have been validated in single-laboratory studies and represent the foundation upon which an inter-laboratory study would be built.

Protocol 1: GC-MS Analysis of Fluorobenzoic Acids in Water

This method is based on the principle of converting FBAs to their more volatile methyl esters for sensitive detection by GC-MS. It is particularly suited for ultra-trace analysis in environmental water samples.[10]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is employed to concentrate the analytes from a large sample volume and remove interfering matrix components, thereby increasing the method's sensitivity and robustness. A hydrophilic-lipophilic-balanced (HLB) sorbent is effective for retaining a wide range of organic acids.

  • Condition a poly(divinylbenzene-co-N-vinylpyrrolidone) SPE cartridge (e.g., 60 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Adjust a 100 mL water sample to pH 2 with a suitable acid.

  • Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove salts and highly polar interferences.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the trapped FBAs with 5 mL of methanol into a collection vial.

2. Derivatization: Esterification

  • Rationale: The carboxylic acid group of FBAs is polar and not sufficiently volatile for GC analysis. Esterification with BF₃·MeOH converts the acids into their corresponding methyl esters, which are volatile and chromatographically stable.

  • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Add 1 mL of 14% Boron Trifluoride in Methanol (BF₃·MeOH) to the dried residue.

  • Seal the vial and heat at 64°C for 24 hours to ensure complete derivatization.[10]

  • After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex for 1 minute.

  • Allow the layers to separate and transfer the upper hexane layer containing the FBA methyl esters to a GC vial.

3. GC-MS Instrumental Analysis

  • Rationale: A non-polar capillary column like a DB-5ms provides good separation of the FBA methyl esters. Selected Ion Monitoring (SIM) mode is used to enhance sensitivity by monitoring only the characteristic ions of the target analytes.

  • Instrument: Agilent 7890A GC with 5975C MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: 250°C, Splitless mode.

  • Oven Program: Initial 50°C for 2 min, ramp at 10°C/min to 280°C.

  • Carrier Gas: Helium at 1.0 mL/min.

  • MSD: Electron Ionization (EI) at 70 eV.

  • Acquisition: SIM mode, monitoring specific ions for each FBA isomer.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 100 mL Water Sample (pH adjusted) B Solid-Phase Extraction (HLB Cartridge) A->B C Elution with Methanol B->C D Evaporate to Dryness C->D E Add BF₃·MeOH, Heat 64°C for 24h D->E F Liquid-Liquid Extraction into Hexane E->F G Inject Hexane Extract F->G H GC-MS Analysis (SIM Mode) G->H I Data Quantification H->I

Caption: Experimental workflow for GC-MS analysis of fluorobenzoic acids.

Protocol 2: LC-MS/MS Analysis of Fluorobenzoic Acids in Water

This method offers a direct and rapid approach for the quantification of FBAs, avoiding the lengthy derivatization step required for GC-MS. It is highly selective and suitable for high-throughput laboratories.[11]

1. Sample Preparation

  • Rationale: For many water matrices, minimal sample preparation is needed. The primary goal is to remove particulates that could clog the LC system and to ensure the sample concentration is within the instrument's linear range.

  • For samples with low particulate matter (e.g., groundwater), direct injection may be possible.

  • For samples with higher particulate content, filter through a 0.22 µm syringe filter.

  • If necessary, dilute the sample with the initial mobile phase composition (e.g., 95:5 water:acetonitrile) to bring the analyte concentration into the calibration range.

  • For ultra-trace analysis, an SPE pre-concentration step similar to the GC-MS method can be employed, eluting with a mobile-phase-compatible solvent.

2. LC-MS/MS Instrumental Analysis

  • Rationale: Reversed-phase chromatography on a C18 column effectively separates the various FBA isomers. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Source: Electrospray Ionization (ESI), Negative Mode.

  • Acquisition: MRM mode. Precursor ions will be the deprotonated molecule [M-H]⁻, and product ions will typically result from the loss of CO₂.

cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis A Water Sample B Filter (0.22 µm) & Dilute (if needed) A->B C Direct Injection B->C D UHPLC Separation (C18 Column) C->D E MS/MS Detection (ESI-, MRM Mode) D->E F Data Quantification E->F

Caption: Experimental workflow for LC-MS/MS analysis of fluorobenzoic acids.

Conclusion and Future Outlook

Both GC-MS and LC-MS/MS are powerful, validated techniques for the analysis of fluorobenzoic acids. GC-MS, while requiring a derivatization step, offers exceptional sensitivity for trace analysis.[9][10] LC-MS/MS provides a high-throughput, highly selective alternative that eliminates the need for derivatization, making it ideal for routine quality control and large-scale studies.[9]

The ultimate confidence in any analytical method, particularly for environmental monitoring and regulatory purposes, comes from successful inter-laboratory validation. While a dedicated, published proficiency testing scheme for fluorobenzoic acids was not identified, the framework for such a study is well-established.[13] Laboratories developing or implementing methods for these compounds should ground their work in the principles of single-laboratory validation outlined here and are strongly encouraged to participate in broader proficiency testing schemes for organic acids or semi-volatile organic compounds to ensure their results are accurate, reproducible, and defensible.[7] The use of certified reference materials, such as those available from NIST, is also a critical component of ensuring measurement traceability and accuracy.[14]

References

  • Eurachem. (2021). Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. (3rd ed.). Available from: [Link][4][13]

  • Eurachem. (n.d.). Proficiency Testing. Retrieved January 21, 2026, from [Link][2][3]

  • Eurachem. (n.d.). How can PT help my laboratory? Retrieved January 21, 2026, from [Link][3]

  • Eurachem. (n.d.). Selection, Use and Interpretation of Proficiency Testing (PT) Schemes by Laboratories (2021). Retrieved January 21, 2026, from [Link][13]

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A Senior Application Scientist's Guide to the Synthesis of Substituted Benzoic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of substituted benzoic acids is a cornerstone of molecular design and manufacturing. These aromatic carboxylic acids are pivotal building blocks for a vast array of pharmaceuticals, agrochemicals, and advanced materials. The choice of synthetic route is a critical decision, dictated by factors such as substrate availability, desired substitution pattern, scalability, safety, and environmental impact. This guide provides an in-depth, objective comparison of the most prevalent and impactful methodologies for synthesizing substituted benzoic acids, supported by experimental data and field-proven insights to empower you in making informed strategic decisions in your synthetic endeavors.

Executive Summary: A Comparative Overview

The synthesis of substituted benzoic acids can be broadly categorized into classical oxidative methods, carbon-carbon bond-forming strategies, and functional group interconversions. Each approach carries a distinct profile of advantages and limitations. The following table provides a high-level comparison of the key synthetic routes discussed in this guide.

Synthesis RouteTypical Starting MaterialsKey Reagents & ConditionsGeneral Yield RangeKey AdvantagesKey Disadvantages
Oxidation of Alkylbenzenes Substituted Toluenes/AlkylbenzenesKMnO₄, Na₂Cr₂O₇/H₂SO₄, Air/Catalyst30-95%Readily available starting materials, often cost-effective for simple substitutions.Requires a benzylic proton, can have low yields with some substrates, generates significant waste (e.g., MnO₂).[1][2]
Grignard Carboxylation Aryl Halides (Br, I, Cl)Mg, CO₂ (dry ice), Acid workup65-95%Excellent for a wide range of substitutions, generally high-yielding.[3]Requires strictly anhydrous conditions, sensitive to functional groups with acidic protons.[4][5][6]
Hydrolysis of Benzonitriles BenzonitrilesStrong Acid (e.g., HCl, H₂SO₄) or Base (e.g., NaOH), Heat70-95%High-yielding, tolerant of a range of functional groups.Benzonitrile starting materials may require separate synthesis; harsh conditions can affect sensitive functional groups.[7]
Kolbe-Schmitt Reaction PhenolsBase (e.g., NaOH, KOH), CO₂, High T & P50-95%Direct route to hydroxybenzoic acids, industrially relevant.[8][9][10][11]Limited to the synthesis of hydroxybenzoic acids, requires specialized high-pressure equipment.[8][9]
Directed Ortho-Metalation (DoM) Substituted Benzoic Acids, Anilines, etc.Organolithium reagents (e.g., n-BuLi, s-BuLi), TMEDA, -78°C60-95%Unparalleled regiocontrol for ortho-substitution, access to highly substituted patterns.[2][12][13][14][15][16][17]Requires cryogenic temperatures and handling of pyrophoric organolithium reagents, sensitive to moisture.[15][18][19]
Suzuki-Miyaura Coupling Halobenzoic Acids, Boronic AcidsPalladium catalyst, Base80-99%Excellent for synthesizing biaryl carboxylic acids, high functional group tolerance.Cost of palladium catalyst, potential for catalyst leaching into the product.[20][21][22][23][24]

Oxidation of Alkylbenzenes: The Workhorse Method

The oxidation of an alkyl side chain on an aromatic ring is a classical and widely utilized method for the synthesis of benzoic acids. This approach is particularly valuable when the corresponding substituted toluene or other alkylbenzene is readily available and inexpensive.

Mechanistic Rationale and Causality of Experimental Choices

The key requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon (the carbon directly attached to the aromatic ring). The reaction proceeds via a free-radical mechanism at the benzylic position, which is particularly stabilized by resonance with the aromatic ring. This is why substrates like tert-butylbenzene are resistant to this oxidation.[25][26]

Strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic solution are commonly employed.[4][20][27] The choice of oxidizing agent and reaction conditions is critical for achieving optimal yields and minimizing side reactions. For industrial-scale production, catalytic air oxidation using transition metal catalysts like cobalt or manganese salts is the preferred method due to its economic and environmental advantages.[2][28]

Comparative Yields for Oxidation of Substituted Toluenes
SubstrateOxidizing AgentYield (%)Reference
TolueneKMnO₄~31%
TolueneKMnO₄~93%[29]
p-NitrotolueneNa₂Cr₂O₇/H₂SO₄82-86%[8]
p-NitrotolueneCo/Br catalyst, Air93%[22]
p-XyleneAir, Co(III) catalystHigh (Industrial)[30]
Experimental Protocol: Synthesis of p-Nitrobenzoic Acid from p-Nitrotoluene

This protocol is a representative example of a laboratory-scale oxidation using a strong oxidizing agent.

Materials:

  • p-Nitrotoluene

  • Sodium Dichromate (Na₂Cr₂O₇)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • 5% Sodium Hydroxide (NaOH) solution

  • Dilute Sulfuric Acid

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer, add sodium dichromate, water, and p-nitrotoluene.

  • With vigorous stirring, slowly add concentrated sulfuric acid. The addition should be controlled to manage the exothermic reaction.[4][8]

  • After the addition is complete and the initial exotherm has subsided, heat the mixture to a gentle boil for approximately 30-60 minutes.[8]

  • Cool the reaction mixture and add water to dilute it.

  • Filter the crude p-nitrobenzoic acid and wash it with water.

  • To remove chromium salts, the crude product is warmed with dilute sulfuric acid, cooled, and filtered again.[4][8]

  • The product is then dissolved in a 5% sodium hydroxide solution and filtered to remove any remaining impurities.

  • The filtrate is acidified with dilute sulfuric acid to precipitate the p-nitrobenzoic acid.

  • The purified product is collected by filtration, washed thoroughly with cold water, and dried. The expected yield is in the range of 82-86%.[8]

Workflow and Safety Considerations

Caption: Workflow for the oxidation of p-nitrotoluene.

Safety: This reaction is highly exothermic and should be conducted with caution, especially during the addition of concentrated sulfuric acid.[4] The reaction should be performed in a well-ventilated fume hood. Chromium salts are toxic and carcinogenic, and appropriate personal protective equipment (PPE) should be worn. Waste containing chromium must be disposed of according to institutional guidelines.

Grignard Carboxylation: A Versatile C-C Bond Forming Strategy

The reaction of a Grignard reagent with carbon dioxide (in the form of dry ice) is a powerful and versatile method for synthesizing a wide variety of substituted benzoic acids from the corresponding aryl halides.

Mechanistic Rationale and Causality of Experimental Choices

This reaction involves two key steps: the formation of the Grignard reagent and its subsequent carboxylation.

  • Grignard Reagent Formation: An aryl halide (typically a bromide or iodide) reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form an organomagnesium halide (the Grignard reagent). This step is sensitive to moisture, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent.[10][31]

  • Carboxylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. This is typically done by pouring the Grignard solution over an excess of crushed dry ice.[10][31][32]

  • Workup: The resulting magnesium carboxylate salt is then hydrolyzed with a strong acid to yield the final benzoic acid.[10][31]

Comparative Yields for Grignard Carboxylation
Aryl HalideYield (%)Reference
Bromobenzene86-87%[3]
2,4,6-Trimethylbromobenzene86-87%[3]
Biphenyl Magnesium Bromide92.9%[25]
Experimental Protocol: Synthesis of 2,4,6-Trimethylbenzoic Acid

This protocol illustrates the synthesis of a sterically hindered benzoic acid, showcasing the utility of the Grignard method.

Materials:

  • 2,4,6-Trimethylbromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO₂)

  • 20% Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

Procedure:

  • All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a round-bottomed flask equipped with a reflux condenser and an addition funnel.

  • Dissolve 2,4,6-trimethylbromobenzene in anhydrous ether and add it to the addition funnel.

  • Add a small portion of the aryl bromide solution to the magnesium to initiate the reaction (initiation may be aided by a small crystal of iodine or gentle heating). Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[3]

  • Cool the reaction mixture and pour it slowly over a beaker containing an excess of crushed dry ice with stirring.[3]

  • Allow the excess dry ice to sublime.

  • Add dilute hydrochloric acid to the residue to hydrolyze the magnesium salt and dissolve any unreacted magnesium.

  • Extract the aqueous layer with ether. The organic layer is then washed with a 10% NaOH solution to extract the benzoic acid as its sodium salt.[3]

  • Separate the aqueous layer and acidify it with 20% HCl to precipitate the 2,4,6-trimethylbenzoic acid.

  • Collect the product by filtration, wash with cold water, and dry. The expected yield is 86-87%.[3]

Workflow and Safety Considerations

Caption: Workflow for the basic hydrolysis of a benzonitrile.

Safety: The use of concentrated acids and bases requires appropriate PPE, including gloves and eye protection. The acidification step is exothermic and should be performed with cooling. If the reaction is performed under basic conditions, ammonia gas will be evolved, which is toxic and has a strong odor; the reaction should be conducted in a fume hood.

Specialized and Advanced Synthesis Routes

Beyond the three primary methods, several other routes offer unique advantages for specific applications.

Kolbe-Schmitt Reaction: Direct Synthesis of Hydroxybenzoic Acids

This reaction is the industrial method of choice for producing salicylic acid (2-hydroxybenzoic acid) and its isomers. It involves the carboxylation of a phenoxide ion with carbon dioxide under high temperature and pressure. [5][8][9]The regioselectivity (ortho vs. para carboxylation) can be influenced by the choice of the alkali metal counter-ion and the reaction temperature. [8][9][10]While highly effective for this specific class of compounds, its requirement for specialized high-pressure equipment limits its general laboratory applicability. [8][9]

Directed Ortho-Metalation (DoM): Precision Synthesis of Highly Substituted Benzoic Acids

DoM is a powerful technique for the regioselective functionalization of aromatic rings. It utilizes a directing group (in this case, the carboxylate) to guide a strong organolithium base to deprotonate the ortho position, creating a highly reactive aryllithium species that can then be quenched with an electrophile. [2][12][13][14][15][16][17]This method provides access to contiguously substituted benzoic acids that are difficult to prepare by other means. [33]However, it requires cryogenic temperatures (-78 °C) and the careful handling of pyrophoric and moisture-sensitive organolithium reagents. [15][18][19]

Palladium-Catalyzed Cross-Coupling Reactions: Synthesis of Biaryl Carboxylic Acids

Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable for the synthesis of biaryl compounds. By coupling a halobenzoic acid with a boronic acid in the presence of a palladium catalyst and a base, a wide range of biaryl carboxylic acids can be synthesized with high yields and excellent functional group tolerance. [20][30][34][35][36]The main drawbacks are the cost of the palladium catalyst and the need to remove residual palladium from the final product, which is a critical consideration in pharmaceutical applications. [20][21][22][23][24]

Conclusion and Future Outlook

The synthesis of substituted benzoic acids is a mature field with a rich arsenal of reliable methods. The choice of the optimal route is a multi-faceted decision that requires careful consideration of the target molecule's structure, the availability and cost of starting materials, and the practical constraints of the laboratory or production facility.

  • For simple, readily available alkylbenzenes, oxidation remains a viable, albeit sometimes low-yielding, option.

  • Grignard carboxylation offers broad applicability and generally high yields but demands stringent anhydrous conditions.

  • Hydrolysis of benzonitriles is a reliable and high-yielding method, provided the nitrile starting material is accessible.

  • For specialized structures, such as hydroxybenzoic acids or highly substituted systems, the Kolbe-Schmitt reaction and Directed Ortho-Metalation, respectively, provide unparalleled efficiency.

  • The synthesis of biaryl benzoic acids is now dominated by the powerful and versatile Suzuki-Miyaura cross-coupling reaction.

Future developments in this field will likely focus on greener and more sustainable methodologies. This includes the development of more efficient and recyclable catalysts for air oxidation and cross-coupling reactions, the use of less hazardous reagents and solvents, and the development of chemoenzymatic and biocatalytic routes that can operate under milder conditions. As the demand for complex and precisely functionalized molecules continues to grow, the ongoing innovation in the synthesis of substituted benzoic acids will remain a critical enabler for advances in medicine, materials science, and beyond.

References

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. (2023-08-23) [Link]

  • Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO. [Link]

  • Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. [Link]

  • Kolbe-Schmitt Reaction. J&K Scientific LLC. (2025-02-23) [Link]

  • Kolbe–Schmitt reaction. Wikipedia. [Link]

  • Kolbe-Schmitt Reaction. Future4200. [Link]

  • Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. MDPI. (2025-01-10) [Link]

  • Grignard Reactions Go Greener with Continuous Processing. American Chemical Society. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. (2014-11-20) [Link]

  • Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. (2022-12-27) [Link]

  • Multiple catalyst recycling procedure for the Suzuki− Miyaura cross-coupling reaction. ResearchGate. [Link]

  • What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. Quora. (2020-07-13) [Link]

  • Kolbe-Schmidt Reaction: Videos & Practice Problems. Pearson. (2024-08-14) [Link]

  • Toluene Oxidation to Benzoic Acid. Scribd. [Link]

  • Recyclable palladium catalysts for suzuki cross-coupling reaction. ResearchGate. (2025-08-06) [Link]

  • Recycling of the catalyst for the Suzuki–Miyaura reaction. ResearchGate. [Link]

  • Selectivities in Reactions of Organolithium Reagents with Unprotected 2-Halobenzoic Acids. Organic Letters - ACS Publications. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. (2016-11-12) [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. ResearchGate. [Link]

  • Procedures for Safe Use of Pyrophoric Organolithium Reagents. ehs.uci.edu. (2024-01-29) [Link]

  • Benzoic Acid from the Oxidation of Toluene. Hobby Chemistry - WordPress.com. (2015-03-29) [Link]

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  • Synthesis of 4-chlorobenzonitrile. PrepChem.com. [Link]

  • Directed (ortho) Metallation. Unknown Source. [Link]

  • (PDF) Directed lithiation of unprotected benzoic acids. ResearchGate. (2025-10-25) [Link]

  • Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkivoc. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Carboxymethyl)-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Carboxymethyl)-4-fluorobenzoic acid, grounded in established safety principles and regulatory standards. While specific data for this exact compound is limited, we will proceed with a rigorous protocol based on authoritative data for structurally analogous compounds, such as 4-fluorobenzoic acid and other substituted benzoic acids.

Hazard Identification and Risk Assessment

The foundational step in safe disposal is a thorough understanding of the material's hazards. Based on data from analogous fluorinated and chlorinated benzoic acids, 2-(Carboxymethyl)-4-fluorobenzoic acid should be handled as a hazardous substance.

Anticipated Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (H319): Causes serious eye irritation or damage.[1][2][3][4][5]

  • Respiratory Tract Irritation (H335): May cause respiratory irritation if inhaled as a dust.[2][3][4][5]

The toxicological properties of this specific substance have not been fully investigated, warranting a cautious approach.[6] During thermal decomposition, it may generate highly toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[6][7]

Hazard StatementGHS ClassificationCommon Analogous CompoundsSource
H315: Causes skin irritationSkin Corrosion/Irritation, Category 24-Fluorobenzoic acid, 2-Fluoro-4-methylbenzoic acid, 4-Bromo-2-fluorobenzoic acid[1][2][3][5]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2/2A4-Fluorobenzoic acid, 2-Fluoro-4-methylbenzoic acid, 4-Bromo-2-fluorobenzoic acid[1][2][3][5]
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure, Category 32-Fluoro-4-methylbenzoic acid, 4-Bromo-2-fluorobenzoic acid[2][3]
H302: Harmful if swallowedAcute Toxicity, Oral, Category 42-Fluoro-4-methylbenzoic acid, 2-Chloro-4-fluorobenzoic acid[3][4]

Immediate Safety & Spill Response Protocol

Accidents require immediate and correct action. All personnel handling this compound must be familiar with these procedures and the location of safety equipment, including eyewash stations and safety showers.[6][8]

Personal Protective Equipment (PPE)

Before handling the compound or initiating cleanup, don the appropriate PPE:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[1][6]

  • Respiratory Protection: For fine powders or if dust generation is unavoidable, use a NIOSH/MSHA-approved respirator.[6]

Spill Cleanup Procedure

This protocol is for small, manageable spills (less than 500 grams) by trained laboratory personnel. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[9]

Step 1: Secure the Area

  • Alert personnel in the immediate vicinity.

  • Ensure adequate ventilation to dissipate any dust.[6] Avoid generating dusty conditions.[6]

Step 2: Contain the Spill

  • For solid spills, gently sweep or vacuum the material.[5][6] Do not use compressed air , as this will aerosolize the powder.

  • Place the swept material into a suitable, clearly labeled disposal container.[5][6]

Step 3: Neutralize and Decontaminate the Area

  • The causality for this step is to render the acidic residue non-corrosive. Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate.[9][10]

  • Carefully apply the neutralizing agent to the spill area, working from the outside in.[11]

  • Use pH paper to confirm the area has been neutralized to a pH between 6 and 8.

  • Absorb the neutralized residue with an inert material like vermiculite or sand.[10]

Step 4: Final Cleanup and Waste Collection

  • Scoop the absorbent material into a designated hazardous waste container.[10][11]

  • Wash the spill area with soap and water.[11]

  • Place all contaminated materials, including PPE, into a sealed and labeled hazardous waste bag or container.[9][11]

Chemical Waste Disposal Protocol

Disposal of 2-(Carboxymethyl)-4-fluorobenzoic acid must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13][14] Under no circumstances should this chemical be disposed of down the drain. [5][15]

Waste Segregation and Containerization
  • Waste Stream: This compound should be segregated as a "Halogenated Organic Acid" waste. Do not mix with other waste streams like non-halogenated solvents or strong oxidizers.[6]

  • Container: Use a robust, leak-proof, and chemically compatible container (e.g., high-density polyethylene - HDPE). For waste containing hydrofluoric acid, plastic containers are mandatory to prevent etching of glass.[16]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(Carboxymethyl)-4-fluorobenzoic acid," and an indication of its hazards (Corrosive/Irritant).[12] The accumulation start date must also be clearly marked.[12]

Disposal Workflow

The primary and most critical step is to engage a certified hazardous waste disposal company.[1] Your institution's EHS department will manage this process.

Step 1: Collection and Storage

  • Keep the labeled hazardous waste container tightly closed and store it in a cool, dry, well-ventilated area away from incompatible materials.[5][6]

  • Store in a designated satellite accumulation area until pickup.

Step 2: Arrange for Professional Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide them with a complete and accurate description of the waste contents.

Step 3: Off-Site Treatment (The Causality of Professional Disposal)

  • Incineration: Fluorinated organic compounds like this are precursors to per- and polyfluoroalkyl substances (PFAS), often called "forever chemicals."[17] The strong carbon-fluorine bond makes them persistent.[17] High-temperature incineration is a promising and regulated method for the complete destruction of these compounds, preventing their release into the environment.[17][18]

  • Hazardous Waste Landfill: In some cases, the waste may be sent to a specialized hazardous waste landfill designed with extensive controls to prevent environmental contamination.[17]

This "cradle-to-grave" responsibility ensures the waste is managed safely from its point of generation to its final disposal.[19]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of 2-(Carboxymethyl)-4-fluorobenzoic acid.

G Disposal Workflow for 2-(Carboxymethyl)-4-fluorobenzoic Acid cluster_0 Initial Phase cluster_1 Categorization cluster_2 Action Protocol cluster_3 Containerization cluster_4 Final Disposal A Waste Generation (Solid or Solution) B Assess Situation (Spill or Routine Waste) A->B C Small Spill (<500g) by Trained Personnel B->C Spill D Large Spill (>500g) or Untrained Personnel B->D Spill E Routine Waste Accumulation B->E Routine F 1. Don PPE 2. Gently Sweep Solid 3. Neutralize Area (NaHCO3) 4. Collect Residue C->F G 1. Evacuate Area 2. Notify EHS/Emergency Services D->G H Segregate as 'Halogenated Organic Acid' E->H I Place in Labeled, Sealed Hazardous Waste Container F->I G->I Post-Response Cleanup H->I J Store in Satellite Accumulation Area I->J K Contact EHS for Pickup J->K L Disposal by Licensed Vendor (e.g., High-Temp Incineration) K->L

Caption: Decision workflow for handling and disposing of 2-(Carboxymethyl)-4-fluorobenzoic acid.

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  • SAFETY DATA SHEET - 2-Chloro-4-fluorobenzoic acid. Fisher Scientific. (URL not available for direct linking)
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  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . U.S. Government Publishing Office. [Link]

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A Researcher's Guide to the Safe Handling of 2-(Carboxymethyl)-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Personal Protective Equipment, Operational Protocols, and Disposal

The primary known hazards associated with similar compounds are irritation to the skin, eyes, and respiratory tract.[1][2][3][4] Therefore, the cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment (PPE).

Hazard Assessment and PPE Selection

A thorough risk assessment is paramount before handling 2-(Carboxymethyl)-4-fluorobenzoic acid. The following recommendations are based on the potential for irritation and the compound's physical state as a solid powder.

Given that 2-(Carboxymethyl)-4-fluorobenzoic acid is a powder, the risk of airborne particles necessitates robust eye protection.

  • Primary Protection : At a minimum, chemical safety glasses with side shields are required.

  • Enhanced Protection : For operations with a higher risk of dust generation, such as weighing or transferring large quantities, a full face shield used in conjunction with safety glasses is strongly recommended to protect the entire face.[3][4]

Direct skin contact should be avoided to prevent irritation.[1][2][4]

  • Gloves : Nitrile gloves are a suitable choice, offering good resistance to a range of chemicals, including acids and organic solvents.[5][6] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.

  • Lab Coat : A standard laboratory coat should be worn at all times to protect against incidental contact.

  • Additional Protection : For tasks with a significant risk of spillage, a chemically resistant apron over the lab coat is advisable.

Inhalation of airborne powder can cause respiratory tract irritation.[1]

  • Engineering Controls : The primary method for controlling exposure to airborne dust is to work within a certified chemical fume hood.

  • Respirator Use : If a fume hood is not available or if significant dust is generated, a NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is necessary.[7] For situations with unknown exposure levels, a self-contained breathing apparatus (SCBA) is the most protective option.[8]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling 2-(Carboxymethyl)-4-fluorobenzoic acid AssessDust Potential for Dust Generation? Start->AssessDust LowDust Low Dust Potential (e.g., handling solutions) AssessDust->LowDust Low HighDust High Dust Potential (e.g., weighing powder) AssessDust->HighDust High BasicPPE Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat LowDust->BasicPPE EnhancedPPE Enhanced PPE: - Face Shield + Safety Glasses - Nitrile Gloves - Lab Coat - Work in Fume Hood or  use N95 Respirator HighDust->EnhancedPPE Proceed Proceed with Experiment BasicPPE->Proceed EnhancedPPE->Proceed

Caption: PPE Selection Workflow for Handling 2-(Carboxymethyl)-4-fluorobenzoic acid.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include proper handling procedures and waste disposal.

  • Preparation : Before starting work, ensure that an eyewash station and safety shower are readily accessible.[1]

  • Donning PPE : Put on all required PPE as determined by your risk assessment.

  • Handling :

    • Perform all manipulations that may generate dust within a chemical fume hood.

    • Use a spatula for transferring the solid material to minimize dust.

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[4]

    • Clean the work area to remove any residual contamination.

  • Doffing PPE : Remove PPE in an order that minimizes the risk of cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat).

As a halogenated organic compound, 2-(Carboxymethyl)-4-fluorobenzoic acid and any contaminated materials must be disposed of as hazardous waste.

  • Waste Collection : Collect all waste materials, including contaminated gloves, wipes, and excess chemical, in a clearly labeled, sealed container.

  • Waste Segregation : Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Disposal : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your EHS department for specific guidance and to arrange for pickup.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation develops or persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Seek immediate medical attention.

  • Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

Summary of PPE Recommendations
Exposure RouteHazardRequired Personal Protective Equipment
Eyes Irritation from airborne particlesChemical safety glasses with side shields (minimum); face shield for high dust potential[3][4]
Skin Irritation upon contactNitrile gloves, lab coat[4][6]
Respiratory Irritation from inhalation of dustWork in a chemical fume hood; NIOSH-approved respirator (N95 or higher) if dust is unavoidable[7]

By adhering to these guidelines, researchers can confidently and safely handle 2-(Carboxymethyl)-4-fluorobenzoic acid, ensuring both personal safety and the integrity of their research.

References

  • Material Safety Data Sheet - 4-Fluorobenzoic acid, 99%. Cole-Parmer. Available at: [Link]

  • Safety Data Sheet: 4-Chlorobenzoic acid. Carl ROTH. Available at: [Link]

  • Safety Data Sheet: 4-Fluorobenzoic acid. Carl ROTH. Available at: [Link]

  • Personal Protective Equipment (PPE). University of Pittsburgh. Available at: [Link]

  • Organofluorine chemistry. Wikipedia. Available at: [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]

  • Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. Available at: [Link]

  • Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. 3M. Available at: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. Available at: [Link]

  • Standard Operating Procedure - Fluorine Gas. Rutgers University. Available at: [Link]

  • 4-Fluorobenzoic acid. Wikipedia. Available at: [Link]

  • 2-Fluorobenzoic Acid. Pharmaffiliates. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.